SHetA2
Description
Structure
3D Structure
Propriétés
Numéro CAS |
361483-66-1 |
|---|---|
Formule moléculaire |
C20H23N3O2S2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-3-(2,2,4,4-tetramethyl-3H-thiochromen-6-yl)thiourea |
InChI |
InChI=1S/C20H23N3O2S2/c1-19(2)12-20(3,4)27-17-10-7-14(11-16(17)19)22-18(26)21-13-5-8-15(9-6-13)23(24)25/h5-11H,12H2,1-4H3,(H2,21,22,26) |
Clé InChI |
FWWKIYPMUZVMQG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(SC2=C1C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SHetA2; SHetA-2; SHetA 2; NSC721689; NSC 721689; NSC-721689. |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the SHetA2 Mechanism of Action in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular mechanisms of SHetA2 (Sulfur Heteroarotinoid A2, NSC 726189), a novel investigational drug demonstrating significant preclinical efficacy against ovarian cancer. This compound is an orally bioavailable small molecule that selectively induces apoptosis in cancerous cells while exhibiting minimal toxicity to normal cells, a characteristic that has propelled it into clinical trials for advanced or recurrent gynecological cancers. This guide synthesizes current research on its primary targets, downstream signaling effects, and the experimental basis for these findings.
Core Mechanism: Targeting the Heat Shock Protein 70 Family
The foundational mechanism of this compound's selective anti-cancer activity is its ability to bind and inhibit members of the 70-kDa heat shock protein (HSP70) family.[1][2] Cancer cells, including those in ovarian malignancies, exhibit a heightened reliance on molecular chaperones like Mortalin (HSPA9), heat shock cognate 70 (Hsc70), and glucose-regulated protein 78 (Grp78) to maintain protein homeostasis, support rapid proliferation, and evade apoptosis.[1]
This compound's primary molecular target is Mortalin , a mitochondrial and cytoplasmic chaperone that is frequently overexpressed in ovarian cancer.[3][4] A key oncogenic role of Mortalin is the sequestration and inactivation of the tumor suppressor protein p53.[3] By binding to p53 in the cytoplasm, Mortalin prevents its translocation to the nucleus and mitochondria, thereby blocking its critical functions in inducing apoptosis and cell cycle arrest.[1][3] this compound physically binds to Mortalin, disrupting these chaperone-client protein complexes and initiating a cascade of anti-tumor effects.[2][5]
Downstream Signaling Pathways
The disruption of Mortalin-client interactions by this compound triggers several downstream signaling pathways that collectively halt proliferation and induce cell death in ovarian cancer cells.
Disruption of Mortalin-p53 Interaction and Reactivation of p53
By binding to Mortalin, this compound liberates both wild-type and mutant p53 from cytoplasmic sequestration.[3][4] This release allows p53 to accumulate in the nucleus and mitochondria, where it re-engages its tumor-suppressive functions.[3][4] In the nucleus, p53 can transactivate genes involved in apoptosis, such as Death Receptor 5 (DR5).[3] In the mitochondria, it can directly interact with Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization.[3] This reactivation of p53 is a critical event in the this compound-induced apoptotic response.[3]
Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway
This compound is a potent inducer of the intrinsic apoptosis pathway. This occurs through direct effects on mitochondria, which are rendered vulnerable by the disruption of Mortalin's supportive functions.[1][5] Treatment with this compound leads to rapid mitochondrial swelling and a reduction in mitochondrial membrane potential (ΔΨm).[5] This is associated with a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] The resulting mitochondrial dysfunction triggers the release of pro-apoptotic factors, including cytochrome c and Apoptosis-Inducing Factor (AIF), into the cytoplasm.[1][2] Released cytochrome c activates caspase-9 and the downstream executioner caspase-3, while AIF translocates to the nucleus to mediate large-scale DNA fragmentation.[1]
Sensitization to the Extrinsic Apoptosis Pathway
While this compound primarily acts via the intrinsic pathway, it also sensitizes ovarian cancer cells to the extrinsic apoptosis pathway, which is initiated by death receptor ligands such as TRAIL (TNF-related apoptosis-inducing ligand).[1] As a single agent, this compound does not significantly activate the initiator caspase-8 of the extrinsic pathway.[1] However, it upregulates the expression of the transcription factor CHOP (CAAT/Enhancer Binding Protein Homologous Protein), which in turn increases the cell surface expression of TRAIL's death receptors, DR4 and DR5.[1][6] This increased receptor density makes cancer cells highly susceptible to TRAIL-mediated apoptosis, leading to synergistic cell death when combined with TRAIL or other death receptor agonists.[1]
Induction of G1 Cell Cycle Arrest
In addition to inducing apoptosis, this compound halts the proliferation of ovarian cancer cells by inducing G1 cell cycle arrest.[1][7] This effect is mediated by the targeted degradation of Cyclin D1, a key regulator of the G1-S phase transition.[8][9] this compound treatment promotes the phosphorylation of Cyclin D1, which marks it for ubiquitination and subsequent destruction by the proteasome.[8][9] The loss of Cyclin D1 prevents the formation of active Cyclin D1-CDK4/6 complexes, which are responsible for phosphorylating and inactivating the Retinoblastoma protein (pRb).[7] Consequently, pRb remains in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor.[7] This prevents the transcription of genes required for S-phase entry, effectively arresting the cell cycle in the G1 phase.[7]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been quantified in numerous studies using both in vitro cell line models and in vivo animal models of ovarian cancer.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Parameter | Cell Line(s) | Value | Source |
|---|---|---|---|
| Cyclin D1 Degradation (IC50) | A2780, SKOV3 | 4-5 µM | [10] |
| Max Cyclin D1 Inhibition | A2780 | ~80% | [10] |
| Max Cyclin D1 Inhibition | SKOV3 | ~70% | [10] |
| G1 Cell Cycle Arrest | A2780, SKOV-3 | Time and dose-dependent increase |[7] |
Table 2: In Vivo Efficacy of this compound in an Ovarian Cancer Maintenance Therapy Model
| Treatment Group | Tumor-Free Rate | Source |
|---|---|---|
| Control (Vehicle) | 0% | [4] |
| PRIMA-1MET alone | 25% | [4] |
| This compound alone | 42% | [4] |
| This compound + PRIMA-1MET | 67% |[4] |
Key Experimental Protocols
The following are generalized protocols representative of the standard methodologies used to investigate the mechanism of action of this compound.
Cell Viability (MTS Assay)
-
Principle: Measures the metabolic activity of viable cells. Dehydrogenase enzymes in living cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.
-
Materials: 96-well plates, ovarian cancer cells, culture medium, this compound, MTS reagent solution (containing an electron coupling reagent like PES), spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).[11]
-
Add 20 µL of MTS reagent solution to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[13]
-
Measure the absorbance of each well at 490 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.[14]
-
Apoptosis Detection (Annexin V/PI Flow Cytometry)
-
Principle: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[15]
-
Materials: Ovarian cancer cells, this compound, 1X PBS, 1X Binding Buffer (containing CaCl₂), FITC-conjugated Annexin V, Propidium Iodide (PI) solution, flow cytometer.[16]
-
Procedure:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Harvest both adherent and floating cells and wash them with cold 1X PBS.[16]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[17]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples immediately by flow cytometry, identifying four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Protein-Protein Interaction (Co-Immunoprecipitation)
-
Principle: Isolates a specific protein ("bait") and any interacting partners ("prey") from a cell lysate using an antibody targeting the bait protein. The entire complex is captured on antibody-binding beads.
-
Materials: this compound-treated and control cell lysates, Co-IP lysis buffer (non-denaturing), antibody specific to the bait protein (e.g., anti-p53), control IgG, Protein A/G magnetic or agarose (B213101) beads, wash buffer, elution buffer.[18][19]
-
Procedure:
-
Lyse cells treated with or without this compound using a gentle, non-denaturing lysis buffer to preserve protein interactions.[20]
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding, then centrifuge and collect the supernatant.[20]
-
Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-Mortalin or anti-p53) or a control IgG overnight at 4°C with gentle rotation.[19]
-
Add Protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.[19]
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[21]
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS sample buffer).
-
Analyze the eluates by Western Blot using an antibody against the suspected interacting protein (e.g., probe with anti-p53 if Mortalin was the bait).[21][22] A reduced signal in the this compound-treated sample indicates disruption of the interaction.[5]
-
Protein Expression Analysis (Western Blot)
-
Principle: Detects specific proteins in a complex mixture. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and identified using specific primary and secondary antibodies.
-
Materials: Cell lysates, protein assay kit (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, running buffer, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% milk in TBST), primary antibodies (e.g., anti-Cyclin D1, anti-Bcl-2, anti-Caspase-3), HRP-conjugated secondary antibody, ECL substrate, imaging system.[23]
-
Procedure:
-
Prepare protein lysates from treated and control cells and determine protein concentration.[24]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[24]
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.[23]
-
Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again and apply ECL substrate to generate a chemiluminescent signal.[25]
-
Capture the signal with an imager and perform densitometry analysis, normalizing to a loading control like β-actin or GAPDH.[25]
-
Conclusion
This compound employs a multi-pronged approach to inhibit ovarian cancer growth and survival. Its primary interaction with Mortalin and other HSP70 family members serves as a master switch that simultaneously reactivates the p53 tumor suppressor pathway, triggers potent mitochondrial-mediated apoptosis, sensitizes cells to extrinsic death signals, and halts cell cycle progression. This multifaceted mechanism of action, combined with its favorable safety profile, underscores its potential as a valuable therapeutic agent, both as a monotherapy and in combination strategies for the treatment of ovarian cancer. The ongoing clinical development will be crucial in translating these robust preclinical findings into patient benefit.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel ovarian cancer maintenance therapy targeted at mortalin and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cyclin D1 degradation is sufficient to induce G1 cell cycle arrest despite constitutive expression of cyclin E2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 10. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 22. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. benchchem.com [benchchem.com]
SHetA2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 (Sulfur Heteroarotinoid A2), also known as NSC 721689, is a promising investigational new drug with demonstrated anti-cancer and cancer-preventive properties.[1] Unlike traditional retinoids, this compound's mechanism of action is independent of retinoic acid receptors (RARs), which contributes to its favorable toxicity profile.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of oncology and drug development. Extensive preclinical studies have shown that this compound is not mutagenic, carcinogenic, or teratogenic, and it is currently in a Phase 1 clinical trial for advanced or recurrent solid tumors.[2][3][4]
Discovery and Development
The development of this compound stemmed from a drug discovery program focused on creating anti-cancer agents with minimal toxicity.[5] Initially synthesized as a flexible heteroarotinoid (Flex-Het), it was designed to interact with retinoic acid receptors.[1] However, subsequent research revealed that this compound's potent anti-cancer activity is independent of these receptors.[2] This discovery marked a significant step in the development of a new class of anti-cancer compounds that target cellular stress response pathways.
Synthesis Pathway
The chemical synthesis of this compound, or 1-(4-nitrophenyl)-3-(2,2,4,4-tetramethylthiochroman-6-yl)thiourea, involves a multi-step process. An improved synthesis method focuses on the efficient creation of the key intermediate, 6-amino-2,2,4,4-tetramethylthiochroman. This intermediate is then reacted with 4-nitrophenyl isothiocyanate to yield the final this compound compound.
Experimental Protocol: Improved Synthesis of this compound
This protocol is based on the improved synthesis method which provides a higher overall yield compared to earlier approaches.
Part 1: Synthesis of 6-amino-2,2,4,4-tetramethylthiochroman
-
Starting Material: 4-Acetamidobenzenethiol.
-
Reaction with Methyllithium (B1224462): In a nitrogen-purged reaction vessel, dissolve 4-acetamidobenzenethiol in an appropriate anhydrous solvent (e.g., tetrahydrofuran). Cool the solution to 0°C.
-
Slowly add a solution of methyllithium in diethyl ether to the cooled solution. The methyllithium reacts with the thiol group.
-
Addition of 3,3-dimethylallyl bromide: After the initial reaction is complete, add 3,3-dimethylallyl bromide to the reaction mixture. Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate product is then cyclized to form the thiochroman (B1618051) ring. This is achieved by heating the reaction mixture in a high-boiling point solvent such as chlorobenzene. This step avoids the use of hazardous carbon disulfide.
-
Hydrolysis of the Acetamido Group: The acetamido group on the thiochroman is hydrolyzed to an amino group using standard acidic or basic hydrolysis conditions (e.g., refluxing with aqueous HCl).
-
Purification: The resulting 6-amino-2,2,4,4-tetramethylthiochroman is purified using column chromatography.
Part 2: Synthesis of this compound
-
Reaction Setup: In a clean, dry reaction flask, dissolve the purified 6-amino-2,2,4,4-tetramethylthiochroman in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of 4-nitrophenyl isothiocyanate: To the stirred solution, add an equimolar amount of 4-nitrophenyl isothiocyanate.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the 70-kDa heat shock protein (HSP70) family, specifically mortalin (HSPA9), heat shock cognate 70 (hsc70/HSPA8), and glucose-regulated protein 78 (Grp78/HSPA5).[1] These chaperone proteins are often overexpressed in cancer cells and play a crucial role in protein folding, stability, and trafficking, thereby promoting cell survival and proliferation.[1]
This compound binds to these HSP70 proteins and disrupts their chaperone function, leading to the release of their client proteins.[6] This disruption triggers a cascade of events culminating in cancer cell death through apoptosis and cell cycle arrest, with minimal impact on normal, healthy cells.[2]
Key Mechanistic Events:
-
Mitochondrial Dysfunction: this compound's interaction with mortalin, a mitochondrial chaperone, leads to mitochondrial swelling, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[6][7]
-
Induction of Apoptosis: The release of cytochrome c initiates the intrinsic apoptotic pathway through the activation of caspases.[7] AIF translocates to the nucleus, where it contributes to DNA fragmentation and cell death.[7]
-
Cell Cycle Arrest: this compound induces G1 cell cycle arrest by promoting the degradation of cyclin D1.[2] This is thought to occur through the release of cyclin D1 from the protective chaperone activity of hsc70, leading to its phosphorylation, ubiquitination, and subsequent proteasomal degradation.[8]
-
Disruption of p53 Sequestration: this compound disrupts the binding of the tumor suppressor protein p53 to mortalin in the cytoplasm.[9] The released p53 can then translocate to the nucleus and mitochondria to induce apoptosis.[7][9]
Quantitative Data
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UMSCC38 | Head and Neck Squamous Cell Carcinoma | ~0.2 - 3.7 | [10] |
| OVCAR-3 | Ovarian Cancer | ~0.2 - 3.7 | [10] |
| Caov-3 | Ovarian Cancer | ~0.2 - 3.7 | [10] |
| A2780 | Ovarian Cancer | 4-5 | [11] |
| SKOV3 | Ovarian Cancer | 4-5 | [11] |
| Caki-1 | Kidney Cancer | Data not specified | [12] |
| NCI-60 Panel | Various Cancers | Low micromolar range | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Mouse | 20-60 | Oral | Not specified | Not specified | 17.7 - 19.5 | [5][13] |
| Mouse | 60 | Oral | Not specified | Not specified | 22.3 | [3] |
| Rat | 100-2000 | Oral | Not specified | Not specified | < 1.6 | [5][13] |
| Dog | 100 | Oral | Not specified | ~1-3 | 11.2 | [5][13] |
| Dog | 400 | Oral | Not specified | ~1-3 | 3.45 | [5][13] |
| Dog | 1500 | Oral | Not specified | ~1-3 | 1.11 | [5][13] |
Note: Pharmacokinetic parameters are highly dependent on the formulation and species.
Key Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of common experimental protocols used in this compound research.
Western Blot Analysis for Cyclin D1
-
Cell Lysis: Treat cancer cells with this compound or a vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cyclin D1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Co-immunoprecipitation of Hsc70 and AIF
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against Hsc70 (or AIF) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against AIF (or Hsc70) to detect the co-immunoprecipitated protein.
JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound or a vehicle control. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the treatment media and incubate the cells with JC-1 staining solution (typically 2-10 µM in culture medium) at 37°C in the dark.
-
Washing: Wash the cells with assay buffer to remove excess JC-1 dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Conclusion
This compound represents a novel and promising approach to cancer therapy and prevention. Its unique mechanism of action, targeting the HSP70 family of chaperone proteins, provides a basis for its selective cytotoxicity against cancer cells while sparing normal cells. The comprehensive preclinical data, including its synthesis, mechanism of action, and favorable pharmacokinetic and safety profiles, have paved the way for its clinical evaluation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of this compound.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Modeling and Tissue Distribution Characteristics of this compound in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [jscimedcentral.com]
- 13. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Arotinoid versus Heteroarotinoid Anticancer Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, have long been investigated for their potential in cancer therapy and prevention due to their roles in regulating cell proliferation, differentiation, and apoptosis.[1][2] First-generation retinoids, such as all-trans-retinoic acid (ATRA), have shown clinical efficacy in specific malignancies like acute promyelocytic leukemia (APL).[3] However, their therapeutic window is often limited by toxicity and the development of resistance. This has spurred the development of synthetic retinoids with improved efficacy and safety profiles. Among these, arotinoids and heteroarotinoids represent two important classes with distinct structural features and mechanisms of anticancer activity.
Arotinoids are polyaromatic retinoids where the polyene side chain is conformationally restricted within an aromatic ring system. This structural constraint often leads to higher receptor affinity and stability compared to their non-aromatic counterparts.[4][5] Heteroarotinoids are a subclass of arotinoids that incorporate one or more heteroatoms (e.g., sulfur, nitrogen, oxygen) into their cyclic structures.[6] This modification can significantly alter their biological properties, leading to compounds with unique anticancer activities and, in some cases, reduced toxicities.[6] A notable advancement in this class is the development of flexible heteroarotinoids (Flex-Hets), which have shown promising preclinical anticancer activity with a favorable toxicity profile.[7][8][9]
This technical guide provides an in-depth comparison of the anticancer activities of arotinoids and heteroarotinoids, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Comparative Anticancer Activity: A Quantitative Overview
The following tables summarize the in vitro anticancer activities of selected arotinoids and heteroarotinoids from published studies. It is important to note that a direct comparison of potencies is challenging due to the use of different cancer cell lines and experimental conditions across studies.
Table 1: Anticancer Activity of Arotinoids
| Compound | Cancer Type | Cell Line | IC50/EC50 | Reference |
| Ro 40-8757 (Mofarotene) | Colon Adenocarcinoma | HT29-5FU | ~0.57 µM | [10] |
| Colon Adenocarcinoma | CaCo2 | ~0.06 µM | [10] | |
| Breast Adenocarcinoma | MCF-7mdr1 | ~0.1 µM | [10] | |
| TTNPB (Arotinoid Acid, Ro 13-7410) | Retinoid Receptor Binding | mRARα | IC50: 3.8 nM | [11] |
| Retinoid Receptor Binding | mRARβ | IC50: 4.0 nM | [11] | |
| Retinoid Receptor Binding | mRARγ | IC50: 4.5 nM | [11] | |
| Transcriptional Activation | mRARα | EC50: 2.0 nM | [12] | |
| Transcriptional Activation | mRARβ | EC50: 1.1 nM | [12] | |
| Transcriptional Activation | mRARγ | EC50: 0.8 nM | [12] |
Table 2: Anticancer Activity of Heteroarotinoids
| Compound | Cancer Type | Cell Line | IC50/EC50 | Reference |
| SHetA2 | Ovarian Cancer | A2780 | - | [7] |
| Head and Neck Squamous Cell Carcinoma | UMSCC38 | - | [7] | |
| Compound 11 | Malaria (for context) | Plasmodium falciparum (chloroquine-resistant) | IC50: 1.76 µM | [6] |
Mechanisms of Anticancer Action
A key distinction between many studied arotinoids and heteroarotinoids lies in their dependence on nuclear retinoid receptors (RARs and RXRs) to elicit their anticancer effects.
Arotinoids: Primarily Receptor-Dependent Mechanisms
Many arotinoids, such as TTNPB, function as potent agonists of retinoic acid receptors (RARs).[11][12][13] The binding of these arotinoids to RARs, which then heterodimerize with retinoid X receptors (RXRs), leads to the transcription of target genes that regulate cell cycle progression and apoptosis.[14][15] The anticancer effects of TTNPB, for instance, are linked to the induction of G1 cell cycle arrest.[11][13]
In contrast, the arotinoid Ro 40-8757 has demonstrated antiproliferative effects in drug-resistant breast and colon cancer cell lines through a mechanism that does not involve thymidylate synthase or the multidrug resistance protein mdr1.[10] Its mode of action includes the downregulation of mitochondrial gene expression.[16]
Heteroarotinoids: Often Receptor-Independent and Mitochondria-Mediated
A significant number of heteroarotinoids, particularly the flexible heteroarotinoids (Flex-Hets) like this compound, exert their anticancer effects through pathways that are independent of RAR and RXR activation.[7] This is a crucial distinction as it may circumvent resistance mechanisms that involve the downregulation or mutation of retinoid receptors.
The primary mechanism of action for compounds like this compound is the induction of apoptosis via the intrinsic mitochondrial pathway.[7] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c, which subsequently activates the caspase cascade, leading to programmed cell death.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of arotinoid and heteroarotinoid anticancer activity.
Cell Viability/Cytotoxicity Assay (SRB Assay)
This protocol is adapted from methodologies used to assess the antiproliferative effects of novel compounds.
-
Objective: To determine the concentration of the arotinoid or heteroarotinoid that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Arotinoid/Heteroarotinoid compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Treat the cells with varying concentrations of the compound and a vehicle control (DMSO). Incubate for 72 hours.
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add SRB solution to each well and stain for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20]
-
Objective: To assess the effect of the test compound on cell cycle progression.
-
Materials:
-
Cancer cell line
-
Test compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for the desired time period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content is used to quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis for Apoptotic and Signaling Proteins
This technique is used to detect and quantify specific proteins involved in the mechanism of action of the test compounds.[21][22][23][24]
-
Objective: To measure changes in the expression levels of key proteins (e.g., caspases, Bcl-2 family proteins, cyclins) following treatment.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, Cyclin D1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
In Vivo Tumor Xenograft Study
This protocol provides a framework for evaluating the in vivo efficacy of arotinoids and heteroarotinoids in a mouse model.[25][26][27][28][29]
-
Objective: To assess the antitumor activity of the test compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Test compound formulated for in vivo administration (e.g., in corn oil for oral gavage)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare tumor growth between the treatment and control groups to determine the in vivo efficacy of the compound.
-
Conclusion and Future Directions
Arotinoids and heteroarotinoids represent promising classes of synthetic retinoids with significant anticancer potential. The available data suggests a divergence in their primary mechanisms of action. Classical arotinoids like TTNPB often act as potent RAR agonists, inducing cell cycle arrest and apoptosis through receptor-mediated gene transcription. In contrast, a notable number of heteroarotinoids, particularly flexible derivatives, can induce apoptosis through receptor-independent, mitochondria-targeted pathways. This latter mechanism is particularly appealing as it may overcome common modes of retinoid resistance.
References
- 1. Retinoids, apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoid-induced apoptosis in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic retinoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroarotinoids with anti-cancer activity against ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells [openmedicinalchemistryjournal.com]
- 9. [PDF] Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells | Semantic Scholar [semanticscholar.org]
- 10. The arotinoid Ro 40-8757 has antiproliferative effects in drug-resistant human colon and breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. TTNPB | Autophagy | Retinoid Receptor | Apoptosis | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling pathways in retinoid chemoprevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Down-regulation of mitochondrial gene expression by the anti-tumor arotinoid mofarotene (Ro 40-8757) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Evaluation of the Retinoids with Cisplatin and Vincristine in Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of the retinoids with cisplatin and vincristine in xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 29. An in vivo experimental model for effects of topical retinoic acid in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of SHetA2 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHetA2 (Sulfur Heteroarotinoid A2), a novel flexible heteroarotinoid, has demonstrated significant anti-cancer activity in a variety of preclinical models. Its mechanism of action is distinct from traditional retinoids, as it operates independently of retinoic acid receptors. This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, detailing its interaction with key cellular machinery to induce cell cycle arrest and apoptosis. The information presented herein is intended to support further research and development of this compound and related compounds as potential cancer therapeutics.
Primary Molecular Targets: The HSP70 Family of Chaperone Proteins
The primary molecular targets of this compound are members of the 70-kilodalton heat shock protein (HSP70) family.[1][2] These molecular chaperones are frequently overexpressed in cancer cells and play a crucial role in maintaining protein homeostasis, thereby supporting cancer cell proliferation, survival, and resistance to therapy. This compound has been shown to directly bind to three key HSP70 family members:
-
Mortalin (HSPA9): Primarily localized in the mitochondria, mortalin is essential for mitochondrial biogenesis and function.[1][3]
-
Heat Shock Cognate 70 (hsc70, HSPA8): Predominantly found in the cytoplasm, hsc70 is involved in a wide range of cellular processes, including protein folding and degradation.[1][2]
-
Glucose-Regulated Protein 78 (Grp78, HSPA5): Located in the endoplasmic reticulum, Grp78 is a key regulator of the unfolded protein response (UPR).[1][2]
By binding to these chaperones, this compound disrupts their interaction with a multitude of "client" proteins. This interference with the chaperoning function of HSP70s is the central mechanism through which this compound exerts its anti-cancer effects.[1][4]
Downstream Cellular Effects of this compound Targeting
The disruption of HSP70-client protein interactions by this compound triggers a cascade of downstream events, culminating in the inhibition of cancer cell growth and induction of apoptosis. These effects are multifaceted and are detailed below.
Induction of G1 Cell Cycle Arrest
This compound is a potent inducer of G1 phase cell cycle arrest in cancer cells.[1][5] This is primarily achieved through the targeted degradation of Cyclin D1 , a key protein that drives the G1 to S phase transition.[6][7] The mechanism involves:
-
Release from Chaperone Protection: this compound is hypothesized to cause the release of Cyclin D1 from the protective chaperoning of mortalin and hsc70.[4]
-
Phosphorylation and Ubiquitination: The unprotected Cyclin D1 is then targeted for phosphorylation and subsequent ubiquitination.[1]
-
Proteasomal Degradation: Ubiquitinated Cyclin D1 is degraded by the proteasome, leading to a significant reduction in its cellular levels.[1]
-
Inhibition of Rb Phosphorylation: The decrease in Cyclin D1 levels leads to reduced activity of the Cyclin D1/CDK4/6 complex, resulting in decreased phosphorylation of the Retinoblastoma protein (Rb).[1]
-
Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and thereby arresting the cell cycle in G1.[6]
Furthermore, the loss of the Cyclin D1/CDK4/6 complex leads to the release of the cell cycle inhibitor p21 , which can then bind to and inhibit the Cyclin E2/CDK2 complex, further reinforcing the G1 arrest.[1]
Activation of Apoptosis
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The induction of intrinsic apoptosis by this compound is a direct consequence of its effects on mitochondria, mediated largely through the disruption of mortalin's functions.[1][8] Key events include:
-
Mitochondrial Damage: this compound causes rapid mitochondrial swelling and a reduction in the mitochondrial membrane potential.[1][9]
-
Downregulation of Anti-Apoptotic Proteins: this compound treatment leads to a reduction in the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL , while having no effect on the pro-apoptotic protein Bax.[4][9]
-
Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytoplasm.[1][9]
-
Caspase Activation: Released cytochrome c triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[8][10] In some cancer types, such as cervical cancer, this compound can induce apoptosis in a caspase-independent manner, primarily through AIF-mediated DNA damage.[8]
This compound can also sensitize cancer cells to extrinsic apoptosis by:
-
Upregulation of Death Receptors: this compound treatment has been shown to increase the expression of death receptors DR4 and DR5 on the cell surface.[11]
-
Enhancing Ligand-Induced Apoptosis: This upregulation makes cancer cells more susceptible to apoptosis induced by ligands such as TNF-related apoptosis-inducing ligand (TRAIL).[10]
Disruption of Key Client Protein Interactions
The disruption of HSP70 chaperoning by this compound affects several critical client proteins involved in cell survival and apoptosis:
-
p53: this compound disrupts the interaction between mortalin and the tumor suppressor protein p53. This releases p53, allowing it to translocate to the nucleus and mitochondria to promote apoptosis.[1][8]
-
p66shc: The interaction of this pro-apoptotic protein with mortalin is also disrupted by this compound.[4]
-
Apoptosis-Inducing Factor (AIF): this compound interferes with the binding of hsc70 to AIF in the cytoplasm. This allows AIF, upon its release from the mitochondria, to translocate to the nucleus and induce DNA fragmentation.[8]
Metabolic Alterations
By disrupting mortalin's function in mitochondria, this compound significantly impacts cancer cell metabolism. It has been shown to inhibit both oxidative phosphorylation and glycolysis, leading to a metabolically quiescent state in endometrial cancer cells.[1][9]
Generation of Reactive Oxygen Species (ROS)
An increase in reactive oxygen species (ROS) is often observed following this compound treatment.[10] However, the role of ROS in this compound-induced apoptosis appears to be context-dependent. In some cancer cell lines, antioxidants can abrogate this compound-induced apoptosis, suggesting ROS are a causative factor. In others, antioxidants fail to prevent apoptosis, indicating that ROS are a consequence of mitochondrial damage rather than the primary trigger.[4][10]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the effects of this compound on cancer cells.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian | 2.98 - 3.17 | [1] |
| SKOV3 | Ovarian | 4 - 5 | [6] |
| Multiple | NCI-60 Panel | 0.37 - 4.6 | [1] |
Table 2: Effect of this compound on Cyclin D1 Levels in Ovarian Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Reduction in Cyclin D1 | Reference |
| A2780 | 1 - 15 | 24 | Up to ~80% | [6] |
| SKOV3 | 1 - 15 | 24 | Up to ~70% | [6] |
| SKOV3 | 2.5 | 24 | Significant reduction | [6] |
| SKOV3 | 10 | 24 | Significant reduction | [6] |
Table 3: Effect of this compound on Cell Cycle Distribution in Endometrial Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Cells in G1 Phase (Control) | % Cells in G1 Phase (this compound) | Reference |
| Hec1B | 10 | 24 | ~55% | ~75% | [4] |
| Ishikawa | 10 | 24 | ~60% | ~80% | [4] |
| AN3CA | 10 | 24 | ~65% | No significant change | [4] |
Table 4: Induction of Apoptosis by this compound in Ovarian Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) | Reference |
| A2780 | 5 | 48 | <5% | ~25% | [10] |
| A2780 | 10 | 48 | <5% | ~40% | [10] |
| SK-OV-3 | 5 | 24 | <5% | ~15% | [10] |
| SK-OV-3 | 10 | 24 | <5% | ~25% | [10] |
Signaling Pathways and Experimental Workflows
Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for target validation.
Caption: this compound disrupts HSP70 chaperoning of client proteins, leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for validating the molecular targets and downstream effects of this compound.
Methodologies for Key Experiments
The following are detailed protocols for key experiments used to elucidate the molecular targets and mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) for Target Interaction Analysis
This protocol is used to demonstrate the disruption of HSP70-client protein interactions by this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control (DMSO).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors).
-
Primary antibody against the "bait" protein (e.g., anti-mortalin).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Lyse this compound- and vehicle-treated cells in Co-IP buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Incubate the cell lysates with Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody (or isotype control) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to each sample and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer, and immediately neutralize the eluate.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (e.g., anti-p53, anti-Cyclin D1) and the "bait" protein. A decrease in the co-immunoprecipitated prey protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
Western Blotting for Protein Expression Levels
This protocol is used to quantify changes in the levels of key proteins (e.g., Cyclin D1, Bcl-2) following this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound or vehicle control.
-
PBS (Phosphate-Buffered Saline).
-
70% cold ethanol (B145695).
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mitochondrial Membrane Potential Assay
This protocol is used to assess mitochondrial damage induced by this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control.
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye.
-
FCCP or CCCP (positive control for mitochondrial depolarization).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Plating: Plate cells in a multi-well plate suitable for fluorescence imaging or reading.
-
Treatment: Treat cells with this compound for the desired time. Include a positive control treated with FCCP or CCCP.
-
Staining: Add TMRE or JC-1 dye to the cells and incubate.
-
Analysis:
-
TMRE: Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.
-
JC-1: Measure the fluorescence at two wavelengths to determine the ratio of J-aggregates (red fluorescence, healthy mitochondria) to J-monomers (green fluorescence, depolarized mitochondria). A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
Conclusion
This compound represents a promising anti-cancer agent with a unique mechanism of action centered on the disruption of HSP70 chaperone function. By targeting mortalin, hsc70, and Grp78, this compound initiates a cascade of events that lead to G1 cell cycle arrest and apoptosis in cancer cells, while exhibiting lower toxicity towards normal cells. The detailed understanding of its molecular targets and downstream effects, as outlined in this guide, provides a solid foundation for the continued development of this compound and its analogues as targeted cancer therapies. Further research focusing on the intricate network of client proteins affected by this compound will undoubtedly unveil additional facets of its anti-neoplastic activity and may lead to the identification of predictive biomarkers for patient stratification in future clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SHetA2 Binding Affinity for Mortalin and Grp78: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 is a novel small molecule flexible heteroarotinoid that has demonstrated significant anti-cancer activity with a favorable toxicity profile. Its mechanism of action is, in part, attributed to its interaction with key molecular chaperones of the 70-kDa heat shock protein (HSP70) family, notably mortalin (also known as HSPA9 or GRP75) and glucose-regulated protein 78 (Grp78, also known as HSPA5 or BiP). This technical guide provides a comprehensive overview of the binding affinity of this compound for mortalin and Grp78, detailing the experimental methodologies used to characterize these interactions and visualizing the downstream signaling consequences.
Quantitative Binding Affinity Data
The binding affinity of this compound for its target proteins is a critical parameter in understanding its potency and mechanism of action. The following tables summarize the available quantitative data for the interaction of this compound with mortalin and Grp78.
This compound and Mortalin Binding Affinity
The binding kinetics of this compound to full-length mortalin and its substrate-binding domain (SBD) have been characterized using Surface Plasmon Resonance (SPR).
| Binding Partner | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (µM) | Reference |
| Full-length Mortalin | Data reported in cited literature | Data reported in cited literature | Data reported in cited literature | [1] |
| Mortalin SBD | Data reported in cited literature | Data reported in cited literature | Data reported in cited literature | [1] |
Note: The specific quantitative values are contained within the referenced publication, which should be consulted for the precise data.
This compound and Grp78 Binding Affinity
To date, specific quantitative binding affinity data, such as an equilibrium dissociation constant (KD), for the interaction between this compound and Grp78 has not been reported in the peer-reviewed literature. However, multiple studies have confirmed a direct interaction and have functionally characterized the downstream cellular consequences of this binding, which primarily involves the induction of the Unfolded Protein Response (UPR).[2][3]
Signaling Pathways
The interaction of this compound with mortalin and Grp78 disrupts their normal chaperone functions, leading to the activation of downstream signaling pathways that contribute to its anti-cancer effects.
This compound-Mortalin Signaling Pathway
This compound binding to mortalin disrupts its interaction with client proteins, most notably the tumor suppressor p53. This leads to the reactivation of p53's apoptotic functions.
This compound-Grp78 Signaling Pathway
This compound's interaction with Grp78 is a logical mediator of endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).[2][3] This leads to the upregulation of pro-apoptotic factors like CHOP.
Experimental Protocols
The characterization of the binding affinity between a small molecule like this compound and its protein targets typically involves biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the binding of this compound to mortalin or Grp78.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)
-
Purified recombinant human mortalin or Grp78 protein
-
This compound compound of high purity
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the purified mortalin or Grp78 protein at a suitable concentration in an appropriate immobilization buffer (e.g., sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized protein surface and the reference flow cell at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of this compound bound to the protein, in real-time. This generates a sensorgram showing the association and dissociation phases.
-
After each this compound injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound this compound, allowing for subsequent injections.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the protein-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The software will calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and mortalin or Grp78.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human mortalin or Grp78 protein
-
This compound compound of high purity
-
Dialysis buffer (e.g., PBS or HEPES)
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen experimental buffer to ensure buffer matching.
-
Dissolve the this compound compound in the same dialysis buffer.
-
Thoroughly degas both the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Initiate the titration, where a series of small aliquots of the this compound solution are injected into the protein solution.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
-
-
Data Analysis:
-
Integrate the heat change for each injection to obtain a plot of heat change per mole of injectant versus the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model).
-
The fitting procedure will yield the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.
-
Conclusion
This compound directly engages with the molecular chaperones mortalin and Grp78. The binding to mortalin has been quantitatively characterized, revealing a direct interaction that leads to the disruption of its client protein complexes, such as with p53, thereby promoting apoptosis. While the precise binding affinity for Grp78 remains to be determined, the functional consequences of this interaction, namely the induction of ER stress and the UPR, are well-documented. The experimental protocols detailed herein provide a robust framework for the further characterization of these and other small molecule-protein interactions, which is essential for advancing our understanding of drug mechanisms and facilitating the development of novel cancer therapeutics.
References
- 1. The abrogation of GRP78 sensitizes liver cancer cells to lysionotin by enhancing ER stress-mediated pro-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of SHetA2 in Inducing Mitochondrial Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHetA2 (Sulfur Heteroarotinoid A2) is a novel small molecule investigational drug that has demonstrated significant anti-cancer activity in a variety of preclinical models. Its mechanism of action is distinct from traditional retinoids, as it induces apoptosis in cancer cells through a receptor-independent, mitochondria-dependent pathway. This technical guide provides an in-depth exploration of the core mechanisms by which this compound triggers mitochondrial apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of this compound-Induced Mitochondrial Apoptosis
This compound's primary mechanism of action involves the direct binding to and inhibition of heat shock proteins, particularly the 70 kDa heat shock protein 9 (HSPA9), commonly known as mortalin.[1][2] Mortalin is a mitochondrial chaperone protein that is frequently overexpressed in cancer cells, where it plays a crucial role in maintaining mitochondrial integrity, protein folding, and suppressing apoptosis.[1][3]
By binding to mortalin, this compound disrupts its normal chaperone function and its interaction with various client proteins, including the tumor suppressor p53 and the pro-apoptotic protein p66shc.[1][3] This disruption initiates a cascade of events leading to mitochondrial dysfunction and the intrinsic pathway of apoptosis.
Key Events in this compound-Induced Mitochondrial Apoptosis:
-
Mitochondrial Swelling and Loss of Membrane Potential: Within 30 minutes of treatment, this compound induces mitochondrial swelling and a significant decrease in mitochondrial membrane potential (ΔΨm).[1]
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial function leads to an increase in the production of reactive oxygen species (ROS).[4][5]
-
Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases key pro-apoptotic proteins into the cytoplasm, most notably cytochrome c and Apoptosis-Inducing Factor (AIF).[3][5][6]
-
Caspase-Dependent and -Independent Apoptosis:
-
Caspase-Dependent Pathway: In most cancer cell types, the release of cytochrome c triggers the formation of the apoptosome and the activation of the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3.[3][7] Activated caspase-3 then cleaves a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[7]
-
Caspase-Independent Pathway: In some cancer types, such as cervical cancer, this compound-induced cell death can occur in a caspase-independent manner.[4][6] In this context, the nuclear translocation of AIF plays a more prominent role, leading to large-scale DNA fragmentation.[6] Additionally, excessive mitophagy, the selective degradation of mitochondria by autophagy, has been observed as a contributor to cell death in these cases.[6]
-
-
Modulation of Bcl-2 Family Proteins: this compound has been shown to reduce the expression of the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards apoptosis.[1][7]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, as represented by the half-maximal inhibitory concentration (IC50) values.
| Ovarian Cancer Cell Lines | IC50 (µM) | Reference |
| A2780 | 4-5 | [8] |
| SK-OV-3 | 4-5 | [8] |
| OVCAR-3 | 0.2-3.7 | [9] |
| Caov-3 | 0.2-3.7 | [9] |
| Endometrial Cancer Cell Lines | IC50 (µM) | Reference |
| AN3CA | Not explicitly stated, but effective | [10] |
| Hec1B | Not explicitly stated, but effective | [10] |
| Ishikawa | Not explicitly stated, but effective | [10] |
| Cervical Cancer Cell Lines | IC50 (µM) | Reference |
| C-33 A | ~3 | [11] |
| Ca Ski | Higher than C-33A and SiHa | [11] |
| SiHa | Lower than Ca Ski | [11] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines | IC50 (µM) | Reference |
| UMSCC38 | Effective in low micromolar range | [3][5] |
| Kidney Cancer Cell Lines | IC50 (µM) | Reference |
| 786-O | Effective in low micromolar range | [7] |
| A498 | Effective in low micromolar range | [7] |
| ACHN | Effective in low micromolar range | [7] |
| Caki-1 | Effective in low micromolar range | [7] |
| RXF 393 | Effective in low micromolar range | [7] |
| SN12 C | Effective in low micromolar range | [7] |
| TK-10 | Effective in low micromolar range | [7] |
| UO-31 | Effective in low micromolar range | [7] |
| Lung Cancer Cell Lines | IC50 (µM) | Reference |
| NCI 60-cell line panel | Effective in low micromolar range | [3] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced mitochondrial apoptosis.
Caption: this compound-induced mitochondrial apoptosis signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced mitochondrial apoptosis.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol is adapted from standard procedures for using the JC-1 dye to assess mitochondrial health.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified time points. Include untreated and vehicle-treated controls. A positive control for mitochondrial depolarization (e.g., CCCP or FCCP) should also be included.
-
JC-1 Staining:
-
Prepare a 10 μM working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with 100 µL of warm PBS.
-
After the final wash, add 100 µL of PBS or cell culture medium to each well.
-
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity for:
-
J-aggregates (red fluorescence): Excitation ~560 nm, Emission ~595 nm.
-
J-monomers (green fluorescence): Excitation ~485 nm, Emission ~535 nm.
-
-
Flow Cytometer: Harvest the cells, resuspend in PBS, and analyze using the appropriate channels for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Detection of Mitochondrial Superoxide (B77818) (MitoSOX Red Assay)
This protocol outlines the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, analyzed by flow cytometry.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after this compound treatment and wash them with warm PBS.
-
MitoSOX Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Resuspend the cell pellet in the MitoSOX working solution at a concentration of approximately 1 x 10^6 cells/mL.
-
Incubate at 37°C for 10-30 minutes, protected from light.
-
-
Washing:
-
After incubation, wash the cells three times with warm PBS to remove excess probe.
-
-
Flow Cytometry:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for detecting red fluorescence (e.g., PE channel).
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
This is a general protocol for detecting the activation of key apoptotic proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse this compound-treated and control cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Densitometry can be used to quantify the band intensities, which should be normalized to a loading control (e.g., β-actin or GAPDH). An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.
Conclusion
This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the induction of mitochondrial apoptosis. By targeting the chaperone protein mortalin, this compound triggers a cascade of events that compromise mitochondrial integrity, leading to the release of pro-apoptotic factors and subsequent cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. The provided visualizations of the signaling pathways offer a clear framework for understanding the intricate molecular events orchestrated by this novel compound. Further research into the nuanced, context-dependent aspects of this compound-induced apoptosis, such as the role of mitophagy and caspase-independent pathways in specific cancer types, will be crucial for its successful clinical translation.
References
- 1. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 7. Development of flexible-heteroarotinoids for kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
SHetA2's Impact on In Vitro Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHetA2, a small molecule heteroarotinoid, has demonstrated significant anti-cancer properties by inducing cell cycle arrest and apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth analysis of this compound's effects on cell cycle progression in vitro. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. The primary mechanism of action involves the disruption of heat shock protein 70 (HSP70) family member complexes, leading to the degradation of critical cell cycle regulators, predominantly causing a G1 phase arrest.
Core Mechanism of Action: Targeting HSP70 Chaperones
This compound's primary molecular targets are members of the 70-kilodalton heat shock protein (HSP70) family, including mortalin (HSPA9), heat shock cognate 70 (hsc70/HSPA8), and glucose-regulated protein 78 (Grp78/HSPA5)[1][2]. In cancer cells, these chaperones are often overexpressed and play a crucial role in maintaining the stability and function of various oncoproteins. This compound binds to these HSP70 proteins, disrupting their chaperone activity and their interaction with client proteins[2]. This disruption leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of key client proteins involved in cell cycle progression and survival[1][3].
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
This compound predominantly induces a G1 phase cell cycle arrest in a dose- and time-dependent manner across various cancer cell lines. However, G2/M arrest has also been observed in specific cell types.
Table 1: Effect of this compound on Cell Cycle Distribution in Endometrial Cancer Cell Lines
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Hec1B | Vehicle | 45.3 ± 2.5 | 35.1 ± 1.8 | 19.6 ± 1.2 | [4][5] |
| 10 µM this compound | 68.7 ± 3.1 | 20.4 ± 1.5** | 10.9 ± 0.9** | [4][5] | |
| Ishikawa | Vehicle | 50.1 ± 2.8 | 30.2 ± 1.7 | 19.7 ± 1.3 | [4][5] |
| 10 µM this compound | 72.4 ± 3.5 | 15.8 ± 1.1 | 11.8 ± 0.8** | [4][5] | |
| AN3CA | Vehicle | 52.6 ± 3.0 | 28.9 ± 1.6 | 18.5 ± 1.1 | [4][5] |
| 10 µM this compound | 55.1 ± 3.2 (ns) | 27.3 ± 1.5 (ns) | 17.6 ± 1.0 (ns) | [4][5] | |
| p ≤ 0.001, *p ≤ 0.01, ns = not significant, compared to vehicle control. |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Ovarian | A2780 | 4-5[6][7] |
| SKOV3 | 4-5[6][7] | |
| Cervical | C-33A | ~3[2] |
| CaSki | >3[2] | |
| SiHa | >3[2] |
Key Molecular Events in this compound-Induced G1 Arrest
The G1 arrest induced by this compound is a direct consequence of the degradation of key regulatory proteins.
Cyclin D1 Degradation
A primary event triggered by this compound is the degradation of Cyclin D1, a critical protein for G1 phase progression. This compound treatment leads to the phosphorylation of Cyclin D1, marking it for ubiquitination and subsequent proteasomal degradation[3].
Table 3: Effect of this compound on Cyclin D1 and Phospho-Rb Levels
| Cell Line | Treatment | Outcome | Reference |
| A2780 (Ovarian) | 1-15 µM this compound (24h) | Up to ~80% reduction in Cyclin D1 | [6] |
| SKOV3 (Ovarian) | 1-15 µM this compound (24h) | Up to ~70% reduction in Cyclin D1 | [6] |
| C33A (Cervical) | This compound | Reduction in Cyclin D1 and phospho-Rb | [8][9] |
| CaSki (Cervical) | This compound | Reduction in Cyclin D1 and phospho-Rb | [8][9] |
| SiHa (Cervical) | This compound | Reduction in phospho-Rb | [8][9] |
| Hec1B (Endometrial) | 10 µM this compound (24h) | Reduction in Cyclin D1 | [5] |
| Ishikawa (Endometrial) | 10 µM this compound (24h) | Reduction in Cyclin D1 | [5] |
Inhibition of Retinoblastoma Protein (pRb) Phosphorylation
Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, allowing the transcription of genes necessary for S-phase entry. By promoting Cyclin D1 degradation, this compound prevents the formation of active Cyclin D1-CDK4/6 complexes, leading to reduced pRb phosphorylation and the maintenance of pRb in its active, growth-suppressive state[3][8].
Modulation of CDK Inhibitors p21 and p27
The cyclin-dependent kinase inhibitors (CKIs) p21(Cip1) and p27(Kip1) are negative regulators of the cell cycle. The loss of Cyclin D1 can lead to the release of p21 from Cyclin D1/CDK4/6 complexes, allowing it to bind and inhibit Cyclin E-CDK2 complexes, further contributing to G1 arrest[3]. The effect of this compound on p21 and p27 expression appears to be cell-line dependent.
Table 4: Effect of this compound on p21 and p27 Protein Levels in Endometrial Cancer Cell Lines
| Cell Line | Treatment (24h) | p21 Level | p27 Level | Reference |
| AN3CA | 10 µM this compound | Elevated | Elevated | [5] |
| Ishikawa | 10 µM this compound | Elevated | Elevated | [5] |
| Hec1B | 10 µM this compound | Decreased | No significant effect | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Leading to G1 Arrest
Caption: this compound-induced G1 cell cycle arrest pathway.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: A2780, SKOV3 (ovarian cancer), Hec1B, Ishikawa, AN3CA (endometrial cancer), C33A, CaSki, SiHa (cervical cancer).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve final desired concentrations. The final DMSO concentration in the culture medium should be less than 0.1%.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time periods (e.g., 24, 48 hours).
-
Harvesting: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Collect the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, phospho-Rb (Ser780, Ser807/811), total Rb, p21, p27, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Conclusion
This compound effectively disrupts cell cycle progression in a range of cancer cell lines, primarily by inducing a G1 phase arrest. This is achieved through the targeted degradation of Cyclin D1, leading to the inhibition of pRb phosphorylation. The modulation of CDK inhibitors p21 and p27 further contributes to this cell cycle blockade in a cell-type-specific manner. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the in vitro effects of this compound and its potential as a therapeutic agent. Further quantitative studies across a broader panel of cancer cell lines will continue to elucidate the full spectrum of this compound's anti-proliferative activity.
References
- 1. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 2. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer [mdpi.com]
- 6. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by this compound and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
SHetA2: A Technical Guide to Preclinical Chemoprevention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 (Sulfur Heteroarotinoid A2, NSC726189) is a novel small molecule drug candidate with significant potential as a cancer chemopreventive agent. Developed as a flexible heteroarotinoid, this compound exhibits a promising therapeutic profile by inducing cell cycle arrest and apoptosis in cancer cells with minimal to no toxicity in normal cells.[1][2] Its mechanism of action is distinct from traditional retinoids, as it functions independently of retinoic acid receptors, thereby avoiding associated toxicities.[3][4] This guide provides a comprehensive overview of the preclinical data supporting this compound's development for chemoprevention, focusing on its mechanism of action, efficacy in various models, and detailed experimental protocols.
Core Mechanism of Action
This compound's anti-cancer activity is primarily mediated through its interaction with the 70-kDa heat shock protein (HSP70) family, specifically targeting mortalin (HSPA9), heat shock cognate 70 (hsc70/HSPA8), and glucose-regulated protein 78 (Grp78/HSPA5).[3][5] In cancer cells, these chaperone proteins are often upregulated and play a crucial role in promoting cell proliferation, metabolism, and suppressing cell death pathways.[3][6]
This compound disrupts the binding of these chaperone proteins to their various "client" proteins. A key event is the disruption of the mortalin-p53 complex. This releases the tumor suppressor protein p53, allowing it to translocate to the mitochondria and the nucleus, where it initiates apoptosis.[1][7] This disruption leads to a cascade of downstream events culminating in cancer cell death through multiple pathways.
Key Signaling Events:
-
Mitochondrial Damage: this compound's action leads to mitochondrial swelling, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF).[3][7][8] This triggers the intrinsic apoptosis pathway.
-
Cell Cycle Arrest: The compound induces G1 cell cycle arrest in both cancer and normal cells, though the effect is more pronounced in cancer cells.[3] This is achieved by promoting the phosphorylation, ubiquitination, and subsequent proteasomal degradation of cyclin D1.[1][3]
-
Metabolic Disruption: this compound has been shown to inhibit both oxidative phosphorylation (OxPhos) and glycolysis in endometrial cancer cells, leading to a reduction in ATP production and putting the cells into a quiescent metabolic state.[9][10]
-
ER Stress and Autophagy: By targeting Grp78, this compound can induce endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).[11][12] It also induces autophagy and mitophagy (selective autophagy of mitochondria), which, in cancer cells, cannot ultimately protect against the release of mitochondrial death factors.[3][7][12]
References
- 1. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoprevention of Colon and Small Intestinal Tumorigenesis in APCmin/+ Mice by this compound (NSC721689) without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 8. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
SHetA2: A Novel Apoptotic Inducer Acting Independently of Retinoic Acid Receptors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SHetA2 (Sulfur Heteroarotinoid A2) is a synthetic, orally bioavailable small molecule that has demonstrated significant anti-cancer activity in a variety of preclinical models. Notably, its mechanism of action is independent of the classical retinoic acid receptor (RAR) signaling pathways, distinguishing it from traditional retinoids. This document provides a comprehensive technical overview of this compound, focusing on its molecular mechanism, quantitative efficacy in various cancer types, and detailed experimental protocols for its study. The core of this compound's action lies in its ability to bind to the 70 kDa heat shock protein (HSP70) family member, mortalin (also known as HSPA9), disrupting its chaperone functions. This leads to a cascade of events culminating in mitochondrial-mediated apoptosis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Introduction
The development of cancer therapeutics that can selectively induce apoptosis in malignant cells while sparing normal tissues remains a primary goal in oncology. This compound has emerged as a promising candidate due to its unique mechanism of action that circumvents the toxicity and resistance often associated with conventional retinoid therapies. Originally synthesized as a heteroarotinoid, it was discovered that this compound's potent apoptotic effects are not mediated through RARs, but rather through a direct interaction with mortalin, a key regulator of cellular stress responses and protein homeostasis that is frequently overexpressed in cancer cells.
Molecular Mechanism of this compound-Induced Apoptosis
This compound initiates apoptosis through a multi-faceted mechanism centered on the disruption of mortalin's protein-chaperoning functions. This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Targeting Mortalin and Disruption of Client Protein Interactions
This compound directly binds to mortalin, interfering with its ability to chaperone a variety of client proteins crucial for cancer cell survival and proliferation.[1] A key interaction that is disrupted is the binding of mortalin to the tumor suppressor protein p53.[1][2] In many cancer cells, mortalin sequesters p53 in the cytoplasm, preventing its pro-apoptotic functions. By disrupting the mortalin-p53 complex, this compound facilitates the translocation of p53 to the nucleus and mitochondria, where it can induce the expression of pro-apoptotic genes and directly promote mitochondrial outer membrane permeabilization.[1][3]
Mitochondrial Dysregulation and Release of Pro-Apoptotic Factors
The disruption of mortalin's functions, including its role in mitochondrial protein import and maintenance of mitochondrial integrity, leads to significant mitochondrial stress.[3][4] This is characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[5]
-
Cytochrome c Release: this compound treatment leads to the release of cytochrome c from the mitochondrial intermembrane space.[3][6] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic apoptotic pathway.
-
AIF Translocation: this compound also induces the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[4] AIF translocates to the nucleus, where it mediates chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[4][5]
Modulation of Bcl-2 Family Proteins and Caspase Activation
This compound has been shown to alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. Studies have indicated that this compound can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, thereby promoting apoptosis.[3][7][8][9][10] The activation of caspase-9 by the apoptosome leads to the subsequent cleavage and activation of effector caspases, most notably caspase-3.[6] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Quantitative Data on this compound Efficacy
The cytotoxic and apoptotic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound in various cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Ovarian Cancer | A2780 | 4-5 | 24 | [11] |
| SKOV3 | 4-5 | 24 | [11] | |
| OVCAR-3 | 0.2-3.7 | Not Specified | [12] | |
| Caov-3 | 0.2-3.7 | Not Specified | [12] | |
| Cervical Cancer | C-33A | ~3 | 72 | [13] |
| CaSki | Higher than C-33A | 72 | [13] | |
| SiHa | Higher than C-33A | 72 | [13] | |
| Endometrial Cancer | AN3CA | Not Specified | Not Specified | [4][14] |
| Hec1B | Not Specified | Not Specified | [4][14] | |
| Ishikawa | Not Specified | Not Specified | [4][14] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UMSCC38 | Not Specified | Not Specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.[15][16][17][18]
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Co-Immunoprecipitation of Mortalin and p53
Purpose: To demonstrate the disruption of the mortalin-p53 interaction by this compound.[2][4][19]
Protocol:
-
Treat cancer cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-mortalin antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting using an anti-p53 antibody. A decrease in the co-immunoprecipitated p53 in this compound-treated samples indicates disruption of the interaction.
Western Blotting for Cytochrome c Release
Purpose: To detect the translocation of cytochrome c from the mitochondria to the cytoplasm.
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Determine the protein concentration of each fraction.
-
Resolve equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against cytochrome c.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.
Immunofluorescence for AIF Translocation
Purpose: To visualize the translocation of AIF from the mitochondria to the nucleus.[20][21][22]
Protocol:
-
Grow cells on glass coverslips and treat with this compound or a vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against AIF.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Nuclear localization of AIF will be observed in this compound-treated cells.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Mortalin-p53 Co-Immunoprecipitation.
Logical Relationship of Apoptosis Detection by Annexin V/PI
Caption: Logic of Annexin V/PI Apoptosis Assay.
Conclusion
This compound represents a novel class of anti-cancer agents with a distinct, RAR-independent mechanism of action. Its ability to selectively induce apoptosis in cancer cells by targeting the mortalin chaperone system makes it a compelling candidate for further development. This technical guide provides a foundational understanding of this compound's mechanism, quantitative efficacy, and the experimental approaches to study its effects. As this compound progresses through clinical trials, a thorough understanding of its molecular pharmacology will be critical for its successful translation into a therapeutic agent for the treatment of various malignancies.
References
- 1. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 2. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. TRANSLOCATION ASSAY - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
The Early Development and Screening of Flexible Heteroarotinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexible heteroarotinoids (Flex-Hets) represent a promising class of synthetic compounds that have demonstrated significant potential in cancer therapy. Unlike traditional retinoids that mediate their effects through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), Flex-Hets operate through a distinct, receptor-independent mechanism. This unique mode of action allows them to circumvent the toxicities commonly associated with RAR/RXR agonists while exhibiting potent anti-cancer and anti-angiogenic properties.
This technical guide provides an in-depth overview of the early-stage development and screening of flexible heteroarotinoids. It covers their synthesis, biological evaluation through a cascade of in vitro and in vivo assays, and their molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Data Presentation: In Vitro Cytotoxicity of Flexible Heteroarotinoids
The anti-proliferative activity of a series of flexible heteroarotinoid analogs has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. The lead compound, SHetA2, and its analogs demonstrate efficacy in the low micromolar range against the A2780 ovarian cancer cell line.
| Compound | Linker | R Group | IC50 (µM) in A2780 Cells[1][2] | Efficacy (%) in A2780 Cells[1][2] |
| This compound (1) | Thiourea | 4-NO2 | 3.17 | 84.3 |
| 2a | Urea | 4-NO2 | 2.60 | 90.5 |
| 2b | Urea | 4-CN | 2.89 | 91.2 |
| 2c | Urea | 4-CF3 | 2.53 | 92.1 |
| 2d | Urea | 4-OCF3 | 2.48 | 95.9 |
| 3a | Thiourea | 4-F | 4.70 | 85.6 |
| 3b | Thiourea | 4-Cl | 3.86 | 88.3 |
| 3c | Thiourea | 4-Br | 3.54 | 89.1 |
| 3d | Thiourea | 4-I | 3.21 | 90.3 |
| 3e | Thiourea | 4-CF3 | 1.86 | 93.7 |
| 3f | Thiourea | 4-OCF3 | 2.15 | 94.5 |
Experimental Protocols
Detailed methodologies for the key experiments involved in the screening and characterization of flexible heteroarotinoids are provided below.
Synthesis of a Representative Flexible Heteroarotinoid (this compound)
This protocol describes the synthesis of this compound (NSC 721689), a lead flexible heteroarotinoid.[1][3]
Step 1: Synthesis of 6-amino-2,2,4,4-tetramethylthiochroman
-
Materials: 2,2,4,4-tetramethyl-6-nitrothiochroman, 10% Palladium on carbon, Ethanol (B145695), Hydrogen gas.
-
Procedure:
-
A solution of 2,2,4,4-tetramethyl-6-nitrothiochroman in ethanol is subjected to hydrogenation in the presence of a catalytic amount of 10% palladium on carbon.
-
The reaction is carried out under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 6-amino-2,2,4,4-tetramethylthiochroman.
-
Step 2: Synthesis of 1-isothiocyanato-4-nitrobenzene
-
Materials: 4-nitroaniline (B120555), Thiophosgene (B130339), Dichloromethane, Triethylamine.
-
Procedure:
-
To a solution of 4-nitroaniline in dichloromethane, thiophosgene is added dropwise at 0 °C.
-
Triethylamine is then added, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-isothiocyanato-4-nitrobenzene.
-
Step 3: Synthesis of this compound
-
Materials: 6-amino-2,2,4,4-tetramethylthiochroman, 1-isothiocyanato-4-nitrobenzene, Tetrahydrofuran (THF).
-
Procedure:
-
A solution of 6-amino-2,2,4,4-tetramethylthiochroman in THF is added to a solution of 1-isothiocyanato-4-nitrobenzene in THF.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines (e.g., A2780), complete culture medium, flexible heteroarotinoids, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the flexible heteroarotinoid compounds for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Materials: 6-well plates, cancer cell lines, flexible heteroarotinoids, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), Flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the flexible heteroarotinoid for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Endothelial Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.
-
Materials: 96-well plates, Matrigel, Human Umbilical Vein Endothelial Cells (HUVECs), Endothelial cell growth medium, flexible heteroarotinoids.
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of the flexible heteroarotinoid.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.
-
Signaling Pathways and Mechanisms of Action
Flexible heteroarotinoids induce cancer cell death primarily through the intrinsic mitochondrial pathway of apoptosis and by inhibiting the pro-survival NF-κB signaling pathway.
Intrinsic (Mitochondrial) Apoptosis Pathway
Flex-Hets, such as this compound, have been shown to directly target mitochondria in cancer cells. This interaction leads to the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, ultimately leading to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by flexible heteroarotinoids.
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in promoting cancer cell survival and proliferation. This compound has been demonstrated to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by flexible heteroarotinoids.
Screening Workflow for Flexible Heteroarotinoids
The discovery and development of novel flexible heteroarotinoids typically follows a structured screening cascade to identify and characterize promising lead compounds.
Caption: A typical screening workflow for the development of flexible heteroarotinoids.
References
- 1. Synthesis and biological evaluation of this compound (NSC-721689) analogs against the ovarian cancer cell line A2780 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heteroarotinoids with anti-cancer activity against ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Selectivity: An In-depth Technical Guide to the Origins of SHetA2's Cytotoxicity
Prepared for: Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Executive Summary
SHetA2 (Sulfur Heteroarotinoid A2, NSC 721689) is a novel, orally bioavailable small molecule demonstrating significant promise as a cancer therapeutic and chemopreventive agent. Its most compelling characteristic is its selective cytotoxicity against a broad range of cancer cells while exhibiting minimal toxicity to normal, healthy cells. This selective action stems from its ability to target the increased dependency of malignant cells on the 70-kDa heat shock protein (HSP70) family of molecular chaperones. By binding to and disrupting the function of mortalin (HSPA9), GRP78 (HSPA5), and hsc70 (HSPA8), this compound triggers a cascade of events including mitochondrial dysfunction, p53-mediated apoptosis, cell cycle arrest, and metabolic collapse, to which cancer cells are uniquely vulnerable. This technical guide provides a detailed investigation into the molecular origins of this compound's selective cytotoxicity, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
The Central Mechanism: Targeting the HSP70 Chaperone Network
Cancer cells, with their high rates of proliferation and metabolic activity, are under constant proteotoxic stress. To survive, they upregulate molecular chaperones, particularly members of the HSP70 family, to maintain protein homeostasis.[1] this compound exploits this dependency by directly binding to at least three key HSP70 family members:
-
Mortalin (HSPA9): Primarily located in the mitochondria, mortalin is crucial for mitochondrial protein import, biogenesis, and integrity. It also sequesters the tumor suppressor protein p53 in the cytoplasm, preventing its pro-apoptotic functions.[2][3]
-
Glucose-Regulated Protein 78 (GRP78, HSPA5): An endoplasmic reticulum (ER) resident chaperone that plays a central role in the Unfolded Protein Response (UPR), a survival mechanism to cope with ER stress.[4]
-
Heat Shock Cognate 70 (hsc70, HSPA8): A constitutively expressed cytoplasmic chaperone involved in a myriad of cellular processes, including protein folding, degradation, and cell cycle control.[4]
This compound does not alter the expression levels of these chaperones but rather interferes with their function, disrupting the critical complexes they form with their "client" proteins.[5] This disruption is the lynchpin of this compound's anti-cancer activity, leading to the destabilization and degradation of numerous proteins essential for cancer cell survival and proliferation.[1][6] The upregulation of these HSP70s and their client proteins in cancer cells compared to healthy cells provides a rational explanation for the differential toxicity of this compound.[2][6]
Key Signaling Pathways Mediating Selective Cytotoxicity
The disruption of HSP70-client protein complexes by this compound initiates several downstream signaling cascades that converge to induce cancer cell death.
Intrinsic Apoptosis via Mitochondrial Disruption
The primary and most rapid effect of this compound in cancer cells is the induction of mitochondrial damage.[2][5] This is likely mediated through its interaction with the mitochondrial chaperone mortalin.[5] Within minutes to hours of treatment, cancer cells exhibit mitochondrial swelling and a significant reduction in mitochondrial membrane potential (MMP).[2][3] This leads to the release of pro-apoptotic factors into the cytoplasm, including cytochrome c and Apoptosis-Inducing Factor (AIF), triggering the intrinsic apoptosis pathway.[2][4]
A key element of this selectivity is the differential effect on the Bcl-2 family of proteins. In ovarian cancer cells, this compound treatment leads to a reduction of anti-apoptotic proteins Bcl-2 and Bcl-xL, with no effect on the pro-apoptotic protein Bax.[2] In stark contrast, healthy cells respond to this compound by increasing Bcl-2 levels while Bax and Bcl-xL levels remain unchanged, thereby reinforcing their resistance to apoptosis.[2]
Liberation and Activation of p53
In many cancer cells, mortalin binds to and sequesters the p53 tumor suppressor in the cytoplasm, inhibiting its function.[3] this compound has been shown to disrupt the mortalin-p53 complex.[2][4] This releases p53, allowing it to translocate to the nucleus and mitochondria.[3][4]
-
In the nucleus , p53 acts as a transcription factor, upregulating genes that promote apoptosis.
-
In the mitochondria , p53 can directly interact with Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization.
This mechanism is particularly relevant to the selectivity of this compound, as the mortalin-p53 interaction is a hallmark of malignant transformation and is not prevalent in normal cells.[3]
Cell Cycle Dysregulation
This compound induces a G1 phase cell cycle arrest in both cancer and normal cells, though the effect is more pronounced in cancer cells.[2][6] This is achieved by targeting cyclin D1 for degradation. This compound promotes the phosphorylation of cyclin D1, leading to its ubiquitination and subsequent destruction by the proteasome.[2] The loss of the cyclin D1/CDK4/6 complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its inhibition of G1-to-S phase progression.[2]
Metabolic Disruption
By targeting mortalin and disrupting mitochondrial function, this compound strikes at the metabolic engine of cancer cells. In endometrial cancer, this compound has been shown to inhibit both oxidative phosphorylation (OxPhos) and glycolysis, forcing the cells into a quiescent metabolic state from which they cannot recover.[6][7] In cervical cancer, this compound inhibits OxPhos, which the cells attempt to counteract by upregulating glycolysis.[4] This compensatory mechanism, however, represents a new vulnerability that can be exploited by combining this compound with glycolysis inhibitors.[4]
Quantitative Analysis of this compound Efficacy
The selective cytotoxicity of this compound has been quantified across numerous preclinical models. Cancer cells consistently demonstrate sensitivity in the low micromolar range, while normal cells are significantly more resistant.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. This compound demonstrates potent activity against a wide array of cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| A2780 | Ovarian | 3.17 | [8] |
| SKOV3 | Ovarian | ~4 - 5 | [1][6] |
| Caki-1 | Kidney | ~12.6 (Log GI50 = -4.9) | [9] |
| A498 | Kidney | ~10.0 (Log GI50 = -5.0) | [9] |
| UO-31 | Kidney | ~12.6 (Log GI50 = -4.9) | [9] |
| A549/ATCC | Non-Small Cell Lung | ~12.6 (Log GI50 = -4.9) | [9] |
| HCT-116 | Colon | ~15.8 (Log GI50 = -4.8) | [9] |
| MCF7 | Breast | ~31.6 (Log GI50 = -4.5) | [9] |
| DU-145 | Prostate | ~12.6 (Log GI50 = -4.9) | [9] |
| Normal Cells | Various | Resistant to growth inhibition and apoptosis | [9][10] |
Note: GI50 (50% Growth Inhibition) values from the NCI-60 panel are presented as Log(Molar concentration) and have been converted for this table.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have validated the anti-tumor efficacy of this compound in vivo. Oral administration of this compound leads to significant, dose-dependent inhibition of tumor growth without observable toxicity to the host.[1][4]
| Cancer Model | Treatment | Efficacy | Reference |
| Ovarian Cancer Xenografts | 60 mg/kg/day (oral) | ~40-60% tumor growth inhibition | [1] |
| SiHa Cervical Cancer Xenografts | 60 mg/kg/day (oral) | Significant tumor growth inhibition | [4] |
| Ca Ski Cervical Cancer Xenografts | 30 mg/kg/day (oral) | Dose-responsive reduction in tumor growth | [3] |
| Ca Ski Cervical Cancer Xenografts | 60 mg/kg/day (oral) | Dose-responsive reduction in tumor growth | [3] |
| APCmin/+ Colorectal Cancer Model | 30-60 mg/kg/day (oral) | >50% reduction in tumor incidence | [1] |
Key Experimental Methodologies
The elucidation of this compound's mechanism has relied on a suite of standard and advanced molecular biology techniques.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This technique has been essential for demonstrating that this compound disrupts protein-protein interactions, such as the mortalin-p53 complex.
-
Objective: To determine if this compound treatment prevents the interaction between a target protein (e.g., mortalin) and its client protein (e.g., p53).
-
Methodology:
-
Culture cancer cells (e.g., A2780 ovarian cancer cells) and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse cells using a non-denaturing lysis buffer (e.g., M-PER) containing protease and phosphatase inhibitors.
-
Pre-clear the protein lysate (~500 µg) with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-mortalin antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-p53 antibody). A diminished or absent band in the this compound-treated sample compared to the control indicates disruption of the protein complex.[2][4]
-
JC-1 Assay for Mitochondrial Membrane Potential (MMP)
The JC-1 assay is a fluorescent method used to measure the health of mitochondria by assessing their membrane potential.
-
Objective: To quantify the effect of this compound on mitochondrial depolarization in living cells.
-
Methodology:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound for different time points (e.g., 4 and 24 hours). Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 working solution.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Wash the cells with an assay buffer to remove excess dye.
-
Measure fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
In healthy, non-apoptotic cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains as monomers, which emit green fluorescence (~530 nm).[3] The selective cytotoxicity of this compound is observed as a significant decrease in the red/green fluorescence ratio in cancer cells but not in normal cells.
-
Seahorse XF Metabolic Flux Analysis
This technology allows for the real-time measurement of the two major energy-producing pathways in cells: mitochondrial respiration (via the Oxygen Consumption Rate, OCR) and glycolysis (via the Extracellular Acidification Rate, ECAR).
-
Objective: To determine how this compound affects oxidative phosphorylation and glycolysis in cancer cells.
-
Methodology:
-
Seed cells onto a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound or vehicle control for a specified period (e.g., 4 hours).
-
Prior to the assay, replace the culture medium with unbuffered Seahorse XF assay medium.
-
Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting mitochondrial inhibitors through the instrument's ports:
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration completely and reveal non-mitochondrial oxygen consumption.
-
-
The instrument measures real-time changes in OCR and ECAR before and after each injection. A decrease in basal and maximal OCR in this compound-treated cells indicates inhibition of oxidative phosphorylation.[7]
-
References
- 1. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 4. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of death receptor ligand -mediated apoptosis in epithelial ovarian carcinoma: the search for sensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SHetA2 (Sulfur Heteroarotinoid A2, NSC-721689) is a novel, orally bioavailable small molecule that has demonstrated significant anticancer and cancer-preventive properties with a remarkably low toxicity profile in extensive preclinical studies.[1][2] Unlike traditional retinoids, this compound's mechanism of action is independent of retinoic acid receptors.[3][4] Instead, it targets key members of the 70-kDa heat shock protein (HSP70) family—specifically mortalin (HSPA9), heat shock cognate 70 (hsc70/HSPA8), and glucose-regulated protein 78 (Grp78/HSPA5).[3][5] By binding to these chaperones, which are frequently overexpressed in cancer cells, this compound disrupts their interactions with client proteins. This interference triggers a cascade of events, including G1 cell cycle arrest, mitochondrial dysfunction, and induction of both intrinsic and extrinsic apoptosis, selectively in cancer cells.[1][6][7] Currently, this compound is being evaluated in a Phase 1 clinical trial for advanced or recurrent solid tumors, marking a critical step in its translation from a promising preclinical candidate to a potential therapeutic agent.[8][9] This document provides an in-depth overview of the primary research on this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its anticancer properties.
Discovery and Development
The development of this compound stemmed from research on heteroarotinoids (Hets), which were designed to mimic the biological activity of retinoids but with reduced toxicity.[10] Structural modifications to the Hets, specifically the introduction of a flexible thiourea (B124793) linker between the heterocyclic and aryl rings, led to a new class of compounds called Flexible Heteroarotinoids (Flex-Hets).[10] This structural change significantly increased anticancer activity across a range of cancer cell lines.[10] Through structure-activity relationship (SAR) studies, this compound was identified as the lead compound, demonstrating the highest potency and efficacy in inhibiting cancer cell growth while having minimal effect on normal cells.[10][11]
Core Mechanism of Action: Targeting the HSP70 Chaperone Family
The anticancer activity of this compound is primarily attributed to its ability to bind and inhibit the function of three key HSP70 family proteins: mortalin, hsc70, and Grp78.[3][12] These chaperones are crucial for cancer cell survival, as they support the folding and stability of numerous proteins involved in proliferation, metabolism, and the suppression of cell death.[3] this compound disrupts the complexes formed between these chaperones and their client proteins, leading to multiple downstream anticancer effects.[6][8]
Induction of G1 Cell Cycle Arrest
A primary effect of this compound in both cancer and normal cells is the induction of G1 cell cycle arrest, although the effect is more pronounced in cancer cells.[1][8] The mechanism involves the proteasomal degradation of Cyclin D1. This compound induces the phosphorylation and ubiquitination of Cyclin D1, marking it for destruction.[8] The loss of Cyclin D1 prevents the formation of active Cyclin D1/CDK4/6 complexes, which in turn reduces the phosphorylation of the Retinoblastoma (Rb) protein.[8] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Induction of Intrinsic Apoptosis via Mitochondrial Disruption
This compound triggers the intrinsic (mitochondrial) pathway of apoptosis through several interconnected mechanisms.[6]
-
Disruption of Mortalin-p53 Complexes: In the cytoplasm of cancer cells, mortalin binds to and sequesters the tumor suppressor protein p53. This compound disrupts this interaction, allowing p53 to translocate to the mitochondria and the nucleus.[1][6] In the nucleus, p53 initiates the transcription of pro-apoptotic genes. In the mitochondria, p53 promotes mitochondrial pore formation.[6]
-
Mitochondrial Damage: By disrupting mortalin's function in mitochondrial protein import and biogenesis, this compound causes mitochondrial swelling and a loss of mitochondrial membrane potential.[8]
-
Release of Pro-Apoptotic Factors: The compromised mitochondria release key apoptotic factors, including cytochrome c and Apoptosis-Inducing Factor (AIF), into the cytoplasm.[5][6][8] Cytochrome c activates caspases (like caspase-3), while AIF translocates to the nucleus to induce DNA fragmentation in a caspase-independent manner.[4][5][12]
-
Bcl-2 Degradation: this compound leads to the degradation of the anti-apoptotic protein Bcl-2, further promoting the formation of pores in the mitochondrial membrane.[6]
Sensitization to Extrinsic Apoptosis
This compound also enhances cancer cells' sensitivity to the extrinsic (death receptor-mediated) apoptosis pathway.
-
ER Stress and UPR: this compound is hypothesized to inhibit Grp78, a key regulator of endoplasmic reticulum (ER) function. This induces ER stress and the Unfolded Protein Response (UPR), leading to the expression of CHOP.[6] CHOP, in turn, upregulates the expression of death receptors DR4 and DR5 on the cell surface, making the cells more susceptible to ligands like TRAIL.[6][13]
-
Inhibition of NF-κB: this compound prevents the nuclear translocation and survival functions of NF-κB by inhibiting upstream kinases.[8] This suppression of a major pro-survival pathway lowers the threshold for inducing extrinsic apoptosis.[8]
Caption: this compound binds HSP70 chaperones, disrupting client protein complexes to induce apoptosis and G1 arrest.
Preclinical Efficacy Data
This compound has demonstrated broad efficacy against a variety of cancer types in both in vitro cell culture and in vivo animal models.
In Vitro Cytotoxicity
This compound inhibits the growth of numerous cancer cell lines at micromolar concentrations.[10] Studies have shown its effectiveness against ovarian, endometrial, cervical, kidney, lung, and head and neck squamous cell carcinoma (HNSCC) cell lines.[4][8][10][11][14]
Table 1: Representative In Vitro Activity of this compound
| Cancer Type | Cell Line | Key Result | Reference |
|---|---|---|---|
| Ovarian | A2780 | IC50: 3.17 µM | [11] |
| Endometrial | AN3CA, Hec13b, Ishikawa | Inhibition of anchorage-independent growth, migration, and invasion. | [5] |
| Cervical | Ca Ski, SiHa | Induction of dose-responsive cell death. | [12] |
| Kidney | Caki-1 | Induction of apoptosis and reduction of Bcl-2 protein. | [10] |
| HNSCC | UMSCC38 | Potent induction of apoptosis. |[4] |
In Vivo Antitumor Activity
Oral administration of this compound has been shown to significantly inhibit tumor growth in various xenograft models without causing significant toxicity.[8][10][12]
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | | Colon | APCmin/+ Mouse | 30 or 60 mg/kg/day (oral) for 12 weeks | ~50% reduction in intestinal polyps |[8] | | Cervical | Ca Ski Xenograft | 30 and 60 mg/kg/day (oral) | Dose-responsive reduction in tumor growth |[12] | | Endometrial | Ishikawa Xenograft | Not specified | Significant inhibition of tumor growth (synergy with paclitaxel) |[5][15] | | Ovarian/Kidney | Xenograft Models | 10 mg/kg/day and 60 mg/kg/day (oral) | Significant reduction in tumor growth |[10] |
Key Biomarker Modulation
Treatment with this compound leads to characteristic changes in the expression and state of key regulatory proteins.
Table 3: Key Protein Expression and Modification Changes Induced by this compound
| Protein | Change Observed | Cellular Consequence | Reference |
|---|---|---|---|
| Cyclin D1 | Decreased protein levels | G1 Cell Cycle Arrest | [1][8] |
| Rb | Decreased phosphorylation | G1 Cell Cycle Arrest | [8] |
| p53 | Nuclear and mitochondrial accumulation | Apoptosis Induction | [8] |
| Caspase-3 | Increased activity/cleavage | Apoptosis Execution | [4][5] |
| γH2AX | Increased levels | DNA Damage | [5] |
| LC3-II | Increased levels | Autophagy/Mitophagy Induction |[5][12] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize this compound's anticancer properties, based on published research.
Cell Viability and Growth Assays
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a range of this compound concentrations (e.g., 0-20 µM) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using reagents such as MTT, MTS, or PrestoBlue, measuring absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Protein Expression
-
Protocol:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[12]
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., Cyclin D1, p53, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Standard workflow for Western blot analysis to measure protein expression changes after this compound treatment.
Cell Cycle Analysis by Flow Cytometry
-
Protocol:
-
Treat cells with this compound (e.g., 10 µM) or vehicle for 24 hours.[2]
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash cells to remove ethanol and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using analysis software.
-
Caspase-3 Activity Assay
-
Protocol:
-
Treat cells with this compound for the desired time (e.g., 24 hours).[5]
-
Collect protein lysates using a cell lysis buffer.[2]
-
Normalize protein concentrations using a BCA assay.
-
Use a commercially available caspase-3 activity assay kit, which typically measures the cleavage of a colorimetric or fluorometric substrate specific for caspase-3.[2][5]
-
Read the signal on a plate reader and calculate the fold-change in activity relative to the vehicle control.
-
In Vivo Xenograft Tumor Growth Study
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at 30 mg/kg/day, this compound at 60 mg/kg/day).
-
Administer this compound or vehicle control orally (e.g., by gavage) daily or on a specified schedule. This compound is often formulated in a vehicle like 30% Kolliphor HS 15.[5]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).
-
Caption: Logical workflow for a preclinical in vivo xenograft study to evaluate this compound's antitumor efficacy.
Clinical Development
Based on its compelling preclinical efficacy and favorable safety profile, this compound (also referred to as OK-1) has advanced to clinical trials.[5][8]
-
Trial Identifier: NCT04928508
-
Title: Phase 1 Trial of this compound in Patients With Advanced or Recurrent Ovarian, Cervical, and Endometrial Cancer.
-
Primary Objectives: To evaluate dose-limiting toxicities (DLT) and establish a recommended Phase 2 dose (RP2D).[9]
-
Status: The trial is open and evaluating this compound capsules administered orally twice daily in 21-day cycles.[8][9]
Conclusion and Future Directions
The primary research on this compound has established it as a potent anticancer agent with a unique mechanism of action centered on the inhibition of HSP70 family chaperones. Its ability to selectively induce cell cycle arrest and apoptosis in cancer cells, coupled with its excellent preclinical safety profile, underscores its therapeutic potential. The ongoing Phase 1 trial is a pivotal step in validating these findings in human patients. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound therapy, as well as exploring synergistic combinations with other anticancer agents, such as paclitaxel (B517696) and CDK4/6 inhibitors, to enhance therapeutic outcomes.[5][8][16] The development of this compound as a chemoprevention agent also remains a promising area of investigation.[8][12]
References
- 1. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. This compound [jscimedcentral.com]
- 11. Synthesis and biological evaluation of this compound (NSC-721689) analogs against the ovarian cancer cell line A2780 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Researchers trick cancer cells into committing suicide with this compound | Science Codex [sciencecodex.com]
- 14. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
Initial Findings on SHetA2's Efficacy in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical and clinical findings on the efficacy of SHetA2 (Sulfur Heteroarotinoid A2, NSC726189), a novel investigational drug, in the context of solid tumors. The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and presents visual diagrams of critical pathways and workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a mechanism independent of retinoic acid receptors.[1] Its primary molecular targets are members of the 70-kDa heat shock protein (HSP70) family, specifically mortalin (HSPA9), heat shock cognate 70 (hsc70/HSPA8), and glucose-regulated protein 78 (Grp78/HSPA5).[2][3] In cancer cells, these chaperone proteins are often upregulated and play a crucial role in protecting oncoproteins from degradation, thereby supporting cell proliferation and survival.[3]
This compound binds to these HSP70 proteins and disrupts their chaperone function, leading to the release and subsequent degradation of their client proteins.[4][5] This disruption triggers several downstream anti-cancer effects:
-
Induction of Cell Cycle Arrest : By promoting the degradation of key cell cycle proteins like cyclin D1, this compound causes cell cycle arrest, primarily at the G1 phase.[1][6]
-
Mitochondrial-Mediated Apoptosis : this compound's interference with mortalin disrupts mitochondrial function, leading to mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[1][7] This activates both caspase-dependent and independent cell death pathways.[8][9]
-
Inhibition of Angiogenesis : this compound has been shown to induce G1 arrest in endothelial cells and inhibit the release of angiogenic growth factors from cancer cells, suggesting a role in preventing tumor neovascularization.[1]
A key characteristic of this compound is its differential effect on cancerous versus non-cancerous cells. While it induces apoptosis in cancer cells, its effect on healthy cells is largely limited to a reversible G1 cell cycle arrest, suggesting a favorable toxicity profile.[1]
Caption: this compound signaling pathway leading to cancer cell death.
Quantitative Preclinical Efficacy Data
In Vitro Efficacy in Solid Tumor Cell Lines
This compound has demonstrated dose-responsive growth inhibition across a wide range of solid tumor cell lines.[1] The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar range.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Key Findings | Reference(s) |
| A549 | Non-Small Cell Lung | SRB | ~5-10 | Induces apoptosis. | [2] |
| H460 | Non-Small Cell Lung | SRB | ~5-10 | Induces apoptosis. | [2] |
| UMSCC38 | Head and Neck Squamous Cell | MTT | < 5 | Potent apoptosis inducer. | [7] |
| Ishikawa | Endometrial | MTT | ~5 | Induces G1 arrest; synergizes with paclitaxel (B517696). | [3][8] |
| Hec1B | Endometrial | MTT | ~5 | Induces G1 arrest. | [3][8] |
| AN3CA | Endometrial | MTT | ~10 | No significant cell cycle arrest at 10µM. | [3][8] |
| Ca Ski | Cervical | MTT | ~5 | Induces caspase-independent cell death. | [9] |
| SiHa | Cervical | MTT | ~5-10 | Induces caspase-independent cell death. | [9] |
| A2780 | Ovarian | MTT | ~5 | Sensitizes cells to TNFα and TRAIL. | [6][10] |
Table 1: Summary of this compound In Vitro Efficacy
Cell Cycle Analysis
Flow cytometry analysis following propidium (B1200493) iodide (PI) staining has been used to quantify the effects of this compound on cell cycle distribution.
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Key Finding | Reference(s) |
| Ishikawa | Vehicle (DMSO) | 58.3 | 29.1 | 12.6 | Significant G1 arrest. | [8][11] |
| 10 µM this compound | 75.2 | 16.5 | 8.3 | (p ≤ 0.001) | [8][11] | |
| Hec1B | Vehicle (DMSO) | 60.1 | 25.4 | 14.5 | Significant G1 arrest. | [8][11] |
| 10 µM this compound | 79.5 | 11.2 | 9.3 | (p ≤ 0.05) | [8][11] | |
| AN3CA | Vehicle (DMSO) | 55.7 | 30.8 | 13.5 | No significant change. | [8][11] |
| 10 µM this compound | 57.2 | 28.3 | 14.5 | [8][11] |
Table 2: Effect of this compound on Cell Cycle Distribution in Endometrial Cancer Cells
In Vivo Efficacy in Xenograft Models
The efficacy of orally administered this compound has been validated in several solid tumor xenograft models.
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| Cervical | SiHa | Athymic Nude Mice | 60 mg/kg/day (oral) | Significant reduction vs. control. | Additive interaction with palbociclib. | [12] |
| Cervical | Ca Ski | Athymic Nude Mice | 30 & 60 mg/kg/day (oral) | Dose-responsive reduction in tumor growth. | Induced caspase-3 activity in tumors. | [9][13] |
| Endometrial | Ishikawa | SCID Mice | 60 mg/kg/day (oral) | Significant reduction vs. control. | Combination with paclitaxel was more effective than either drug alone. | [8] |
| Lung | A549 | Nude Mice | Not Specified (oral) | Significant reduction vs. vehicle. | Efficacy demonstrated over 8 days of treatment. | [2] |
Table 3: Summary of this compound In Vivo Efficacy in Solid Tumor Xenografts
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and extension of these initial findings.
In Vitro Assay Protocols
1. Cell Viability (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[14]
-
Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (~12-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment : Prepare serial dilutions of this compound (dissolved in DMSO) in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control (medium with equivalent DMSO concentration).
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation : Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl, or acidified isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading : Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 values using non-linear regression analysis.[9]
2. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.[3]
-
Cell Treatment : Plate cells in 6-well plates and treat with the desired concentration of this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).
-
Cell Harvesting : Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
3. Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][10]
-
Cell Treatment and Harvesting : Treat and harvest cells as described for the cell cycle analysis.
-
Staining : Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis : Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
In Vivo Xenograft Study Workflow
Caption: Typical experimental workflow for an in vivo xenograft study.
Detailed Xenograft Protocol
-
Animal Model : Female five-week-old athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu) or SCID mice are commonly used.[8][12] Animals are allowed an acclimation period (e.g., 72 hours) upon arrival.
-
Cell Implantation : Harvest cancer cells (e.g., Ishikawa, SiHa) during the exponential growth phase. Resuspend approximately 1-5 million cells in 100-200 µL of sterile PBS, sometimes mixed with Matrigel to promote tumor formation. Inject the cell suspension subcutaneously into the flank of each mouse.[8]
-
Tumor Monitoring : Monitor tumor growth by measuring the length and width with calipers, typically three times per week. Calculate tumor volume using the formula: (width² × length) / 2.[8]
-
Randomization and Treatment : Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Drug Formulation and Administration : this compound for in vivo studies is often formulated in a vehicle like 30% Kolliphor HS15 in water.[12] Administer the drug daily via oral gavage at specified doses (e.g., 30-60 mg/kg).[8][12]
-
Endpoint Analysis : Continue treatment for a defined period (e.g., 21-28 days). During this time, monitor tumor volume and animal body weight (as a measure of toxicity). At the end of the study, sacrifice the animals, excise the tumors, and record their final weight. Tumors can be flash-frozen for molecular analysis or fixed in formalin for immunohistochemistry (IHC) to assess biomarkers like cleaved caspase-3 or cyclin D1.[9][17]
Initial Clinical Findings
The promising preclinical data and favorable safety profile have led to the initiation of clinical trials for this compound (also referred to as OK-1).
-
NCT04928508 : A Phase 1 trial is underway to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in patients with advanced or recurrent ovarian, cervical, and endometrial cancer.[17]
-
Phase I for Solid Tumors : A separate Phase I trial is testing the safety, side effects, and best dose of this compound in patients with various advanced or recurrent solid tumors.[17] Exploratory objectives include evaluating the drug's effect on molecular targets (e.g., cyclin D1, cleaved caspase-3) in tumor tissue obtained via biopsy.[17]
These trials are crucial for translating the preclinical efficacy of this compound into a viable therapeutic option for cancer patients.
Conclusion
The initial findings on this compound's efficacy in solid tumors are highly encouraging. Its unique mechanism of action, targeting HSP70 chaperone proteins, provides a novel therapeutic strategy. Preclinical data robustly demonstrate its ability to inhibit cancer cell growth, induce apoptosis, and suppress tumor progression in vivo with minimal toxicity. The synergistic effects observed with conventional chemotherapeutics like paclitaxel further enhance its clinical potential. Ongoing Phase 1 clinical trials will provide critical data on its safety and efficacy in humans, paving the way for further development of this promising anti-cancer agent.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 10. Induction of death receptor ligand -mediated apoptosis in epithelial ovarian carcinoma: the search for sensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols for SHetA2 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxicity of SHetA2, a novel heteroarotinoid compound, in cancer cell lines. The information is intended for researchers and professionals involved in oncology drug discovery and development.
Introduction
This compound is a promising anti-cancer agent that induces cell death in various cancer cell types.[1] Its mechanism of action involves targeting heat shock proteins (HSPs) such as mortalin, Grp78, and hsc70.[2][3] By disrupting the complexes these chaperones form with their client proteins, this compound interferes with critical cellular processes, including mitochondrial function, protein folding, and cell cycle regulation.[3][4] This disruption leads to mitochondrial damage, cell cycle arrest, and ultimately, apoptosis.[2][5] This document outlines a standard protocol for evaluating the cytotoxic effects of this compound in vitro using a colorimetric MTT assay.
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Cell Lines | Reference |
| IC50 Range | 0.37–4.6 µM | Various Cancer Cells | [1] |
| Effective Concentration | 5 - 10 µM | Endometrial, Cervical Cancer Cells | [5][6] |
| Mechanism of Action | Induction of apoptosis, G1/G2 cell cycle arrest | Various Cancer Cells | [1][2] |
| Primary Targets | Mortalin, Grp78, hsc70 | Ovarian, Endometrial, Cervical Cancer Cells | [2][3] |
Experimental Protocols
Cell Culture
A variety of cancer cell lines can be utilized to assess the cytotoxicity of this compound. Commonly used lines include, but are not limited to, ovarian (SKOV3, A2780), endometrial (AN3CA, Hec1B, Ishikawa), and cervical (SiHa, Ca Ski, C-33 A) cancer cell lines.[2][3][7]
General Cell Culture Conditions:
-
Media: RPMI 1640 or EMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and L-glutamine. Specific media formulations may vary depending on the cell line.[5][7]
-
Culture Environment: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells should be passaged regularly to maintain exponential growth and should not be used beyond 20 passages to ensure consistency.[3][5]
This compound Preparation
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5][7] For cell culture experiments, the final concentration of DMSO in the media should not exceed a level that affects cell viability (typically ≤ 0.1%).
MTT Cytotoxicity Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and determine viability using a method like trypan blue exclusion.
-
Seed the cells into a 96-well plate at a density of approximately 4,000 cells/well in 100 µL of complete medium.[6] The optimal seeding density may need to be determined empirically for each cell line.
-
Incubate the plate overnight to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0 µM to 10 µM.[6]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5][6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 15 µL of MTT solution to each well.[6]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Solubilization and Measurement:
Data Analysis:
-
Calculate the average absorbance for each treatment group.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (Percent Viability = [Absorbance of Treated Cells / Absorbance of Control Cells] x 100).
-
Plot the percent viability against the this compound concentration to generate a dose-response curve.
-
The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined from the dose-response curve using appropriate software.
Visualizations
Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 4. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHetA2 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of SHetA2, a flexible heteroarotinoid with potent anti-cancer activity, in a variety of in vitro experimental settings. The information compiled is intended to ensure consistent and reproducible results for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a novel small molecule that exhibits cytotoxicity in a range of cancer cell lines.[1] Its mechanism of action is independent of nuclear retinoid receptors, which contributes to its favorable toxicity profile.[2] this compound directly binds to a class of 70-kilodalton heat shock proteins (HSP70s), including mortalin, GRP78, and hsc70.[3][4] This interaction disrupts the chaperone functions of these proteins, leading to the degradation of their client proteins, many of which are critical for cancer cell survival and proliferation.[4][5] The downstream effects of this compound treatment include cell cycle arrest, induction of apoptosis, and modulation of cellular metabolism.[1][2][6]
Preparation of this compound Stock Solution
For in vitro experiments, this compound is typically prepared as a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). This allows for easy dilution into cell culture media to achieve the desired final concentration while minimizing the final DMSO concentration in the experimental setup.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
Protocol:
-
Determine the required concentration and volume: A common stock concentration used in published studies is 10 mM.[3][7]
-
Weigh the this compound powder: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 351.4 g/mol ), dissolve 3.514 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: For control experiments, cells should be treated with the same final concentration of DMSO as the this compound-treated cells.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro use of this compound.
| Parameter | Value | Reference |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | [3][6] |
| Typical Stock Concentration | 10 mM | [3][7] |
| Aqueous Solubility | Poor (0.4 µg/mL) | [9] |
| IC50 Range in Cancer Cells | 0.37–4.6 μM | [1] |
| Experimental Condition | Typical Concentration | Cell Lines | Reference |
| Cell Viability (MTT Assay) | 0 - 10 µM | C-33 A, Ca Ski, SiHa (cervical cancer) | [3][7] |
| Mitochondrial Depolarization | 10 µM | C-33 A, Ca Ski, SiHa (cervical cancer) | [3][7] |
| Metabolism Assays | 10 µM | Ishikawa, AN3CA, Hec1B (endometrial cancer) | [6] |
| Western Blot Analysis | 10 µM | Ca Ski, SiHa (cervical cancer) | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 4,000 cells per well and allow them to adhere overnight.[3][7]
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0-10 µM) by diluting the stock solution in fresh culture medium.[3][7] Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 72 hours).[3][7]
-
MTT Addition: Add MTT solution to each well and incubate for 2 hours to allow for the formation of formazan (B1609692) crystals.[3][7]
-
Solubilization: Add the solubilizing solution to each well and incubate overnight to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of this compound on the expression levels of specific proteins.
Materials:
-
6-well or 10 cm cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and treat with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
This compound Signaling and Experimental Workflow Diagrams
Caption: this compound mechanism of action.
Caption: In vitro experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. PHARMACOKINETICS AND PHARMACODYNAMICS OF ESCALATING DOSES OF this compound AFTER VAGINAL ADMINISTRATION TO MICE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHetA2 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the investigational drug SHetA2 in mouse xenograft models. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound (NSC 726189) is a small molecule flexible heteroarotinoid that has demonstrated significant anticancer activity in a variety of preclinical cancer models.[1][2] It functions by targeting heat shock proteins (HSPs), specifically mortalin (HSPA9), heat shock cognate 70 (hsc70), and glucose-regulated protein 78 (Grp78).[3][4] This interaction disrupts the chaperoning of client proteins crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.[2][5][6] Preclinical studies in mouse xenograft models have shown its efficacy in inhibiting tumor growth in ovarian, cervical, and endometrial cancers, among others.[2][4][7] Notably, this compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on healthy cells, making it a promising candidate for cancer therapy and prevention.[2][8]
Key Signaling Pathways Affected by this compound
This compound's primary mechanism of action involves the disruption of mortalin complexes with its client proteins. This leads to several downstream effects that culminate in cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound administration in mouse xenograft models.
Table 1: this compound Efficacy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Schedule | Administration Route | Tumor Growth Inhibition | Reference |
| Cervical Cancer | SiHa | Athymic Nude | 60 mg/kg/day for 24 days | Oral Gavage | Significant reduction vs. control (p=0.043) | [6] |
| Cervical Cancer | Ca Ski | Athymic Nude | 30 & 60 mg/kg/day for 21 days | Oral Gavage | Dose-responsive reduction | [9] |
| Endometrial Cancer | Ishikawa | Athymic Nude | 60 mg/kg/day | Oral Gavage | Significant reduction vs. control | [4][10] |
| Ovarian Cancer | SKOV3 | Athymic Nude | 60 mg/kg/day for 7 days | Oral Gavage | Achieved tumor concentrations for growth inhibition | [5][7] |
| Colorectal Cancer | APCmin/+ model | C57BL/6J | 30 or 60 mg/kg/day for 12 weeks | Oral Gavage | ~50% reduction in intestinal polyps | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Mouse Model | Dose & Route | Elimination Half-Life | Oral Bioavailability | Key Findings | Reference |
| SKOV3 Ovarian Xenograft | 60 mg/kg (Oral) | 4.5 hours | 22.3% | Rapid and extensive tissue distribution. | [11] |
| SKOV3 Ovarian Xenograft | 10 mg/kg (IV) | 4.5 hours | - | Multi-exponential plasma concentration decline. | [11] |
| C57bl/6J | 187 mg/kg/day (Dietary) | Not specified | Not specified | Achieved micromolar levels in tissues. | [1][8] |
Experimental Protocols
Protocol 1: this compound Administration by Oral Gavage
This protocol is a standard method for administering a precise dose of this compound.
Materials:
-
This compound compound
-
Kolliphor HS15 (Solutol HS 15)
-
Sterile water
-
Animal feeding needles (gavage needles)
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation: Prepare a 30% Kolliphor HS15 solution in sterile water.[6][9][10] Suspend the powdered this compound in the 30% Kolliphor HS15 solution to the desired final concentration (e.g., for a 60 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 12 mg/mL).
-
Homogenization: Vortex or sonicate the suspension until it is homogenous. Prepare fresh daily.
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus, taking care not to enter the trachea.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress.
-
-
Treatment Schedule: Administer this compound daily or as per the experimental design.[3][6][10]
Protocol 2: this compound Administration via Dietary Formulation
This method is suitable for long-term studies and can reduce the stress associated with daily gavage.
Materials:
-
This compound compound
-
Kolliphor HS15
-
Modified American Institute of Nutrition (AIN) 76A diet
-
Mixer
Procedure:
-
Diet Preparation:
-
Calculate the amount of this compound and Kolliphor HS15 needed based on the desired daily dose and the average daily food consumption of the mice. A 3:1 ratio of this compound to Kolliphor HS15 has been used.[1]
-
Thoroughly mix the this compound and Kolliphor HS15 into the AIN76A diet powder to ensure a uniform distribution.
-
Formulate the diet into pellets.
-
-
Acclimation: Acclimate the mice to the AIN76A diet for a few days before introducing the this compound-containing diet.
-
Treatment:
Protocol 3: Xenograft Tumor Model Establishment
This is a general protocol for establishing subcutaneous xenografts.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cells to ~80-90% confluency.
-
Harvest the cells by trypsinization and wash with PBS or serum-free medium.
-
Count the cells and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cell pellet in cold PBS or serum-free medium at the desired concentration (e.g., 1-10 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[3]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.[3]
-
-
Treatment Initiation:
Concluding Remarks
This compound has demonstrated considerable promise as a low-toxicity, orally bioavailable anticancer agent in various mouse xenograft models. The protocols and data presented here provide a foundation for further preclinical investigation into its efficacy and mechanisms. Successful application of these methods will aid in the continued development of this compound as a potential therapeutic for human cancers.
References
- 1. Development of a dietary formulation of the this compound chemoprevention drug for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Physiologically Based Pharmacokinetic Modeling and Tissue Distribution Characteristics of this compound in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following SHetA2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 (Sulfur Heteroarotinoid A2) is a novel investigational drug that induces apoptosis in various cancer cell lines with minimal toxicity to normal cells. Its mechanism of action involves the disruption of mortalin (HSPA9) complexes with its client proteins, leading to mitochondrial dysfunction and the activation of apoptotic signaling pathways.[1][2] Western blotting is a crucial technique for elucidating the molecular events underlying this compound-induced apoptosis by quantifying the changes in key protein markers. These application notes provide a comprehensive guide to performing and interpreting Western blot analyses for apoptosis markers in response to this compound treatment.
This compound-Induced Apoptosis Signaling Pathway
This compound initiates apoptosis primarily through the intrinsic (mitochondrial) pathway. It disrupts the interaction between the molecular chaperone mortalin and its client proteins, including p53.[1][2] The release of p53 allows its translocation to the mitochondria and nucleus, where it can induce apoptosis.[1][2] This disruption leads to mitochondrial membrane permeabilization, resulting in the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytoplasm.[1][2][3]
Cytochrome c release triggers the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7.[3] These executioner caspases are responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4] this compound has also been shown to down-regulate anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, further promoting apoptosis.
While the intrinsic pathway is predominant, this compound can also sensitize cancer cells to the extrinsic (death receptor-mediated) pathway of apoptosis, which involves the activation of caspase-8.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize representative quantitative data from Western blot analysis of key apoptosis markers in cancer cells treated with this compound. This data is illustrative and based on trends reported in the literature; actual results may vary depending on the cell line, this compound concentration, and treatment duration. Densitometry values are normalized to a loading control (e.g., β-actin or GAPDH) and expressed as fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on Caspase and PARP Cleavage
| Protein | Treatment (24h) | Fold Change (vs. Control) |
| Cleaved Caspase-9 | Vehicle | 1.0 |
| This compound (5 µM) | 2.8 | |
| This compound (10 µM) | 4.5 | |
| Cleaved Caspase-3 | Vehicle | 1.0 |
| This compound (5 µM) | 3.2 | |
| This compound (10 µM) | 5.1 | |
| Cleaved PARP | Vehicle | 1.0 |
| This compound (5 µM) | 3.5 | |
| This compound (10 µM) | 6.2 |
Table 2: Effect of this compound on Bcl-2 Family Protein Expression
| Protein | Treatment (24h) | Fold Change (vs. Control) |
| Bcl-2 | Vehicle | 1.0 |
| This compound (5 µM) | 0.6 | |
| This compound (10 µM) | 0.3 | |
| Bcl-xL | Vehicle | 1.0 |
| This compound (5 µM) | 0.7 | |
| This compound (10 µM) | 0.4 | |
| Bax | Vehicle | 1.0 |
| This compound (5 µM) | 1.1 | |
| This compound (10 µM) | 1.2 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of apoptosis markers following this compound treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest in appropriate culture dishes (e.g., 6-well or 10 cm plates) at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).
Cell Lysis and Protein Extraction
-
Harvesting Cells:
-
For adherent cells, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge the culture medium to pellet the cells. Wash the cell pellet twice with ice-cold PBS and resuspend in lysis buffer.
-
-
Lysis: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal protein loading for SDS-PAGE.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer (to a final concentration of 1x) and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel of an appropriate percentage for the target proteins. Include a pre-stained protein ladder to monitor protein separation.
-
Running the Gel: Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
Blocking
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing Tween 20 (TBST). Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Primary Antibody Incubation
-
Antibody Dilution: Dilute the primary antibodies against the apoptosis markers of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) in blocking buffer at the manufacturer's recommended dilution.
-
Incubation: Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
Detection
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
Data Analysis and Quantification
-
Image Analysis: Use densitometry software (e.g., ImageJ) to measure the intensity of the protein bands.
-
Normalization: Normalize the band intensity of each target protein to the intensity of the corresponding loading control band in the same lane.
-
Fold Change Calculation: Express the normalized intensity of the target protein in this compound-treated samples as a fold change relative to the vehicle-treated control.
Conclusion
Western blot analysis is an indispensable tool for investigating the molecular mechanisms of this compound-induced apoptosis. By following these detailed protocols, researchers can reliably detect and quantify changes in key apoptotic markers, providing valuable insights into the efficacy and signaling pathways of this promising anti-cancer agent. The provided data tables and signaling pathway diagram serve as a useful reference for interpreting the experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing SHetA2-Induced Apoptosis Using Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 is a synthetic heteroarotinoid compound that has demonstrated potent anti-cancer activity in a variety of preclinical models. It induces apoptosis, or programmed cell death, in malignant cells while largely sparing normal cells. The mechanism of this compound-induced apoptosis is multifaceted, involving the disruption of mortalin (HSPA9) complexes with its client proteins, leading to mitochondrial dysfunction. This mitochondrial damage results in the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), ultimately activating both caspase-dependent and -independent cell death pathways.[1]
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as fluorescein (B123965) isothiocyanate (FITC), allowing for the detection of apoptotic cells by flow cytometry. When used in conjunction with a viability dye like propidium (B1200493) iodide (PI), which is excluded from live cells with intact membranes, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
This document provides detailed protocols for inducing apoptosis in cancer cells using this compound and subsequently quantifying the apoptotic cell population using Annexin V staining and flow cytometry.
Principle of the Method
The assessment of this compound-induced apoptosis using Annexin V is a two-step process. First, cancer cells are treated with this compound to induce apoptosis. Following treatment, the cells are stained with FITC-conjugated Annexin V and a viability dye, PI. The stained cells are then analyzed using a flow cytometer.
The flow cytometer measures the fluorescence emitted from individual cells as they pass through a laser beam. The data is typically displayed as a dot plot, separating the cell population into four quadrants:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells with exposed PS but intact cell membranes.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells with exposed PS and compromised cell membranes.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells with compromised cell membranes but no significant PS exposure.
By quantifying the percentage of cells in each quadrant, a precise measurement of the apoptotic response to this compound treatment can be obtained.
Data Presentation
The following table summarizes the quantitative data on apoptosis induction by this compound in non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment. The data represents the percentage of apoptotic and necrotic cells as determined by Annexin V staining.
| Cell Line | This compound Concentration (µM) | % Apoptosis/Necrosis |
| A549 | 0 (Control) | 5.2 |
| 5 | 15.8 | |
| 10 | 35.4 | |
| H1299 | 0 (Control) | 6.1 |
| 5 | 22.3 | |
| 10 | 48.7 |
Data is derived from a graphical representation in a cited research article and represents the combined percentage of early apoptotic, late apoptotic, and necrotic cells.[2]
Experimental Protocols
Materials and Reagents
-
This compound compound
-
Appropriate cancer cell line (e.g., A549 or H1299 NSCLC cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
Flow cytometer
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From the stock solution, prepare a series of working concentrations in complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Annexin V Staining and Flow Cytometry
-
Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer from the kit to a 1X concentration with distilled water.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each of the four quadrants (live, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V staining.
References
SHetA2 Formulation for In Vivo Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 (NSC 726189) is a synthetic flexible heteroarotinoid that has demonstrated promising anti-cancer activity in a range of preclinical models. It operates independently of retinoic acid receptors, thereby avoiding the toxicities associated with retinoid compounds.[1] this compound induces cell cycle arrest and apoptosis in cancer cells while largely sparing normal cells.[2] Its mechanism of action involves binding to the 70 kDa heat shock proteins (HSP70s) mortalin (HSPA9), GRP78, and HSC70, disrupting their chaperone functions and client protein complexes.[3][4] This disruption leads to mitochondrial damage, endoplasmic reticulum (ER) stress, and inhibition of key survival pathways.[3][5] This document provides detailed application notes and protocols for the formulation and in vivo oral administration of this compound.
Data Presentation: Quantitative Preclinical Data Summary
The following tables summarize key quantitative data from preclinical studies involving the oral administration of this compound.
Table 1: Oral Bioavailability of this compound in Preclinical Models
| Species | Formulation Vehicle | Dose(s) | Oral Bioavailability (%) | Citation(s) |
| Mice | Sesame Oil | 20 mg/kg | 15% - 17.7% | [6][7] |
| 60 mg/kg | 19% - 19.5% | [6][7] | ||
| Rats | 1% Methylcellulose / 0.2% Tween 80 | 100 - 2000 mg/kg | < 1.6% | [1][7] |
| Dogs | 30% Aqueous Solutol HS 15 | 100 mg/kg | 11.2% | [7] |
| (Kolliphor HS 15) | 400 mg/kg | 3.45% | [7] | |
| 1500 mg/kg | 1.11% | [7] |
Table 2: Efficacy and Toxicology of Orally Administered this compound
| Species | Model | Effective Dose(s) | Key Efficacy Findings | No Observed Adverse Effect Level (NOAEL) | Citation(s) |
| Mice | APCmin/+ (colon tumorigenesis) | 30 - 60 mg/kg/day | ~50% reduction in intestinal polyps | Not specified in this study | [1][6] |
| Mice | Ovarian Cancer Xenograft | Not specified | Reduced tumor establishment and growth | Not specified in this study | [6] |
| Mice | Endometrial Cancer Xenograft (Ishikawa) | 60 mg/kg/day | Significant inhibition of tumor growth | Not specified in this study | [3][8] |
| Mice | Cervical Cancer Xenograft (SiHa) | 60 mg/kg/day | Significant reduction in tumor growth | Not specified in this study | [4][9] |
| Rats | 28-day toxicity study | N/A | N/A | 500 mg/kg/day | [2][10] |
| Dogs | 28-day toxicity study | N/A | N/A | >1500 mg/kg/day | [2][6][10] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension in Kolliphor HS 15 (formerly Solutol HS 15), a common vehicle for enhancing the oral bioavailability of hydrophobic compounds like this compound.[3]
Materials:
-
This compound powder (NSC 726189)
-
Kolliphor HS 15 (polyoxyl 15 hydroxystearate)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and the desired final concentration of this compound (e.g., 6 mg/mL for a 60 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Prepare Vehicle: Prepare a 30% Kolliphor HS 15 solution by warming the Kolliphor HS 15 to approximately 40-50°C to reduce its viscosity. Add the appropriate amount of sterile, deionized water and mix thoroughly until a clear, homogeneous solution is formed. Allow the solution to cool to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Suspend this compound: Add a small amount of the 30% Kolliphor HS 15 vehicle to the this compound powder to create a paste. This helps to ensure the powder is properly wetted.
-
Final Formulation: Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.
-
Sonication (Optional): To improve the homogeneity of the suspension, sonicate the tube for 5-10 minutes.
-
Storage: Store the formulation at 4°C, protected from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniform distribution of this compound.
Protocol 2: In Vivo Oral Administration of this compound in a Mouse Xenograft Model
This protocol outlines the procedure for daily oral gavage of this compound in a subcutaneous tumor xenograft mouse model.[3][4][8]
Materials:
-
Athymic nude mice (or other appropriate strain) bearing established subcutaneous tumors (e.g., 50-100 mm³)
-
Prepared this compound formulation (from Protocol 1)
-
Vehicle control (e.g., 30% Kolliphor HS 15 in water)
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inch, with a ball tip for adult mice).[11]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize the tumor-bearing mice to handling and restraint for several days before starting the treatment.
-
Dose Calculation: Weigh each mouse daily before dosing to calculate the precise volume of the this compound formulation to be administered. For a 60 mg/kg dose using a 6 mg/mL formulation, a 20g mouse would receive 0.2 mL.
-
Preparation for Gavage:
-
Thoroughly vortex the this compound suspension to ensure uniformity.
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
Wipe the outside of the gavage needle to remove any excess compound.[11]
-
-
Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and align it with the body. The body should be in a vertical position.[12]
-
Gavage Administration:
-
Insert the gavage needle into the side of the mouth (diastema) and gently advance it over the tongue into the esophagus. The mouse should swallow as the needle enters the pharynx.[12] Do not force the needle.
-
Once the needle is in place (pre-measured to reach the stomach), slowly administer the this compound suspension.[11]
-
Administer the full dose before slowly and smoothly withdrawing the needle.[12]
-
-
Control Group: Administer an equivalent volume of the vehicle control to the control group of mice using the same procedure.
-
Monitoring:
-
Monitor the mice for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or aspiration.[11]
-
Continue daily administration for the duration of the study (e.g., 21-31 days).[3][4]
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor body weight and overall animal health daily.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound binds to HSP70 chaperones, disrupting client protein complexes and inducing apoptosis.
Caption: Workflow for evaluating the in vivo efficacy of oral this compound in a mouse xenograft model.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grantome.com [grantome.com]
- 6. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 7. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, this compound | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ouv.vt.edu [ouv.vt.edu]
Application Note: Quantification of SHetA2 in Human Plasma by LC-MS/MS
Introduction
SHetA2 is a novel small molecule anticancer agent that has shown promise in both cancer treatment and prevention.[1][2] It operates through a mechanism distinct from traditional retinoids, exhibiting cytotoxicity in cancer cells by inducing apoptosis and cell cycle arrest without the associated toxicities.[3][4] this compound has been shown to interact with mortalin, a heat shock protein, disrupting its complexes with client proteins like p53 and p66shc, which leads to mitochondrial damage and cell death in cancer cells.[4][5] Given its therapeutic potential, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is crucial for pharmacokinetic studies and clinical trial monitoring. This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Experimental Protocols
This protocol is based on established methods for small molecule quantification and adapts previously published HPLC-UV methods for this compound.[1][2][6]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., 2,3-Diphenylquinoxaline[1][2][6] or a stable isotope-labeled this compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[1][2][6]
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the internal standard working solution (e.g., 5 µg/mL of 2,3-Diphenylquinoxaline in acetonitrile).
-
Add 300 µL of chilled acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and centrifuge again before transferring to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | Waters XBridge™ BEH C18, 3.5 µm, 2.1 x 150 mm (or equivalent)[1][2][6] |
| Guard Column | Waters XBridge™ C18, 3.5 µm, 2.1 x 10 mm (or equivalent)[1][2][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Analyte |
| Dwell Time | 100 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Note: MS/MS parameters such as precursor/product ions and collision energies must be optimized by infusing the this compound and internal standard solutions into the mass spectrometer.
Method Validation
The method should be validated according to the latest FDA and/or ICH M10 guidelines on bioanalytical method validation.[7][8][9] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of this compound and the IS.[8]
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 5-1000 ng/mL has been previously established for an HPLC-UV method.[1][2][6]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV) should not exceed 15% (20% for LLOQ).[8]
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A LLOQ of 5 ng/mL has been reported.[1][2][6]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.
-
Matrix Effect: Assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte.[8]
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[7]
Data Presentation
The following tables summarize the quantitative data from a validated HPLC-UV method for this compound in human plasma, which can be used as target parameters for the LC-MS/MS method validation.[1][2][6]
Table 1: Calibration Curve and LLOQ
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[1][2][6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][2][6] |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (e.g., 15 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Medium (e.g., 150 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% |
| High (e.g., 800 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% |
Table 3: Recovery and Stability
| Parameter | Result |
| Recovery in Human Plasma | 79.9 - 81.8%[1][6] |
| Freeze-Thaw Stability | Stable for at least 3 cycles[7] |
| Bench-Top Stability | Stable for 20 hours at room temperature[1][6] |
| Long-Term Stability | Stable for six weeks at -80°C[1][6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Conclusion
The described LC-MS/MS method provides a robust framework for the sensitive and specific quantification of this compound in human plasma. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, is designed for high-throughput analysis, making it suitable for pharmacokinetic profiling in clinical and preclinical studies. Proper validation of this method in accordance with regulatory guidelines will ensure the generation of reliable data to support the ongoing development of this compound as a promising anticancer agent.
References
- 1. Bioanalytical method development and validation of HPLCUV assay for the quantification of this compound in mouse and human plasma: Application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development and validation of HPLCUV assay for the quantification of this compound in mouse and human plasma: Application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Application Note: Establishing and Characterizing a Stable SHetA2-Resistant Cell Line
Introduction
SHetA2 is a novel small molecule drug demonstrating significant cytotoxicity in a broad range of cancer cells.[1] Its mechanism of action involves binding to 70 kDa heat shock proteins (HSP70s), including mortalin (HSPA9), hsc70 (HSPA8), and Grp78 (HSPA5), and disrupting their chaperone function.[2][3][4] This disruption leads to mitochondrial damage, inhibition of oxidative phosphorylation (OxPhos), cell cycle arrest, and ultimately, apoptosis.[2][4][5][6] While promising, the potential for cancer cells to develop resistance remains a critical challenge in drug development.
Studying the mechanisms of acquired resistance is paramount for predicting clinical outcomes, developing combination therapies, and identifying biomarkers for patient stratification. This application note provides a comprehensive guide for researchers to establish a this compound-resistant stable cell line through continuous, long-term drug exposure and to subsequently characterize the molecular alterations conferring the resistant phenotype.
Strategy Overview
The primary method for generating a this compound-resistant cell line is the chronic exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug.[7] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of this compound. Once established, the resistant cell line is compared to the parental line using a suite of molecular and cellular assays to elucidate the resistance mechanisms. This includes determining the shift in drug sensitivity (IC50), analyzing changes in protein expression via Western Blot, and quantifying alterations in gene expression using qPCR.
Protocol 1: Generation of a this compound-Resistant Stable Cell Line by Long-Term Drug Exposure
This protocol details the method for inducing drug resistance in a cancer cell line by continuous culture with escalating doses of this compound. The process is lengthy, often taking six months to a year.[7]
Materials
-
Parental cancer cell line of interest (e.g., HeLa, A549, OVCAR3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75) and plates (96-well, 6-well)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Methodology
-
Determine Parental Cell Line IC50:
-
First, establish the baseline sensitivity of the parental cell line to this compound by performing a cell viability assay (e.g., MTT or XTT, see Protocol 2A) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Seed the parental cells in a T-25 flask.
-
Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration equal to the determined IC50.
-
Culture the cells under these conditions, changing the medium every 3-4 days.
-
Initially, significant cell death is expected. Monitor the culture closely.
-
-
Dose Escalation:
-
Once the surviving cells recover and begin to proliferate consistently (i.e., can be passaged regularly) in the presence of the starting this compound concentration, they are ready for the next dose increase.
-
Increase the this compound concentration in the culture medium by a factor of 1.5 to 2.0.[7]
-
Repeat the process: culture the cells until they adapt and resume stable growth before increasing the concentration again.
-
-
Monitoring and Maintenance:
-
This stepwise dose escalation should be repeated over several months.
-
At regular intervals (e.g., every 2-3 months), determine the IC50 of the cultured cells to quantify the level of acquired resistance.
-
Cryopreserve cell stocks at different stages of resistance development.
-
-
Establishment of the Stable Resistant Line:
-
A cell line is considered stably resistant when its IC50 value is significantly higher (e.g., >10-fold) than the parental cell line and remains stable over multiple passages.
-
Once established, the resistant cell line should be continuously maintained in a culture medium containing a maintenance concentration of this compound (typically the highest concentration to which the cells are adapted) to retain the resistant phenotype.[8]
-
Note: Before using the resistant cells for experiments, culture them in a drug-free medium for one passage to avoid interference from the drug present in the maintenance medium.[8]
-
Protocol 2: Characterization of the this compound-Resistant Cell Line
After establishing the resistant cell line, it is crucial to characterize its phenotype and explore the underlying molecular changes compared to the parental line.
A. Cell Viability Assay (MTT/XTT) to Confirm Resistance and Determine IC50
This protocol measures cell metabolic activity to quantify viability after drug treatment. The XTT assay is often preferred as it produces a water-soluble formazan (B1609692) product, eliminating a solubilization step required for MTT.[9]
Materials
-
Parental and this compound-resistant cells
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
XTT (or MTT) assay kit
-
Microplate reader
Methodology
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Include wells for "no-cell" blanks.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. The concentration range should bracket the expected IC50 values for both parental and resistant lines.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells treated with the highest concentration of DMSO used.
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 4 hours at 37°C.[10]
-
-
Data Acquisition:
-
Measure the absorbance of the wells using a microplate reader at 450-490 nm, with a reference wavelength of ~660 nm.[10]
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | e.g., 2.5 µM | 1.0 |
| This compound-Resistant | e.g., 30.0 µM | 12.0 |
B. Western Blot Analysis of Key Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins that may be involved in the this compound resistance mechanism.
Materials
-
Parental and this compound-resistant cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
Methodology
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.[11]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
| Target Protein | Function/Pathway | Primary Antibody Dilution | Expected Change in Resistant Cells |
| Mortalin (HSPA9) | This compound Target | 1:1000 | Upregulation/No Change |
| Hsc70 (HSPA8) | This compound Target | 1:1000 | Upregulation/No Change |
| Cleaved Caspase-3 | Apoptosis Marker | 1:1000 | Decreased induction by this compound |
| PARP | Apoptosis Marker | 1:1000 | Decreased cleavage by this compound |
| p21 | Cell Cycle Inhibitor | 1:1000 | Altered expression |
| Cyclin D1 | G1/S Transition | 1:1000 | Altered expression |
| MDR1 (P-gp) | Drug Efflux Pump | 1:500 | Upregulation |
| β-Actin | Loading Control | 1:5000 | No Change |
C. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol quantifies changes in mRNA levels of target genes to identify transcriptional adaptations contributing to resistance.
Materials
-
Parental and this compound-resistant cell pellets
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for genes of interest
-
qPCR instrument
Methodology
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cell pellets using a commercial kit.
-
Assess RNA quality and quantity (e.g., using a NanoDrop).
-
Synthesize cDNA from equal amounts of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each gene, including a "no-template" control. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the reactions on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method.[13]
-
Normalize the expression of genes of interest to one or more stable housekeeping genes (e.g., GAPDH, ACTB).
-
Express the results as fold change in the resistant cells relative to the parental cells.
-
| Gene Name | Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HSPA9 | Mortalin | Sequence specific to gene | Sequence specific to gene |
| HSPA8 | Hsc70 | Sequence specific to gene | Sequence specific to gene |
| ABCB1 | MDR1 (P-gp) | Sequence specific to gene | Sequence specific to gene |
| CDKN1A | p21 | Sequence specific to gene | Sequence specific to gene |
| GAPDH | Housekeeping | Sequence specific to gene | Sequence specific to gene |
This compound Signaling and Resistance Pathways
The following diagram illustrates the known mechanism of action of this compound and potential points where resistance could emerge. By disrupting HSP70 chaperone proteins, this compound triggers downstream events leading to cell death. Resistance mechanisms may include upregulation of drug efflux pumps, alterations in mitochondrial function, or compensatory activation of pro-survival pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 3. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. BiochemSphere [biochemicalsci.com]
- 12. oaepublish.com [oaepublish.com]
- 13. tataa.com [tataa.com]
Protocol for Co-immunoprecipitation of SHetA2 Target Proteins
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 is a novel small molecule anticancer agent that has been shown to exert its effects by targeting members of the 70-kDa heat shock protein (HSP70) family, specifically mortalin (HSPA9), heat shock cognate 70 (hsc70 or HSPA8), and glucose-regulated protein 78 (Grp78 or HSPA5).[1][2][3][4] The mechanism of action of this compound involves binding to these chaperone proteins and disrupting their interactions with various client proteins, thereby interfering with crucial cellular processes in cancer cells, such as protein folding, cell cycle progression, and apoptosis.[2][5]
This document provides a detailed protocol for the co-immunoprecipitation (co-IP) of this compound target proteins and their interacting partners. Co-IP is a powerful technique to study protein-protein interactions in their native cellular context. This protocol is designed to enable researchers to investigate the effect of this compound on the interaction between HSP70 family members and their client proteins.
Key this compound-Protein Interactions
This compound has been demonstrated to disrupt several key protein-protein interactions involving its primary targets. These interactions are crucial for the survival and proliferation of cancer cells. The following table summarizes some of the known interactions affected by this compound, which can be investigated using the provided co-IP protocol.
| This compound Target | Interacting Client Protein | Cellular Function of Interaction | Effect of this compound |
| Mortalin (HSPA9) | p53 | Sequesters p53 in the cytoplasm, inhibiting its tumor suppressor function.[1][6] | Disrupts the interaction, leading to p53 translocation to the nucleus and mitochondria, promoting apoptosis.[2] |
| Mortalin (HSPA9) | p66shc | Regulates mitochondrial function and apoptosis. | Disrupts the interaction, contributing to mitochondrial-mediated apoptosis.[2][7] |
| Hsc70 (HSPA8) | Apoptosis-Inducing Factor (AIF) | Sequesters AIF in the cytoplasm, preventing its pro-apoptotic function. | Disrupts the complex, allowing AIF to translocate to the nucleus and induce cell death.[5][8][9] |
| Grp78 (HSPA5) | Various client proteins | Regulates the unfolded protein response (UPR) and ER stress. | Inhibition of Grp78 by this compound can lead to ER stress and apoptosis.[2] |
Signaling Pathway Disrupted by this compound
The interaction of this compound with HSP70 family proteins has significant downstream effects on cellular signaling pathways, particularly those involved in apoptosis. The following diagram illustrates the disruption of the mortalin-p53 and hsc70-AIF signaling axes by this compound.
References
- 1. Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 4. Co-immunoprecipitation of Hsp101 with cytosolic Hsc70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Measuring the Metabolic Effects of SHetA2 Using the Seahorse XF Analyzer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 is a novel small molecule anticancer agent that has demonstrated promising activity in a variety of cancer models. Its mechanism of action involves the disruption of key cellular processes, including the heat shock protein 70 (HSP70) chaperone system, leading to mitochondrial dysfunction and metabolic reprogramming.[1][2] The Agilent Seahorse XF Analyzer is a powerful tool for investigating these metabolic effects in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.
This document provides detailed application notes and protocols for utilizing the Seahorse XF Analyzer to elucidate the metabolic consequences of this compound treatment in cancer cells. The provided methodologies are based on established Seahorse protocols and published studies investigating this compound's impact on cellular bioenergetics.
Principle of the Assays
The Seahorse XF Analyzer measures two key parameters of cellular metabolism:
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation (OXPHOS).
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, largely due to the production and extrusion of lactate.
By using specific inhibitors of mitochondrial respiration and glycolysis in conjunction with this compound treatment, a detailed profile of a cancer cell's metabolic phenotype and its response to the drug can be generated.
This compound Mechanism of Action: A Signaling Pathway Overview
This compound primarily targets the 70-kDa heat shock protein (HSP70) family, including mortalin (HSPA9), heat shock cognate 70 (hsc70, HSPA8), and glucose-regulated protein 78 (Grp78, HSPA5).[1][2] By binding to these chaperones, this compound disrupts their interactions with client proteins, leading to a cascade of downstream effects that culminate in mitochondrial damage and altered metabolism.[1][2]
Figure 1: Simplified signaling pathway of this compound's metabolic effects.
Experimental Protocols
The following are detailed protocols for the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test, adapted for the investigation of this compound's metabolic effects.
Experimental Workflow Overview
Figure 2: General experimental workflow for assessing this compound's metabolic effects.
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, phenol (B47542) red-free)
-
Supplements: Glucose, Pyruvate, Glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cancer cell line of interest
-
Non-CO2 incubator (37°C)
-
Seahorse XF Analyzer
Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells. Determine the optimal cell density for your specific cell line to ensure a confluent monolayer on the day of the assay. This typically ranges from 20,000 to 80,000 cells per well.
-
Seed cells in a Seahorse XF cell culture microplate and incubate overnight at 37°C in a CO2 incubator.
-
-
Day 2: this compound Treatment and Seahorse Assay
-
Morning (this compound Treatment):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).[1]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for the desired treatment duration (e.g., 4 hours).[1]
-
-
Afternoon (Seahorse Assay):
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator for at least one hour.
-
Prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine to the desired final concentrations. Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the this compound-containing medium from the cells, wash gently with the prepared Seahorse XF assay medium, and then add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell plate and start the assay.
-
-
Protocol 2: Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.
Materials:
-
Same as Protocol 1, but with the Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG)).
Procedure:
-
Day 1: Cell Seeding
-
Follow the same procedure as in Protocol 1.
-
-
Day 2: this compound Treatment and Seahorse Assay
-
Morning (this compound Treatment):
-
Follow the same procedure as in Protocol 1.
-
-
Afternoon (Seahorse Assay):
-
Hydrate the Seahorse XF sensor cartridge as described in Protocol 1.
-
Prepare the Seahorse XF assay medium for the glycolysis stress test (typically base medium supplemented with glutamine, but lacking glucose and pyruvate). Warm to 37°C and adjust the pH to 7.4.
-
Prepare the cell plate as described in Protocol 1, using the glycolysis stress test assay medium.
-
Place the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Load the hydrated sensor cartridge with the Glycolysis Stress Test compounds (Glucose, Oligomycin, and 2-DG) into the appropriate injection ports.
-
Calibrate the sensor cartridge and run the assay as described in Protocol 1.
-
-
Data Presentation
The following tables summarize the expected effects of this compound on mitochondrial respiration and glycolysis based on published findings.[1][3] These tables provide a template for presenting quantitative data obtained from Seahorse XF experiments.
Table 1: Effect of this compound on Mitochondrial Respiration (OCR, pmol/min)
| Cell Line | Treatment | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity |
| Cervical Cancer (e.g., CaSki, SiHa) | Vehicle Control | Value | Value | Value | Value |
| This compound (10 µM) | ↓ | ↓ | ↓ | ↓ | |
| Endometrial Cancer | Vehicle Control | Value | Value | Value | Value |
| This compound | ↓ | ↓ | ↓ | ↓ |
Arrow indicates the expected direction of change (↓ decrease).
Table 2: Effect of this compound on Glycolysis (ECAR, mpH/min)
| Cell Line | Treatment | Basal Glycolysis | Glycolytic Capacity |
| Cervical Cancer (e.g., CaSki, SiHa) | Vehicle Control | Value | Value |
| This compound (10 µM) | ↑ | ↑ | |
| Endometrial Cancer | Vehicle Control | Value | Value |
| This compound | ↓ | ↓ |
Arrows indicate the expected direction of change (↑ increase, ↓ decrease). Note that the effect on glycolysis can be cell-type dependent.[1][2]
Data Analysis and Interpretation
Following the Seahorse XF assay, the raw data (OCR and ECAR measurements) should be normalized to cell number or protein concentration to account for any variations in cell seeding. The key parameters for both the Mito Stress Test and Glycolysis Stress Test can then be calculated using the Seahorse XF Wave software.
The results will provide insights into how this compound modulates the metabolic phenotype of cancer cells. For example, a decrease in OCR and a compensatory increase in ECAR would suggest that this compound inhibits mitochondrial respiration, forcing the cells to rely more heavily on glycolysis for energy production.[3] Conversely, a decrease in both OCR and ECAR would indicate a more profound bioenergetic crisis induced by the compound.[2]
Conclusion
The Seahorse XF Analyzer is an invaluable tool for characterizing the metabolic effects of novel anticancer agents like this compound. The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the impact of this compound on cancer cell metabolism, thereby contributing to a deeper understanding of its mechanism of action and facilitating its development as a therapeutic agent.
References
- 1. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHetA2 Treatment in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of SHetA2 in long-term animal studies, based on available preclinical data. The information is intended to guide the design of chronic toxicity and efficacy studies for this promising anti-cancer agent.
Introduction to this compound
This compound (Sulfur Heteroarotinoid A2) is a novel small molecule drug candidate with demonstrated anti-cancer and cancer prevention properties.[1] Its mechanism of action is distinct from traditional retinoids, as it does not activate nuclear retinoic acid receptors.[2] Instead, this compound targets heat shock proteins of the 70-kDa family (HSP70s), including mortalin, hsc70, and Grp78.[3] These chaperones are often overexpressed in cancer cells, where they play a crucial role in supporting cell proliferation, metabolism, and survival.[3] By disrupting the complexes of these HSP70s with their client proteins, this compound induces G1 cell cycle arrest, mitochondrial damage, and ultimately, apoptosis in cancer cells.[4][5][6][7] Preclinical studies have shown this compound to be effective against a range of cancers, including ovarian, endometrial, cervical, and kidney cancer, with a favorable safety profile.[6][8][9]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and toxicity data for this compound from various preclinical studies. This information is critical for designing appropriate dosing regimens for long-term animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose and Route | Bioavailability (%) | Elimination Half-life (t½) | Key Findings |
| Mouse | 20-60 mg/kg (oral) | 17.7 - 22.3%[1][10] | 4.5 hours[10] | Relatively fast absorption.[1] Daily oral administration of 60 mg/kg for 7 days leads to consistent plasma and tumor concentrations.[4][11] |
| Rat | 100-2000 mg/kg (oral) | < 1.6%[1] | Not specified | Extremely low systemic bioavailability.[2] The major metabolite is monohydroxy this compound.[2] |
| Dog | 100-1500 mg/kg (oral) | 11.2% (100 mg/kg) to 1.11% (1500 mg/kg)[1] | Not specified | Bioavailability decreases with increasing dose.[1] No toxicity observed up to 1500 mg/kg/day.[2] |
Table 2: Summary of 28-Day Oral Toxicity Studies
| Species | Dosing Regimen | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Observed Toxicities at LOAEL |
| Rat | 0, 100, 500, 2000 mg/kg/day[2] | 500 mg/kg/day[2] | 2000 mg/kg/day[2] | Decreased activity, reduced body-weight gain and food consumption, changes in organ weights.[2] |
| Dog | 0, 100, 400, 1500 mg/kg/day[2] | > 1500 mg/kg/day[1][5] | Not established | No toxicity observed at any tested dose.[2] |
Table 3: Efficacious Doses of this compound in Preclinical Cancer Models
| Cancer Type | Animal Model | Dosing Regimen | Key Outcomes |
| Ovarian Cancer | Human xenograft[1] | 10 mg/kg/day (oral) | Significant tumor growth inhibition.[1] |
| Kidney Cancer | Not specified[8] | 30-60 mg/kg/day (oral) | Anti-tumor activity observed.[8] |
| Colon/Intestinal Cancer | APCmin mouse model[8] | 30-60 mg/kg/day (oral) | Anti-tumor activity observed.[8] |
| Cervical Cancer | SiHa & Ca Ski xenografts[6] | 30 and 60 mg/kg/day (oral) | Dose-responsive reduction in tumor growth.[6] |
| Endometrial Cancer | Ishikawa xenografts[9] | Not specified | This compound alone and in combination with paclitaxel (B517696) significantly reduced tumor growth without increased toxicity.[7][9] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for long-term animal studies, as well as a general protocol for a long-term efficacy and toxicity study.
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (select one):
-
1% aqueous methylcellulose (B11928114) with 0.2% Tween 80[2]
-
30% aqueous Solutol® HS 15 (Kolliphor® HS 15)[2]
-
Sesame oil[5]
-
-
Sterile water for injection (if using methylcellulose or Solutol)
-
Homogenizer or sonicator
-
Sterile tubes and syringes
Protocol:
-
Vehicle Selection: The choice of vehicle can significantly impact the bioavailability of this compound.[1] For rats, a 1% methylcellulose/0.2% Tween 80 suspension has been used, though it resulted in low bioavailability.[2][5] For dogs, a 30% aqueous Solutol® HS 15 formulation showed better results.[2][5] In mice, sesame oil has been used and resulted in higher bioavailability.[5] The selection of the vehicle should be consistent throughout a long-term study.
-
Calculation of this compound Concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed and the required concentration of the dosing solution.
-
Preparation of Suspension:
-
For Methylcellulose/Tween 80: Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. Use a homogenizer or sonicator to reduce particle size and improve suspension stability.
-
For Solutol® HS 15: Warm the Solutol® HS 15 solution slightly to reduce viscosity. Add the this compound powder and mix thoroughly until a clear solution or fine suspension is achieved.
-
For Sesame Oil: Add the this compound powder to the sesame oil and mix thoroughly. Gentle warming may aid in dissolution.
-
-
Storage: Prepare the dosing solution fresh daily if possible. If storage is necessary, store protected from light at 4°C for a limited duration. Before each administration, ensure the solution is brought to room temperature and is thoroughly mixed.
Protocol for Long-Term Administration and Monitoring
Animal Models:
-
Select an appropriate animal model for the specific research question (e.g., xenograft models for efficacy, healthy animals for chronic toxicity).
-
Animals should be acclimated to the facility for at least one week before the start of the study.
Dosing Regimen:
-
Dose Selection: Based on the data in Table 3, efficacious doses in mice range from 10-60 mg/kg/day. For long-term studies, it is advisable to start with a dose in the lower end of the efficacious range and consider including multiple dose groups.
-
Frequency: Daily oral administration has been commonly used in preclinical studies.[4]
-
Administration: Administer this compound orally via gavage. The volume of administration should be based on the animal's body weight and should be consistent across all animals.
Monitoring:
-
General Health: Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight: Record the body weight of each animal at least twice a week. Significant weight loss can be an early indicator of toxicity.[2]
-
Food and Water Consumption: Monitor food and water intake, as changes can indicate adverse effects.[2]
-
Tumor Growth (for efficacy studies): Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.
-
Blood Sampling: Collect blood samples at regular intervals for pharmacokinetic analysis and to monitor hematology and clinical chemistry parameters.[5]
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Collect organs for histopathological analysis and weigh key organs.[2]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a long-term animal study.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for Long-Term this compound Animal Studies.
References
- 1. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, this compound | PLOS One [journals.plos.org]
- 2. Oral toxicity and pharmacokinetic studies of this compound, a new chemopreventive agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 7. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer [mdpi.com]
- 8. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically Based Pharmacokinetic Modeling and Tissue Distribution Characteristics of this compound in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing SHetA2 Efficacy in 3D Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 is a promising small molecule anti-cancer agent that operates independently of the retinoic acid receptors.[1] Its mechanism of action involves targeting the 70 kDa heat shock protein (HSP70) family, including mortalin (HSPA9), heat shock cognate 70 (hsc70, HSPA8), and glucose-regulated protein 78 (Grp78, HSPA5).[2] By disrupting the chaperone functions of these proteins, this compound induces a cascade of events within cancer cells, leading to cell cycle arrest, mitochondrial dysfunction, and apoptosis.[1][2] Three-dimensional (3D) organoid cultures have emerged as a superior preclinical model system, recapitulating the complex architecture and heterogeneity of patient tumors more accurately than traditional 2D cell cultures.[3][4][5] This document provides detailed application notes and protocols for assessing the efficacy of this compound in 3D organoid cultures, a critical step in the preclinical evaluation of this novel therapeutic.
Mechanism of Action of this compound
This compound's primary mode of action is the disruption of HSP70-client protein interactions.[1] This leads to several downstream anti-cancer effects:
-
Induction of G1 Cell Cycle Arrest: this compound promotes the degradation of cyclin D1, a key regulator of the G1 phase of the cell cycle.[6]
-
Intrinsic Apoptosis: By causing mitochondrial damage and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), this compound triggers the intrinsic apoptotic pathway.[1][2]
-
Extrinsic Apoptosis: The compound can also sensitize cells to extrinsic apoptosis by repressing the pro-survival NF-κB signaling pathway.
-
ER Stress and the Unfolded Protein Response (UPR): this compound can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR, which can culminate in apoptosis.
-
Metabolic Reprogramming: this compound has been shown to inhibit both oxidative phosphorylation and glycolysis in cancer cells.[2]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoid (PDO) Cultures
This protocol outlines the generation of 3D organoid cultures from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue (e.g., from biopsy or surgical resection)
-
DMEM/F12 medium
-
Collagenase/Hyaluronidase
-
TrypLE Express
-
Advanced DMEM/F12
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
Organoid growth medium (specific to cancer type, often supplemented with growth factors like EGF, Noggin, R-spondin)
-
Y-27632 ROCK inhibitor
-
Sterile scalpels, petri dishes, conical tubes, and cell culture plates
Procedure:
-
Tissue Digestion:
-
Wash the tumor tissue with cold PBS.
-
Mince the tissue into small fragments (<1 mm³) using sterile scalpels in a petri dish on ice.[7]
-
Transfer the minced tissue to a conical tube and digest with a collagenase/hyaluronidase solution at 37°C with agitation for 30-60 minutes.
-
Neutralize the digestion with an equal volume of Advanced DMEM/F12.[7]
-
Centrifuge to pellet the cells and aspirate the supernatant.
-
Further dissociate into single cells or small clusters using TrypLE Express.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in cold basement membrane matrix.
-
Dispense 50 µL domes of the cell-matrix suspension into pre-warmed 24-well plates.
-
Invert the plate and incubate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
Carefully add 500 µL of complete organoid growth medium supplemented with 10 µM Y-27632 to each well.[8]
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C and 5% CO2.
-
Change the medium every 2-3 days.[8]
-
Monitor organoid formation and growth using a brightfield microscope. Organoids are typically visible within 2-7 days.
-
Protocol 2: Assessing this compound Cytotoxicity using a Luminescence-Based Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in 3D organoid cultures.
Materials:
-
Established organoid cultures in 96-well plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Drug Treatment:
-
Prepare a serial dilution of this compound in organoid growth medium. A typical concentration range to test is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viability.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 3: High-Content Imaging of Apoptosis and Proliferation
This protocol utilizes high-content imaging to simultaneously assess apoptosis and proliferation in this compound-treated organoids.
Materials:
-
Established organoid cultures in imaging-compatible plates (e.g., black-walled, clear-bottom 96-well plates)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-cleaved caspase-3 (for apoptosis), anti-Ki67 (for proliferation)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Treatment and Fixation:
-
Treat organoids with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Carefully aspirate the medium and wash the organoids with PBS.
-
Fix the organoids with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunofluorescence Staining:
-
Permeabilize the organoids with 0.5% Triton X-100 for 15 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies (anti-cleaved caspase-3 and anti-Ki67) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire z-stack images of the organoids using a high-content imaging system.[9]
-
Use image analysis software to segment the organoids and individual nuclei.
-
Quantify the number and intensity of cleaved caspase-3-positive and Ki67-positive cells within the organoids.
-
Normalize the data to the total number of cells (DAPI-positive nuclei).
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.
Table 1: this compound IC50 Values in 2D Cancer Cell Lines (Reference)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian | 2.98 - 3.17 | [10] |
| Various | Cancer | 0.37 - 4.6 | [10] |
| Ovarian Cancer Lines | Ovarian | ~4 - 5 | [6] |
| C-33A (HPV-) | Cervical | ~3 | [11] |
| CaSKi (HPV+) | Cervical | Higher than C-33A | [11] |
| SiHa (HPV+) | Cervical | Higher than C-33A | [11] |
Table 2: Template for Reporting this compound Efficacy in 3D Organoid Cultures
| Organoid ID | Cancer Type | This compound IC50 (µM) | % Apoptotic Cells (at IC50) | % Proliferating Cells (at IC50) |
| PDO-001 | Ovarian | Data to be generated | Data to be generated | Data to be generated |
| PDO-002 | Endometrial | Data to be generated | Data to be generated | Data to be generated |
| PDO-003 | Cervical | Data to be generated | Data to be generated | Data to be generated |
Conclusion
The use of 3D organoid cultures provides a physiologically relevant platform for the preclinical evaluation of novel anti-cancer agents like this compound. The protocols outlined in this document provide a framework for establishing PDO cultures and assessing the efficacy of this compound through viability, apoptosis, and proliferation assays. The systematic collection and presentation of quantitative data will be crucial in advancing our understanding of this compound's therapeutic potential and in guiding its further development. The combination of these advanced cellular models with robust analytical methods will undoubtedly accelerate the translation of promising compounds from the laboratory to the clinic.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Drug Screening of Clear Cell Ovarian Cancer Organoids Reveals Vulnerability to Proteasome Inhibitors and Dinaciclib and Identifies AGR2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Ovarian Cancer 'Organoids' Aid Precision Oncology Research | Dana-Farber [blog.dana-farber.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Establishment of a Co-culture System of Patient-Derived Colorectal Tumor Organoids and Tumor-Infiltrating Lymphocytes (TILs) [jove.com]
- 8. Effective Techniques for Cancer Organoid Culture - Behind the Bench [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and SAR Studies of SHetA2 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of SHetA2 analogs. This document includes detailed protocols for chemical synthesis and key biological assays, alongside a summary of quantitative data to facilitate the development of novel anti-cancer agents.
Introduction to this compound and its Analogs
This compound (Sulfur Heteroarotinoid A2) is a promising small molecule anti-cancer agent that has demonstrated efficacy against a range of cancer cell lines, including ovarian, cervical, and endometrial cancers, with minimal toxicity to normal cells.[1] Unlike traditional retinoids, this compound's mechanism of action is independent of retinoic acid receptors (RARs).[1] Instead, it targets the 70-kDa heat shock protein (HSP70) family, including mortalin (HSPA9), heat shock cognate 70 (hsc70, HSPA8), and glucose-regulated protein 78 (Grp78, HSPA5).[1][2] By binding to these chaperones, this compound disrupts their interactions with client proteins, such as p53, p66shc, and cyclin D1, leading to cancer cell-specific apoptosis, G1 cell cycle arrest, and mitochondrial dysfunction.[1][2]
Structure-activity relationship (SAR) studies of this compound have been instrumental in identifying key structural features that contribute to its anticancer potency and selectivity. These studies guide the design of more potent and less toxic analogs. Modifications to the thiochroman (B1618051) core, the linker, and the pendent aryl ring have been explored to optimize the therapeutic profile of this class of compounds.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves a convergent approach, culminating in the reaction of a key isothiocyanate intermediate with a variety of primary amines to form the final thiourea (B124793) derivatives. Other linkers, such as ureas and hydrazides, can also be incorporated.
Synthesis of the Key Intermediate: 6-Isothiocyanato-2,2,4,4-tetramethylthiochroman
A crucial building block for many this compound analogs is 6-isothiocyanato-2,2,4,4-tetramethylthiochroman. Its synthesis is a multi-step process starting from the formation of the thiochroman ring system, followed by nitration, reduction to the amine, and subsequent conversion to the isothiocyanate.
Experimental Protocol: Synthesis of 6-Amino-2,2,4,4-tetramethylthiochroman
-
Step 1: Synthesis of 2,2,4,4-Tetramethyl-6-nitrothiochroman. This step involves the cyclization of an appropriate precursor to form the thiochroman ring, followed by nitration. While specific literature on the direct synthesis of this starting material is sparse, a general approach involves the reaction of a substituted thiophenol with an appropriate unsaturated alcohol or halide followed by cyclization and nitration.
-
Step 2: Reduction of 2,2,4,4-Tetramethyl-6-nitrothiochroman. The nitro group is reduced to a primary amine. A common method is using a reducing agent like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation.
-
To a solution of 2,2,4,4-tetramethyl-6-nitrothiochroman in ethanol, add an excess of tin(II) chloride dihydrate.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-amino-2,2,4,4-tetramethylthiochroman.
-
Experimental Protocol: Conversion of 6-Amino-2,2,4,4-tetramethylthiochroman to the Isothiocyanate
-
To a stirred solution of 6-amino-2,2,4,4-tetramethylthiochroman in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system of chloroform/water), add a slight excess of thiophosgene (B130339) at 0 °C.
-
Add a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-isothiocyanato-2,2,4,4-tetramethylthiochroman. This intermediate is often used immediately in the next step without further purification.
General Protocol for the Synthesis of Thiourea-based this compound Analogs
-
Dissolve 6-isothiocyanato-2,2,4,4-tetramethylthiochroman in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane.
-
Add an equimolar amount of the desired primary amine.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting thiourea analog by recrystallization or column chromatography.
A workflow for the synthesis of this compound analogs is depicted below:
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound analogs have provided valuable insights into the structural requirements for potent anti-cancer activity. These studies typically involve synthesizing a series of analogs with systematic modifications and evaluating their cytotoxicity against cancer cell lines.
Quantitative Data from SAR Studies
The following table summarizes the in vitro cytotoxicity of this compound and a selection of its analogs against the A2780 human ovarian cancer cell line.
| Compound | R Group on Pendent Aryl Ring | Linker | IC₅₀ (µM)[3][4] | Efficacy (%)[3][4] |
| This compound | 4-NO₂ | Thiourea | 3.17 | 84.3 |
| Analog 1 | 4-CF₃ | Thiourea | 1.86 | 95.9 |
| Analog 2 | 4-OCF₃ | Thiourea | 2.50 | 90.1 |
| Analog 3 | 4-Cl | Thiourea | 4.70 | 85.6 |
| Analog 4 | 4-NO₂ | Urea | - | - |
| Analog 5 | H | Thiourea | >10 | - |
Note: Efficacy refers to the maximal growth inhibition observed.
From the available data, several SAR trends can be observed:
-
Pendent Aryl Ring Substituents: Electron-withdrawing groups at the 4-position of the pendent aryl ring, such as nitro (NO₂) and trifluoromethyl (CF₃), are associated with high potency.[1][4]
-
Linker Group: The thiourea linker is a common feature of active analogs. Urea linkers have also been shown to yield potent compounds.[1]
Biological Evaluation Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.
Protocol for A2780 Ovarian Cancer Cells
-
Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final concentrations should typically range from 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanism of action of this compound analogs.
Protocol for Detecting this compound-induced Protein Changes in A2780 Cells
-
Cell Lysis: Plate A2780 cells in 6-well plates and treat with this compound analogs at their respective IC₅₀ concentrations for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Cyclin D1
-
Anti-Bcl-2
-
Anti-Mortalin (HSPA9)
-
Anti-p53
-
Anti-cleaved Caspase-3
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Signaling Pathways of this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. A primary mechanism is the disruption of the chaperone function of mortalin.
As depicted, this compound binds to mortalin, leading to the release of sequestered p53 and p66shc, which can then translocate to the mitochondria and induce apoptosis.[1][2] Concurrently, the disruption of mortalin's chaperone activity leads to the degradation of cyclin D1, resulting in G1 cell cycle arrest.[1] This multi-pronged attack on cancer cell survival pathways underscores the therapeutic potential of this compound and its analogs.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of this compound (NSC-721689) analogs against the ovarian cancer cell line A2780 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SHetA2 Delivery Using Kolliphor HS15 Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2 is a promising small molecule heteroarotinoid that has demonstrated significant potential as a cancer chemopreventive and therapeutic agent. It selectively induces cell cycle arrest and apoptosis in malignant cells with minimal toxicity to normal cells.[1][2][3] A key challenge in the development of this compound has been its low bioavailability.[1] To overcome this, a formulation utilizing Kolliphor® HS15, a non-ionic solubilizer and self-emulsifying drug delivery system (SEDDS), has been developed.[1][4][5] This formulation has been shown to increase the bioavailability of this compound by tenfold compared to a standard suspension, enabling effective systemic drug levels for in vivo studies.[1]
These application notes provide a comprehensive overview of the this compound-Kolliphor HS15 formulation, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its preparation and evaluation.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism that is independent of retinoic acid receptors.[4][6] The primary mechanism involves the binding of this compound to heat shock proteins, particularly mortalin (HSPA9), Grp78, and hsc70.[7][8]
Key downstream effects of this compound's interaction with these chaperone proteins include:
-
Induction of Apoptosis: this compound disrupts the complex between mortalin and p53, leading to the release of p53.[1][9] Liberated p53 can then translocate to the nucleus and mitochondria to initiate the intrinsic apoptosis pathway.[9] This pathway involves mitochondrial swelling, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[2][6] this compound has also been shown to induce apoptosis through an apoptosis-inducing factor (AIF)-mediated pathway.[7][8]
-
Cell Cycle Arrest: this compound induces G1 cell cycle arrest in cancer cells.[1][7] This is achieved through the reduction of cyclin D1 levels via phosphorylation, ubiquitination, and proteasomal degradation.[4]
-
Mitochondrial and Metabolic Disruption: By targeting mortalin, this compound interferes with mitochondrial biogenesis and function.[4] It disrupts the transfer of calcium from the endoplasmic reticulum to the mitochondria and inhibits both oxidative phosphorylation and glycolysis, leading to a quiescent metabolic state in cancer cells.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of the this compound-Kolliphor HS15 formulation.
Table 1: In Vivo Efficacy and Optimal Dosing of this compound-Kolliphor HS15 Formulation in Mice
| Parameter | Value | Species/Model | Source |
| Optimal Oral Dose | 187 mg/kg/day | C57bl/6 J mice | [1][10] |
| Formulation Ratio | 3:1 (this compound:Kolliphor HS15) | C57bl/6 J mice | [1][10] |
| Bioavailability Increase | 10-fold over 1% methylcellulose/0.2% Tween 80 | Mice | [1] |
| Tumor Growth Inhibition | Dose-responsive reduction | Ca Ski xenograft tumors | [9] |
| Chemoprevention | ~50% reduction in intestinal polyps | APCmin/+ mouse model | [4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line Type | IC50 Range | Source |
| Cancer Cells | 0.37–4.6 μM | [11] |
Table 3: Safety and Toxicity of this compound and Kolliphor HS15
| Agent | Finding | Species | Source |
| This compound | NOAEL >1500 mg/kg/day (28-day study) | Dogs | [1] |
| This compound | NOAEL of 500 mg/kg/day (28-day study) | Rats | [1] |
| This compound | No evidence of mutagenicity, carcinogenicity, or teratogenicity | Preclinical studies | [1] |
| Kolliphor HS15 | Virtually nontoxic after single ingestion | Animal studies | [12][13] |
| Kolliphor HS15 | Not irritating to skin or eyes | Animal studies | [12][13] |
| Kolliphor HS15 | No adverse effects after repeated exposure | Animal studies | [12][13] |
Experimental Protocols
Preparation of this compound-Kolliphor HS15 Formulation for Oral Administration
This protocol is based on the methodology used for in vivo animal studies.[1][8]
Materials:
-
This compound powder
-
Kolliphor® HS15
-
Water (for injection or equivalent)
-
Magnetic stirrer and stir bar
-
Warming plate
-
Sterile tubes for storage
Procedure:
-
Determine the required amounts of this compound and Kolliphor HS15 based on the desired final concentration and a 3:1 ratio of this compound to Kolliphor HS15 by weight.
-
Gently warm the Kolliphor HS15 to approximately 30°C to liquefy it.[14]
-
Add the this compound powder to the liquefied Kolliphor HS15 and mix thoroughly to create a paste.
-
Slowly add the required volume of water to the this compound-Kolliphor HS15 paste while continuously stirring with a magnetic stirrer. For a 30% Kolliphor HS15 solution, this would be the final concentration of the vehicle.[8]
-
Continue stirring until a homogenous suspension is formed. The formulation should appear as a microemulsion.[15]
-
Store the formulation in sterile tubes at 4°C, protected from light. The stability of this compound in this formulation has been confirmed for at least two weeks under these conditions.[1]
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO for in vitro studies)[8]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.[3][16]
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Key Signaling Proteins
This protocol is used to detect changes in the expression levels of proteins involved in this compound's mechanism of action.[8]
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mortalin, anti-p53, anti-cyclin D1, anti-caspase-3, anti-AIF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
This compound Signaling Pathway
References
- 1. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of death receptor ligand -mediated apoptosis in epithelial ovarian carcinoma: the search for sensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer [mdpi.com]
- 9. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 10. Development of a dietary formulation of the this compound chemoprevention drug for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. download.basf.com [download.basf.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pharma.basf.com [pharma.basf.com]
- 15. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Combination Studies of SHetA2 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for designing and executing in vivo experimental studies to evaluate the combination therapy of SHetA2 and paclitaxel (B517696). This compound is a novel small molecule heteroarotinoid that induces apoptosis by targeting heat shock proteins, while paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest. Preclinical evidence suggests a synergistic anti-tumor effect when these two agents are combined, offering a promising therapeutic strategy. These application notes and protocols are intended to provide researchers with the necessary details to conduct robust and reproducible in vivo studies.
Mechanisms of Action and Rationale for Combination
This compound: This orally bioavailable drug targets and binds to several heat shock protein 70 (HSP70) family members, including mortalin (HSPA9), Grp78 (HSPA5), and hsc70 (HSPA8).[1][2][3][4] This binding disrupts the chaperone functions of these proteins, leading to the release of their client proteins. A key event is the disruption of the mortalin-p53 complex, which allows p53 to translocate to the mitochondria and nucleus, triggering the intrinsic apoptotic pathway.[5] this compound can also induce G1 or G2 phase cell cycle arrest.[2][4][6][7]
Paclitaxel: As a member of the taxane (B156437) family, paclitaxel's primary mechanism of action is the stabilization of microtubules by binding to the β-tubulin subunit.[8][9][10][11] This interference with the normal dynamics of microtubule assembly and disassembly disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis.[8][9][10][11]
Rationale for Combination: The combination of this compound and paclitaxel is based on their complementary mechanisms of action. This compound's ability to induce apoptosis through a p53-dependent mitochondrial pathway and cause cell cycle arrest can sensitize cancer cells to the mitotic catastrophe induced by paclitaxel.[3][5] Studies have shown that this combination results in synergistic inhibition of tumor growth in preclinical models without a significant increase in toxicity.[2][3][5]
Signaling Pathways
Caption: Combined signaling pathways of this compound and paclitaxel.
In Vivo Experimental Design
A robust in vivo experimental design is crucial for evaluating the efficacy and toxicity of the this compound and paclitaxel combination. A subcutaneous xenograft model using human cancer cell lines is a commonly employed and effective approach.
Caption: General workflow for an in vivo combination study.
Summary of Experimental Groups and Dosing
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Oral Gavage & Intraperitoneal | Daily (Oral) & Weekly (IP) |
| 2 | This compound | 60 mg/kg | Oral Gavage | Daily |
| 3 | Paclitaxel | 10 mg/kg | Intraperitoneal | Weekly |
| 4 | This compound + Paclitaxel | 60 mg/kg (this compound) & 10 mg/kg (Paclitaxel) | Oral Gavage & Intraperitoneal | Daily (this compound) & Weekly (Paclitaxel) |
Note: These doses have been shown to be effective in preclinical models of endometrial cancer.[2][12] Dose optimization studies may be necessary for different cancer types or animal models.
Quantitative Data Summary from Preclinical Studies
The following table summarizes representative data from a preclinical study evaluating the combination of this compound and paclitaxel in an Ishikawa endometrial cancer xenograft model.[2][12]
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 850 ± 120 | - | +2.5 |
| This compound (60 mg/kg/day) | 450 ± 85 | 47.1 | +1.8 |
| Paclitaxel (10 mg/kg/week) | 400 ± 70 | 52.9 | -1.5 |
| This compound + Paclitaxel | 150 ± 45 | 82.4 | +0.5 |
Data are presented as mean ± standard deviation and are illustrative based on published findings.[2][12]
Detailed Experimental Protocols
Protocol for Endometrial Cancer Xenograft Model
Materials:
-
Human endometrial cancer cell line (e.g., Ishikawa)
-
Complete cell culture medium (e.g., MEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Culture Ishikawa cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Acclimatize female athymic nude mice for at least one week.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Palpate the injection site three times a week.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), begin measuring tumor volume with calipers using the formula: Volume = (length x width²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups described in Section 3.1.
-
Administer the treatments as per the dosing schedule. Monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
At the endpoint, euthanize the mice according to IACUC approved protocols.
-
Carefully excise the tumors, weigh them, and process them for downstream analysis (e.g., snap-freeze in liquid nitrogen for western blotting, fix in formalin for IHC).
Protocol for Immunohistochemistry (IHC) of Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the sections with the primary antibody at the appropriate dilution overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the color with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Protocol for Western Blotting of Tumor Lysates
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL western blotting substrate
Procedure:
-
Homogenize the frozen tumor tissue in RIPA lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol for Cell Cycle Analysis of Tumor Cells by Flow Cytometry
Materials:
-
Fresh tumor tissue
-
Collagenase/Dispase solution
-
FACS buffer (PBS with 2% FBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Mince the fresh tumor tissue and digest it into a single-cell suspension using a collagenase/dispase solution.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
Wash the cells with FACS buffer.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound and paclitaxel represents a promising therapeutic strategy that warrants further investigation. The protocols and guidelines provided in this document are intended to facilitate the design and execution of rigorous in vivo studies to evaluate the efficacy and mechanisms of this combination therapy. Careful adherence to these methodologies will contribute to the generation of high-quality, reproducible data essential for the clinical translation of this novel anti-cancer approach.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of IQ in endometrial cancer xenograft mouse model [bio-protocol.org]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
improving SHetA2 solubility for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHetA2, focusing on improving its solubility for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell-based assays?
A1: For cell culture studies, it is consistently recommended to dissolve this compound in dimethylsulfoxide (DMSO) to prepare a stock solution.[1][2][3][4][5] A common stock concentration used in various studies is 10 mM.[1][3]
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A2: this compound is a hydrophobic molecule with low aqueous solubility, which can lead to precipitation when added to aqueous cell culture media.[6][7] Here are some common causes and preventive measures:
-
High Final Concentration: The final concentration of this compound in the media may be too high, exceeding its solubility limit. It is advisable to perform a dose-response curve to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.
-
Insufficient Mixing: Ensure the this compound stock solution is thoroughly mixed with the pre-warmed cell culture medium by gentle vortexing or inversion before adding it to the cells.
-
Low Serum Concentration: Fetal bovine serum (FBS) contains proteins that can help to solubilize hydrophobic compounds. If you are using low-serum or serum-free media, the solubility of this compound may be reduced.
-
DMSO Shock: Adding a large volume of cold DMSO stock solution directly to the media can cause the compound to precipitate. It is best to add the stock solution to a larger volume of media that is at 37°C.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the this compound-treated cells.[1][3][4][5]
Q4: Are there alternative formulations to improve this compound solubility for in vitro work?
A4: While DMSO is the standard for in vitro stock solutions, for in vivo studies, where aqueous compatibility is critical, this compound has been formulated in 30% Kolliphor HS 15 in water.[1][2][3] Kolliphor HS15 is a self-emulsifying drug delivery system (SEDDS) that significantly enhances the bioavailability of this compound.[6][8] While not standard for cell culture, exploring such delivery systems could be a strategy for specific experimental needs requiring lower DMSO concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to media. | - Final concentration of this compound is too high.- "DMSO shock" from adding cold stock to media.- Inadequate mixing. | - Perform serial dilutions of your stock solution in pre-warmed media before adding to the cell culture plate.- Ensure the stock solution is at room temperature before use.- Add the stock solution dropwise to the media while gently swirling. |
| Cloudiness or precipitate appears in the media after incubation. | - this compound is coming out of solution over time.- Interaction with media components or secreted cellular products. | - Reduce the incubation time if experimentally feasible.- Decrease the final concentration of this compound.- Visually inspect plates at regular intervals. |
| Inconsistent experimental results between replicates. | - Uneven distribution of this compound due to poor solubility.- Pipetting errors with small volumes of stock solution. | - Ensure complete dissolution of this compound in DMSO before use.- Prepare a master mix of this compound-containing media to add to all wells, rather than adding small volumes of stock to individual wells.- Use calibrated pipettes for accurate dispensing. |
| High background toxicity in control wells. | - DMSO concentration is too high.- Contamination of stock solution. | - Ensure the final DMSO concentration is non-toxic to your specific cell line (typically <0.5%).- Always include a vehicle-only control.- Prepare fresh stock solutions and filter-sterilize if necessary. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethylsulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for Treating Cells with this compound
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
10 mM this compound stock solution in DMSO
-
DMSO (vehicle control)
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in media.
-
Prepare a vehicle control by diluting DMSO in media to the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 2. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer | MDPI [mdpi.com]
- 6. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETICS AND PHARMACODYNAMICS OF ESCALATING DOSES OF this compound AFTER VAGINAL ADMINISTRATION TO MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SHetA2 Solubility: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals working with the promising anti-cancer agent SHetA2 now have a centralized resource to address a common experimental challenge: precipitation in culture media. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure seamless integration of this compound into experimental workflows.
This compound's hydrophobic nature can lead to solubility issues in aqueous culture media, potentially impacting experimental reproducibility and accuracy. This guide offers practical solutions and preventative measures to maintain the compound's stability and efficacy in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the culture media?
A1: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of cell culture media, it can cause the compound to fall out of solution, forming a visible precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For in vitro cell culture studies, this compound should be dissolved in high-purity, sterile DMSO to create a concentrated stock solution.[1][2][3] A stock concentration of 10 mM in DMSO is commonly used.[1][2][3]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance can be cell line-dependent, a final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q4: Can I store the this compound stock solution? If so, under what conditions?
A4: this compound stock solutions in DMSO should be stored at -80°C for long-term stability.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation of this compound in your culture media can be a frustrating roadblock. This guide provides a step-by-step approach to diagnose and resolve this issue.
| Issue | Potential Cause | Solution |
| Visible precipitate immediately upon adding this compound stock to media | - High final concentration of this compound.- Insufficient mixing.- Low temperature of the media. | - Ensure the final concentration of this compound is within the reported effective range (e.g., up to 10 µM) without exceeding its solubility limit in the final DMSO concentration.[2][5]- Add the this compound stock solution dropwise to the pre-warmed (37°C) culture media while gently swirling.- Briefly vortex the diluted this compound-media solution before adding it to the cells. |
| Precipitate forms over time in the incubator | - Instability of the this compound-media solution.- Interaction with media components. | - Reduce the incubation time if experimentally feasible.- Consider using a lower concentration of this compound.- Prepare fresh this compound-media dilutions immediately before each experiment. |
| Cell morphology changes or signs of toxicity in vehicle control wells | - Final DMSO concentration is too high for the specific cell line. | - Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line.- Reduce the final DMSO concentration by preparing a more concentrated this compound stock solution, if possible. |
Quantitative Data Summary
The solubility of this compound is a critical factor in experimental design. The following table summarizes available quantitative data.
| Parameter | Value | Solvent/Medium | Reference |
| Aqueous Solubility | 0.02 ± 0.01 μg/mL | Simulated Gastric Fluid | [6] |
| Enhanced Solubility | ~6 μg/mL | Simulated Gastric Fluid with Kolliphor HS 15 | [6] |
| Typical Stock Concentration | 10 mM | DMSO | [1][2][3] |
| Typical Working Concentration | up to 10 µM | Cell Culture Media | [2][5] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.
-
Gently vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound in Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.5%.
-
In a sterile conical tube, add the appropriate volume of pre-warmed culture media.
-
While gently swirling the media, add the calculated volume of the this compound stock solution dropwise.
-
Cap the tube and gently mix. A brief, gentle vortex can be used to ensure homogeneity.
-
Use this freshly prepared this compound-media solution to treat your cells immediately.
-
Visualizing this compound's Mechanism and Experimental Workflow
To further aid researchers, the following diagrams illustrate the key signaling pathway affected by this compound and a recommended experimental workflow for troubleshooting precipitation.
Caption: this compound binds to HSP70 family proteins, disrupting their function and leading to apoptosis and cell cycle arrest.
Caption: A logical workflow to troubleshoot this compound precipitation in cell culture experiments.
References
- 1. reddit.com [reddit.com]
- 2. lifetein.com [lifetein.com]
- 3. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryogenic Fabrication of Dry Powders to Enhance the Solubility of a Promising Anticancer Drug, this compound, for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing SHetA2 dosage for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for optimizing SHetA2 dosage for maximum efficacy and minimal toxicity.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a heteroarotinoid derivative that exhibits anti-cancer activity by targeting heat shock proteins (HSPs), specifically mortalin (HSPA9), glucose-regulated protein 78 (Grp78/HSPA5), and heat shock cognate 70 (hsc70/HSPA8).[1][2] By binding to these HSP70 proteins, this compound disrupts their chaperone functions, interfering with the proper folding and stability of numerous client proteins that are crucial for cancer cell survival, proliferation, and metabolism.[3][4] This disruption leads to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][5][6]
2. What is the recommended in vitro concentration range for this compound?
The effective concentration of this compound in vitro is cell-line dependent. The half-maximal inhibitory concentration (IC50) for cytotoxicity in various cancer cell lines typically ranges from 0.37 to 4.6 µM.[5] It is recommended to perform a dose-response curve (e.g., using an MTT or similar cell viability assay) to determine the optimal concentration for your specific cell line and experimental conditions.
3. What is a suitable starting dose for in vivo animal studies?
In preclinical mouse models, orally administered this compound has shown efficacy at doses of 30 and 60 mg/kg/day.[2][3][7] These dosages have been effective in reducing tumor growth in xenograft models of cervical and colon cancer without inducing observable toxicity.[2][3][7]
4. What is the toxicity profile of this compound?
This compound exhibits a favorable toxicity profile with a large therapeutic window.[8] Preclinical studies in rats and dogs have demonstrated a No Observed Adverse Effect Level (NOAEL) significantly higher than the effective therapeutic doses.[6] Specifically, 28-day oral toxicity studies established a NOAEL of 500 mg/kg/day in rats and above 1,500 mg/kg/day in dogs. Furthermore, this compound has not been found to be mutagenic, carcinogenic, or a skin irritant in preclinical models.[2][7]
5. How should this compound be formulated for oral administration in animal studies?
Due to its low aqueous solubility, the oral bioavailability of this compound is poor.[9] To enhance absorption, it is recommended to formulate this compound in a self-emulsifying drug delivery system (SEDDS) such as Kolliphor HS 15 (formerly Solutol HS 15).[3][8] A common formulation involves suspending this compound in 30% Kolliphor HS 15 in water.[2][8] For dietary administration in mice, this compound has been mixed with Kolliphor HS15 in a 3:1 ratio and incorporated into the feed.[9]
6. Does this compound show synergistic effects with other anti-cancer agents?
Yes, this compound has demonstrated synergistic or additive effects when combined with other chemotherapeutic agents. For instance, it acts synergistically with paclitaxel (B517696) in endometrial cancer models, potentially allowing for a reduction in the dose of paclitaxel and its associated toxicities.[1][8] It has also shown additive effects with the CDK4/6 inhibitor palbociclib (B1678290) in cervical cancer models.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed in vitro. | Cell line resistance: Some cell lines may be inherently less sensitive to this compound. | Verify the expression levels of this compound targets (mortalin, Grp78, hsc70) in your cell line. Consider testing a panel of cell lines to identify a sensitive model. |
| Incorrect drug concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for your specific cell line. | |
| Drug degradation: this compound solution may have degraded. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately (protected from light at -20°C). Avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions: The incubation time may be too short, or the cell seeding density may be inappropriate. | Optimize the cell viability assay protocol, including incubation time (e.g., 24, 48, 72 hours) and initial cell seeding density. | |
| High variability in in vivo tumor growth inhibition. | Inconsistent drug administration: Improper gavage technique or inconsistent dosing can lead to variable drug exposure. | Ensure all personnel are properly trained in oral gavage techniques. Prepare fresh drug formulations daily and ensure thorough mixing before each administration. |
| Poor drug bioavailability: The formulation may not be optimal for absorption. | Use a recommended formulation, such as a suspension in 30% Kolliphor HS 15, to improve oral bioavailability. | |
| Tumor heterogeneity: The inherent variability in tumor establishment and growth in xenograft models. | Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups after tumors have reached a measurable size. | |
| Unexpected toxicity in animal studies. | High dosage: The administered dose may be too high for the specific animal strain or model. | While this compound has a high NOAEL, consider performing a pilot dose-range finding study in your specific animal model to determine the maximum tolerated dose (MTD). |
| Formulation issues: The vehicle itself could be causing adverse effects. | Include a vehicle-only control group in your study to assess any effects of the formulation components. | |
| Off-target effects in a specific model: The genetic background of the animal model may predispose it to certain toxicities. | Carefully monitor animals for clinical signs of toxicity and perform histopathological analysis of major organs at the end of the study. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various | Multiple | 0.37 - 4.6 | [5] |
| Ovarian Cancer Cell Lines | Ovarian | 3.9 - 11.9 | [3] |
Table 2: In Vivo Efficacy and Toxicity of Orally Administered this compound
| Animal Model | Cancer Type | Dosage | Efficacy | Toxicity | Reference |
| Mouse (SiHa Xenograft) | Cervical Cancer | 60 mg/kg/day | Significant tumor growth inhibition | No observable toxicity | [2] |
| Mouse (Ca Ski Xenograft) | Cervical Cancer | 30 and 60 mg/kg/day | Dose-responsive reduction in tumor growth | No observable toxicity | [2][7] |
| Mouse (APCmin/+) | Colon/Intestinal Tumorigenesis | 30 and 60 mg/kg/day | ~50% reduction in intestinal polyps | No evidence of toxicity | [3] |
| Mouse (Ishikawa Xenograft) | Endometrial Cancer | 60 mg/kg/day | Significant reduction in tumor growth | No observable toxicity | [8] |
| Rat | N/A (Toxicity Study) | Up to 2,000 mg/kg/day for 28 days | N/A | NOAEL: 500 mg/kg/day | |
| Dog | N/A (Toxicity Study) | Up to 1,500 mg/kg/day for 28 days | N/A | NOAEL: >1,500 mg/kg/day | [8] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Anchorage-Independent Growth (Soft Agar) Assay
-
Base Agar (B569324) Layer: Prepare a 0.5-0.6% agar solution in culture medium and pour it into 6-well plates to form the base layer. Allow it to solidify.
-
Cell Suspension in Agar: Prepare a single-cell suspension of the cells to be tested. Mix the cell suspension with a 0.3-0.4% agar solution in culture medium.
-
Top Agar Layer: Carefully layer the cell-agar suspension on top of the solidified base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks, feeding the colonies with culture medium periodically.
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies using a microscope.
In Vivo Xenograft Tumor Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 30 or 60 mg/kg) or the vehicle control orally (e.g., by gavage) daily.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Visualizations
Caption: this compound binds to HSP70 chaperones, disrupting their function and leading to downstream cellular effects.
References
- 1. Development of a dietary formulation of the this compound chemoprevention drug for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. researchgate.net [researchgate.net]
- 7. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by this compound and Palbociclib [mdpi.com]
- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem-agilent.com [chem-agilent.com]
Technical Support Center: Overcoming SHetA2 Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing SHetA2, a promising investigational new drug in oncology. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that disrupts the function of several heat shock proteins of the 70-kDa family (HSP70s), specifically mortalin, heat shock cognate 70 (hsc70), and glucose-regulated protein 78 (Grp78).[1][2] In cancer cells, these chaperones are often overexpressed and play a crucial role in protecting oncoproteins, supporting mitochondrial function, and preventing apoptosis.[1][2] this compound binds to these HSP70s, disrupting their complexes with client proteins. This disruption leads to several downstream effects, including:
-
Induction of G1 cell cycle arrest: this compound promotes the degradation of cyclin D1, a key regulator of the cell cycle, leading to cell cycle arrest at the G1 phase.[1][3]
-
Induction of apoptosis: By disrupting the interaction of mortalin with proteins like p53 and Bcl-2, this compound promotes both intrinsic and extrinsic apoptotic pathways.[1][3] This can involve mitochondrial damage, release of cytochrome c and apoptosis-inducing factor (AIF), and activation of caspases in many cancer types.[4][5][6]
-
Inhibition of mitochondrial function: this compound can cause mitochondrial swelling, loss of membrane potential, and inhibit oxidative phosphorylation (OxPhos).[1][7]
Q2: I'm observing reduced sensitivity to this compound in my cancer cell line. What are the known mechanisms of resistance?
A2: A key mechanism of acquired resistance to this compound is a metabolic shift within the cancer cells. Specifically, in response to this compound-induced inhibition of oxidative phosphorylation (OxPhos), some cancer cell lines, particularly high-risk human papillomavirus (HR-HPV)-positive cervical cancer cells, can upregulate glycolysis to compensate for the reduced ATP production from mitochondria.[7][8] This "compensatory glycolysis" allows the cancer cells to survive the metabolic stress induced by this compound.
Q3: How can I determine if my cells are exhibiting compensatory glycolysis in response to this compound treatment?
A3: You can assess the metabolic profile of your cells using the following approaches:
-
Seahorse XF Analyzer: This technology allows for real-time measurement of the oxygen consumption rate (OCR), an indicator of OxPhos, and the extracellular acidification rate (ECAR), an indicator of glycolysis. A decrease in OCR and a concurrent increase in ECAR following this compound treatment would suggest compensatory glycolysis.
-
Glucose Uptake and Lactate (B86563) Production Assays: Increased glucose consumption and lactate secretion are hallmarks of elevated glycolysis. Commercially available kits can be used to measure these parameters in your cell culture medium.
Q4: Are there any known strategies to overcome this compound resistance?
A4: Yes, combination therapy has shown significant promise in overcoming this compound resistance. The most well-documented strategy is the co-administration of a glycolysis inhibitor, such as 2-deoxyglucose (2-DG), with this compound.[7][8] By blocking the compensatory glycolytic pathway, 2-DG re-sensitizes resistant cells to this compound-induced apoptosis.[7][8]
This compound has also demonstrated synergistic or additive effects when combined with other anti-cancer agents, including:
-
Paclitaxel (B517696): In endometrial cancer cell lines, the combination of this compound and paclitaxel showed synergistic effects in inhibiting tumor growth.[5][6]
-
CDK4/6 inhibitors (e.g., palbociclib): In cervical cancer models, this compound synergizes with palbociclib (B1678290) by further reducing cyclin D1 levels and inhibiting Rb phosphorylation.[1]
-
PRIMA-1MET: This compound, which reactivates mutant p53, acts synergistically with this compound in ovarian cancer cell lines.[1]
Troubleshooting Guides
Problem: My cancer cell line shows a higher IC50 for this compound than expected based on published literature.
| Possible Cause | Troubleshooting Step |
| Cell line-specific differences | Different cancer cell lines have varying baseline expression levels of this compound target proteins (mortalin, hsc70, Grp78) and different metabolic dependencies. It is crucial to characterize the baseline protein expression and metabolic phenotype of your specific cell line. |
| Compensatory glycolysis | As discussed in the FAQs, this is a primary resistance mechanism. Assess for increased glycolysis upon this compound treatment. |
| Drug stability and storage | Ensure that the this compound compound is stored correctly as per the manufacturer's instructions to maintain its potency. Prepare fresh dilutions for each experiment. |
| Assay conditions | Optimize cell seeding density and treatment duration. A longer treatment period may be required to observe significant effects in some cell lines. |
Problem: I am not observing the expected downstream effects of this compound treatment (e.g., no change in cyclin D1 levels or apoptosis).
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Subcellular localization of target proteins | While this compound targets are generally overexpressed in cancer, their subcellular distribution can vary. Consider performing immunofluorescence or subcellular fractionation followed by Western blotting to confirm the localization of mortalin, hsc70, and Grp78. |
| Alternative cell death mechanisms | In some cancer types, like cervical cancer, this compound-induced cell death can be caspase-independent and primarily mediated by AIF translocation.[4] Assess for markers of other cell death pathways, such as PARP cleavage (for apoptosis) and AIF nuclear translocation (for caspase-independent death). |
| Antibody quality for Western blotting | Ensure that the primary antibodies used for detecting downstream markers (e.g., cyclin D1, cleaved caspases) are validated and working optimally. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Downstream Effects | Citation(s) |
| Ovarian Cancer Cell Lines | Ovarian | ~4-5 | Cyclin D1 degradation | [3] |
| C-33A | Cervical (HR-HPV negative) | ~3 | Oxidative phosphorylation inhibition | [7] |
| CaSKi | Cervical (HR-HPV positive) | Higher than C-33A | Oxidative phosphorylation inhibition, Compensatory glycolysis | [7] |
| SiHa | Cervical (HR-HPV positive) | Higher than C-33A | Oxidative phosphorylation inhibition, Compensatory glycolysis | [7] |
| AN3CA | Endometrial | Not specified | G2 arrest, Apoptosis | [9] |
| Hec-1b | Endometrial | Not specified | G1 arrest, Apoptosis | [9] |
| Ishikawa | Endometrial | Not specified | G1 arrest, Apoptosis | [9] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Agent | Cancer Type | Effect | Citation(s) |
| 2-Deoxyglucose (2-DG) | Cervical (HR-HPV positive) | Synergistic | [7][8] |
| Paclitaxel | Endometrial | Synergistic | [5][6] |
| Palbociclib | Cervical | Additive/Synergistic | [1] |
| PRIMA-1MET | Ovarian | Synergistic | [1] |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value.
2. Western Blotting for Cyclin D1 and Cleaved Caspase-3
-
Protein Extraction: Treat cells with this compound at the desired concentration and time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Caption: this compound disrupts HSP70-client protein complexes, leading to cell cycle arrest and apoptosis.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
identifying potential off-target effects of SHetA2 in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the in vitro evaluation of potential off-target effects of SHetA2.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed at expected concentrations. | Cell line resistance; incorrect dosage; this compound degradation. | 1. Confirm the expression levels of this compound targets (mortalin, hsc70, Grp78) in your cell line.[1][2][3] Overexpression of these chaperones is linked to this compound sensitivity. 2. Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 20 µM) to determine the IC50 for your specific cell line.[4] 3. Ensure proper storage of this compound (as recommended by the supplier) to prevent degradation. Prepare fresh dilutions for each experiment. |
| Inconsistent results in apoptosis assays. | This compound can induce both intrinsic (mitochondrial-mediated) and extrinsic apoptosis, and the dominant pathway can be cell-type specific.[1][5][6] It can also induce caspase-independent cell death.[7] | 1. Evaluate markers for both pathways: - Intrinsic: Cytochrome c release from mitochondria, activation of caspase-9.[1][5] - Extrinsic: Activation of caspase-8.[1] 2. Investigate the role of Apoptosis Inducing Factor (AIF) translocation from the mitochondria to the nucleus, as this compound can cause caspase-independent cell death through this mechanism.[7] 3. The use of a pan-caspase inhibitor can help determine if the observed cell death is caspase-dependent.[8][9] |
| Difficulty validating the disruption of mortalin-client protein interactions. | Inefficient immunoprecipitation; antibody quality; transient interactions. | 1. Optimize your co-immunoprecipitation (co-IP) protocol. Ensure sufficient lysis buffer strength to maintain protein-protein interactions. 2. Use validated antibodies for both mortalin and the client protein of interest (e.g., p53, p66shc).[1][10] 3. Treat cells with this compound for a relatively short duration (e.g., 4 hours) to capture the disruption before significant downstream effects occur.[6] |
| Unexpected changes in cellular metabolism. | This compound is known to inhibit oxidative phosphorylation (OxPhos).[11][12][13] Some cancer cells may compensate by upregulating glycolysis.[11][13] | 1. Measure both OxPhos (e.g., using a Seahorse XF Analyzer) and glycolysis rates.[7] 2. Consider combining this compound with a glycolysis inhibitor, such as 2-deoxyglucose (2-DG), to enhance its cytotoxic effects in cells that exhibit this compensatory mechanism.[11][13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound's primary targets are members of the 70 kDa heat shock protein (HSP70) family, specifically mortalin (HSPA9), heat shock cognate 70 (hsc70 or HSPA8), and glucose-regulated protein 78 (Grp78 or HSPA5).[1][2][3][7] It functions by binding to these chaperones and disrupting their interactions with their client proteins.[1][2][3]
Q2: Does this compound have off-target effects unrelated to its primary HSP70 targets?
A2: While the majority of this compound's documented effects stem from its interaction with mortalin, hsc70, and Grp78, it is important to consider potential off-target activities. As a small molecule, it could have unintended interactions. However, this compound was developed to be independent of nuclear retinoid receptors, thus avoiding the toxicities associated with retinoids.[6][14] Comprehensive off-target screening using panels of receptors, transporters, enzymes, and ion channels can provide a broader safety profile.[15][16]
Q3: How does this compound affect mitochondrial function?
A3: this compound directly impacts mitochondria, largely due to its disruption of mortalin function, which is crucial for mitochondrial protein import and integrity.[1][11] Documented effects include:
-
Increased mitochondrial reactive oxygen species (ROS).[5][8][9]
-
Release of pro-apoptotic factors like cytochrome c and AIF from the mitochondria.[1][5]
-
Induction of mitophagy (the degradation of mitochondria by autophagy).[17]
Q4: What is the effect of this compound on the cell cycle?
A4: this compound can induce cell cycle arrest, most commonly at the G1 phase.[1][2] This is often associated with a reduction in cyclin D1 levels.[1][2][18] In some cell lines, a G2 arrest has also been observed.[4][19]
Q5: Can this compound induce endoplasmic reticulum (ER) stress?
A5: Yes. By binding to Grp78, a key regulator of the unfolded protein response (UPR) located in the ER, this compound can induce ER stress.[1][2][3] This is a logical consequence of inhibiting Grp78 function.[1]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various | General | 0.37 - 4.6 | [4] |
| A2780 | Ovarian | ~4-5 (EC50 for cyclin D1 reduction) | [18] |
| SKOV3 | Ovarian | ~4-5 (EC50 for cyclin D1 reduction) | [18] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Disruption of Mortalin-p53 Interaction
-
Cell Treatment: Culture your chosen cancer cell line (e.g., A2780 ovarian cancer cells) to ~80% confluency. Treat the cells with this compound (e.g., 10 µM) or a vehicle control for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against p53 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against mortalin. A reduced amount of co-immunoprecipitated mortalin in the this compound-treated sample compared to the control indicates disruption of the interaction.[6][10]
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry. Treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Staining: Use a potentiometric dye such as JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. Follow the manufacturer's instructions for the JC-1 assay kit.
-
Analysis:
-
Flow Cytometry: Quantify the shift from red to green fluorescence in the cell population.
-
Fluorescence Microscopy: Visualize the change in fluorescence in individual cells.
-
-
Interpretation: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.[8][9]
Visualizations
Caption: this compound binds to HSP70 proteins, leading to downstream effects.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 9. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: SHetA2 Formulation & Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing SHetA2 instability in aqueous solutions. The primary challenge with this compound is its very low aqueous solubility, which can impact the accuracy and reproducibility of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental problem with using this compound in aqueous solutions?
A1: The core issue is not chemical instability (degradation) in the classic sense, but rather extremely poor aqueous solubility. Unprocessed this compound has a measured solubility of only 0.02 ± 0.01 µg/mL in aqueous solutions.[1] This means it will readily precipitate when added to buffers, cell culture media, or other aqueous systems, making it difficult to achieve and maintain the desired concentration for experiments.
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A2: For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is the standard recommended solvent.[2] this compound is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., 10 mM). These stocks can then be diluted to final working concentrations in cell culture media.
Q3: How should I store this compound?
A3:
-
As a dry powder: Store at -20°C for up to 3 years.
-
In DMSO solution: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months, or -20°C for up to 1 month.[3] Stability studies have shown this compound is stable for at least six weeks when stored at -80°C in plasma.[4][5][6]
Q4: How can I formulate this compound for in vivo oral administration?
A4: Due to its low bioavailability, this compound for oral gavage is typically suspended in a formulation containing a solubilizing agent. A common and effective formulation is 30% Kolliphor® HS 15 (formerly Solutol® HS 15) in water or a suitable buffer.[7] This self-emulsifying drug delivery system (SEDDS) can increase the apparent solubility of this compound to approximately 6 µg/mL .[1]
Q5: Is this compound sensitive to light?
A5: While comprehensive photodegradation studies are not widely published, preparing and storing this compound solutions in amber vials or by wrapping containers in aluminum foil is a recommended precautionary measure to minimize potential light-induced degradation.[8]
Troubleshooting Guides
Issue 1: My this compound precipitates immediately when I add my DMSO stock to cell culture media.
-
Question: I diluted my 10 mM this compound stock in DMSO directly into my cell culture medium, and it turned cloudy. What went wrong?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.
-
Solutions & Best Practices:
-
Pre-warm the Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. Solubility is often temperature-dependent.[9]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. Add the DMSO stock to a small volume of media first, mix well, and then add this intermediate dilution to the final volume.
-
Increase Mixing: Add the this compound stock dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[9]
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally ≤0.1%, and should generally not exceed 0.5%.[4][10][11] High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media + same final concentration of DMSO) in your experiments.[4][5]
-
Issue 2: The viscosity of the Kolliphor HS 15 formulation is too high for oral gavage.
-
Question: I mixed this compound with 30% Kolliphor HS 15 in water, but the resulting solution is very thick and difficult to draw into a syringe. How can I fix this?
-
Answer: Kolliphor HS 15 is a paste at room temperature and can create viscous solutions.[12] Proper preparation technique is critical.
-
Solutions & Best Practices:
-
Trituration: Do not simply mix the components. First, use a glass mortar and pestle to triturate (grind) the this compound powder directly into the Kolliphor HS 15 paste until a uniform mixture is achieved.[13] This step is crucial for effectively dispersing the drug.
-
Gradual Addition of Aqueous Phase: Slowly add the water or buffer to the paste in the mortar while continuing to mix.
-
Vortexing: Transfer the mixture to a tube and vortex thoroughly until the paste is fully dissolved and a microemulsion is formed.[13]
-
Warming (Optional): Gently warming the solution to 37°C can help reduce viscosity if needed, but ensure the compound is stable at that temperature for the preparation time.
-
Quantitative Data Summary
Table 1: this compound Solubility
| Parameter | Value | Formulation | Reference |
|---|---|---|---|
| Aqueous Solubility | 0.02 ± 0.01 µg/mL | Unprocessed Drug in Simulated Gastric Fluid | [1] |
| Apparent Solubility | ~6 µg/mL | Drug formulated with Kolliphor HS 15 |[1] |
Table 2: this compound Solution Stability
| Solvent/Matrix | Storage Temperature | Duration | Stability Notes | Reference |
|---|---|---|---|---|
| DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions. | [3] |
| DMSO | -20°C | 1 month | Suitable for short-term storage. | [3] |
| Plasma | -80°C | 6 weeks | Stable in biological matrix. | [4][5][6] |
| HPLC Autosampler | 4°C | 20 hours | Stable during the course of a typical HPLC run. |[4][5][6] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile amber microcentrifuge tubes or glass vials.
-
Calculation: Determine the mass of this compound needed for your desired volume (Molecular Weight of this compound ≈ 427.57 g/mol ). For 1 mL of a 10 mM solution, you will need 4.28 mg.
-
Procedure: a. Weigh the this compound powder accurately and place it in a sterile amber vial. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. If you have difficulty, brief sonication in a water bath may help.[14] d. Visually inspect to ensure no particulates remain. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Formulation in Kolliphor HS 15 (for 10 mL at 6 mg/mL)
-
Materials: this compound powder (60 mg), Kolliphor® HS 15 (3 g), sterile water or 0.01 M sodium phosphate (B84403) buffer (pH 7.4), smooth glass mortar and pestle, sterile conical tube.
-
Procedure: a. Weigh 3 g of Kolliphor® HS 15 paste and place it in the bottom of the glass mortar.[12] b. Weigh 60 mg of this compound powder and add it on top of the Kolliphor® HS 15 paste. c. Triturate the powder and paste together thoroughly with the pestle for approximately 2-5 minutes until a uniform, homogenous paste is formed and no visible drug particles remain.[13] d. Slowly add ~7 mL of the sterile water or buffer to the mortar while continuing to mix, ensuring the paste is fully incorporated. e. Transfer the resulting mixture to a 15 mL conical tube. f. Vortex the tube vigorously for 2-3 minutes until the paste is completely dissolved, forming a clear or slightly opalescent microemulsion. g. Allow the solution to sit for 20 minutes to let any air bubbles dissipate before use.[13]
Protocol 3: Quantification of this compound by HPLC-UV
This protocol is a generalized method based on published literature.[4][5][6][12] It should be optimized and validated for your specific application.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Waters XBridge™ BEH 130 C18, 3.5 μm, 2.1×150 mm).[6]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) (ACN) and water. A common ratio is 65:35 (v/v) ACN:Water.[4][5][6]
-
Flow Rate: 0.18 - 0.2 mL/min.
-
Column Temperature: 25°C.
-
Sample Preparation (from plasma): a. To a plasma sample, add a suitable internal standard. b. Perform protein precipitation by adding 3-4 volumes of chilled acetonitrile. c. Vortex and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein. d. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in unknown samples.
Visualized Mechanisms and Workflows
References
- 1. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 2. Cryogenic Fabrication of Dry Powders to Enhance the Solubility of a Promising Anticancer Drug, this compound, for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Development and validation of a reverse phase HPLC method for this compound, a novel anti-cancer drug, in mouse biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Addressing Variability in SHetA2 Xenograft Tumor Growth Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SHetA2 in xenograft tumor models. Our goal is to help you navigate potential sources of variability and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule heteroarotinoid that induces apoptosis in cancer cells.[1] Its primary mechanism involves binding to and inhibiting the function of several heat shock protein 70 (HSP70) family members, including mortalin (HSPA9), Grp78 (HSPA5), and hsc70 (HSPA8).[2] This disruption of chaperone activity leads to mitochondrial dysfunction, release of cytochrome c and apoptosis-inducing factor (AIF), and ultimately, caspase-dependent or -independent apoptosis.[3] Additionally, this compound can induce G1 cell cycle arrest by promoting the degradation of cyclin D1.[4][5]
Q2: We are observing significant variability in tumor growth inhibition between mice in the same this compound treatment group. What are the potential causes and solutions?
A2: High inter-animal variability is a common challenge in xenograft studies.[6] Several factors could be contributing to this issue in your this compound experiments:
-
Inherent Tumor Heterogeneity: The parental cancer cell line or patient-derived xenograft (PDX) model may possess intrinsic heterogeneity, leading to differential sensitivity to this compound.
-
Troubleshooting: Ensure your cell line is well-characterized and consider single-cell cloning to establish a more homogenous population. When using PDX models, be aware of their inherent heterogeneity.
-
-
Inconsistent Drug Administration: Variability in oral gavage technique can lead to inconsistent dosing and subsequent differences in drug exposure.
-
Troubleshooting: Standardize the oral gavage procedure across all personnel. Ensure the this compound formulation is homogenous before each administration.
-
-
Animal Health and Stress: Underlying health issues or stress in individual animals can impact drug metabolism, immune response, and tumor growth.
-
Troubleshooting: Closely monitor animal health throughout the study. Exclude animals showing signs of illness unrelated to the tumor or treatment. Minimize animal stress through proper handling and housing conditions.
-
-
Tumor Implantation Technique: Variations in the number of cells injected, injection site, and technique can result in different initial tumor engraftment rates and growth kinetics.
-
Troubleshooting: Standardize the tumor implantation procedure, including the number of viable cells, injection volume, and anatomical location. The use of Matrigel can sometimes improve tumor take-rate and consistency.[6]
-
Q3: Our this compound-treated tumors initially regress but then resume growth. What could be happening?
A3: This phenomenon, often referred to as tumor relapse or acquired resistance, can occur for several reasons:
-
Selection of a Resistant Subclone: The initial tumor may have contained a small population of this compound-resistant cells that were selected for and expanded during treatment.
-
Acquired Resistance: Cancer cells can develop resistance mechanisms over time.
-
Insufficient Treatment Duration: The duration of this compound administration may not have been sufficient to eradicate all cancer cells, allowing for the regrowth of surviving cells after treatment cessation.
-
Troubleshooting: Consider extending the treatment duration. You may also collect and analyze the relapsed tumors to investigate potential resistance mechanisms.
-
Q4: We are having trouble with the this compound formulation for oral administration. What is the recommended procedure?
A4: this compound is a hydrophobic molecule and requires a suitable vehicle for effective oral delivery in mice.
-
Recommended Formulation: A common and effective method is to use a self-emulsifying drug delivery system (SEDDS) like Kolliphor HS15 (formerly Solutol HS 15).[7][8][9] A typical preparation involves mixing this compound with Kolliphor HS15, often in a 1:3 ratio (drug to vehicle), and then suspending this mixture in an aqueous solution such as 1% methylcellulose (B11928114) with 0.2% Tween 80.[9]
-
Alternative Formulation: For some studies, this compound has been dissolved in sesame oil for oral gavage.[9]
-
Dietary Mixture: For long-term studies, this compound can be incorporated into a modified powdered diet, also using Kolliphor HS15 to aid in dispersion and absorption.[7][8]
Q5: What are the expected pharmacokinetic properties of this compound in mice?
A5: Following oral administration, this compound exhibits favorable pharmacokinetic properties for in vivo studies. Oral bioavailability has been estimated to be between 15% and 19% in mice when dissolved in sesame oil.[9] Studies have shown that effective concentrations of this compound can be achieved in tumor tissues with oral dosing.[10] It is important to note that at higher doses (e.g., above 187 mg/kg/day in a dietary formulation), intestinal absorption may become saturated.[8][11]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in tumor size at the start of treatment | - Inconsistent number of viable cells injected- Variation in injection technique- Differences in animal age or weight | - Standardize cell counting and viability assessment (e.g., trypan blue exclusion).- Ensure all personnel are trained on a consistent subcutaneous or orthotopic injection technique.- Use animals of a similar age and weight range. |
| Poor tumor engraftment or slow initial growth | - Low viability of injected cells- Insufficient number of cells injected- Suboptimal mouse strain | - Ensure cells are in the logarithmic growth phase and have high viability before injection.- Optimize the number of cells injected; this can range from 1x10^6 to 1x10^7 cells.- Select an appropriate immunodeficient mouse strain (e.g., nude, SCID, NSG) that is known to support the growth of your chosen cell line. |
| Inconsistent tumor growth inhibition with this compound | - Inaccurate or inconsistent oral gavage- this compound precipitation in the formulation- Animal-to-animal variation in drug absorption and metabolism | - Train all staff on proper oral gavage technique to ensure consistent delivery to the stomach.- Ensure the this compound formulation is a homogenous suspension or solution before each administration. Sonication may help in breaking down clumps.[12]- Increase the number of animals per group to improve statistical power. |
| Signs of toxicity in treated mice (e.g., weight loss, lethargy) | - this compound dose is too high- Vehicle-related toxicity | - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific mouse strain and tumor model.- Include a vehicle-only control group to assess any potential toxicity from the formulation itself. |
| No significant tumor growth inhibition | - The tumor model is not sensitive to this compound- Suboptimal this compound dose or schedule- Poor bioavailability of the administered drug | - Confirm the in vitro sensitivity of your cell line to this compound.- Conduct a dose-escalation study to find an effective and well-tolerated dose.- Ensure the this compound formulation is properly prepared to maximize bioavailability. |
Quantitative Data from this compound Xenograft Studies
The following tables summarize quantitative data from various preclinical studies involving this compound in xenograft models.
Table 1: this compound Dose-Response in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose (mg/kg/day) | Administration Route | Observed Effect | Reference |
| Ovarian Cancer | SKOV3 | Athymic Nude | 60 | Oral Gavage | ~40-60% tumor growth inhibition | [10] |
| Endometrial Cancer | Ishikawa | Athymic Nude | 60 | Oral Gavage | Significant tumor growth inhibition | [13] |
| Cervical Cancer | SiHa | Athymic Nude | 60 | Oral Gavage | Significant reduction in tumor growth | [5] |
| Colorectal Cancer | - (APCmin/+ model) | C57BL/6J | 30 or 60 | Oral Gavage | ~50% reduction in intestinal polyps | [9] |
Table 2: Combination Therapy with this compound in Xenograft Models
| Cancer Type | Cell Line | Combination Agent | This compound Dose (mg/kg/day) | Combination Agent Dose | Observed Effect | Reference |
| Endometrial Cancer | Ishikawa | Paclitaxel | 60 | 10 mg/kg/week (i.p.) | More effective than either drug alone | [13] |
| Cervical Cancer | SiHa | Palbociclib | 60 | 100 mg/kg/day (oral) | Additive reduction in tumor growth | [5] |
| Cervical Cancer | SiHa | 2-Deoxyglucose (2-DG) | Not specified in abstract | Not specified in abstract | Reduced tumor volumes and weights | [2] |
Detailed Experimental Protocols
Protocol 1: this compound Xenograft Tumor Growth Inhibition Study (General Protocol)
-
Cell Culture: Culture the selected cancer cell line under standard conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 4-6 weeks old). Allow animals to acclimate for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend cells in a suitable sterile medium (e.g., PBS or serum-free medium).
-
For a subcutaneous model, inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse. A mixture with Matrigel (1:1) can be used to improve tumor take.[6]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the this compound formulation (e.g., 60 mg/kg in Kolliphor HS15/methylcellulose vehicle).
-
Administer this compound or vehicle control daily via oral gavage.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare tumor growth between groups.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for a this compound xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 4. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a dietary formulation of the this compound chemoprevention drug for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SHetA2 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of SHetA2 during long-term storage and experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and efficacy of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of this compound?
For maximal stability, this compound should be stored as a solid powder at -20°C in a tightly sealed container, protected from light. Under these conditions, it is stable for up to three years.[1] For solutions, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C for up to six months.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation.[2]
Q2: I've noticed a change in the color of my solid this compound powder. What could be the cause?
A change in the physical appearance of your this compound powder, such as a yellowing or browning, can be an indicator of chemical degradation.[3] This is often due to oxidation of the thiourea (B124793) moiety.[3] If you observe a color change, it is recommended to verify the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation in a this compound solution can indicate several issues:
-
Poor Solubility: this compound has poor aqueous solubility. Ensure you are using an appropriate solvent and concentration.
-
Degradation: The precipitate could be a degradation product. This can be caused by hydrolysis or other reactions, especially if the solution was not stored under optimal conditions (e.g., at room temperature or exposed to light).
-
Contamination: The solution may be contaminated.
It is not recommended to use a solution that has become cloudy or contains a precipitate. Prepare a fresh solution from solid this compound.
Q4: Can I store my this compound solution at 4°C?
While short-term storage of this compound in a dietary formulation at 4°C in the dark for up to two weeks has been shown to be feasible, for long-term storage of this compound in solution, -80°C is the recommended temperature to minimize degradation.[2][4][5] Storing solutions at 4°C for extended periods may lead to gradual degradation.
Q5: How sensitive is this compound to light?
This compound should be protected from light, especially UV radiation.[3] Exposure to light can induce photochemical reactions that lead to the degradation of the thiourea and nitroaromatic moieties.[3][6] Always store this compound, both in solid form and in solution, in amber vials or otherwise protected from light.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation due to improper storage or handling. | 1. Verify the purity of your this compound stock using HPLC. 2. Prepare fresh this compound solutions from a new stock of solid powder stored at -20°C. 3. Review your storage and handling procedures to ensure they align with the recommendations (see FAQs). |
| Loss of this compound activity in cell culture medium. | Instability in aqueous/protic media over time. The thiourea group can be susceptible to hydrolysis. | 1. Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. 2. Minimize the time the compound is in the aqueous medium before being added to the cells. |
| Variability between different aliquots of the same stock solution. | Degradation due to repeated freeze-thaw cycles or improper thawing. | 1. Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. 2. When thawing an aliquot, bring it to room temperature slowly and vortex gently to ensure homogeneity before use. |
| Precipitate forms when diluting a concentrated stock solution. | Poor solubility in the final solvent or buffer. | 1. Ensure the final solvent is compatible with this compound. 2. Consider using a co-solvent system if solubility is an issue. 3. Perform a small-scale dilution test to check for solubility before preparing a large volume. |
Quantitative Data on this compound Stability
The following tables summarize the known stability of this compound under different storage conditions.
Table 1: Stability of Solid this compound Powder
| Storage Temperature | Duration | Purity | Reference |
| -20°C | 3 years | >99% | [1] |
| 4°C | 2 years | >99% | [1] |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Purity | Reference |
| In solvent | -80°C | 6 months | Stable | |
| In solvent | -20°C | 1 month | Stable | [1] |
| In plasma | -80°C | 6 weeks | Stable | [2] |
| In auto-sampler | Post-operative | 20 hours | Stable | [2][4] |
Table 3: Stability of this compound in a Dietary Formulation
| Condition | Duration | Stability | Reference |
| Room Temperature with Light Exposure | 8 hours | Stable | [5] |
| 4°C in the Dark | 2 weeks | Stable | [5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your HPLC system.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Waters XBridge™ BEH 130 C18, 3.5 μm, 2.1×150 mm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 65% (v/v) acetonitrile in water.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound powder and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
For solutions, dilute an aliquot to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Set the flow rate to 0.18 mL/min.
-
Set the UV detection wavelength to 341 nm.
-
Inject the prepared sample onto the column.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
The purity of this compound can be determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.
-
The appearance of new peaks or a decrease in the area of the main this compound peak over time can indicate degradation.
-
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
References
- 1. Oxidation and decomposition kinetics of thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in SHetA2 apoptosis assays
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when evaluating apoptosis induced by the investigational new drug, SHetA2. By providing clear, actionable solutions and detailed protocols, we aim to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism for inducing apoptosis?
This compound is a novel, small molecule, flexible-heteroarotinoid that induces apoptosis in cancer cells.[1][2] Its mechanism is independent of retinoic acid receptors.[2][3] this compound targets the 70 kDa heat shock protein (HSP70) family, including mortalin, hsc70, and Grp78.[1][4] By binding to these chaperones, this compound disrupts their function of supporting mitochondrial health and protein folding.[5][6][7] This interference leads to mitochondrial damage, resulting in the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF), which in turn trigger cell death pathways.[1][5][6]
Q2: Is apoptosis induced by this compound caspase-dependent or caspase-independent?
The apoptotic pathway activated by this compound can be both caspase-dependent and caspase-independent, depending on the cancer type.[5]
-
Caspase-Dependent: In cancer cell lines such as ovarian, kidney, and lung, this compound induces a classic caspase-dependent apoptosis, marked by the activation of caspase-3.[3][5] The release of cytochrome c from the mitochondria is a key step in activating this pathway.[4]
-
Caspase-Independent: In cervical cancer cells, studies have shown that while this compound causes mitochondrial damage and AIF translocation to the nucleus, cell death can proceed even when caspases are inhibited.[5][6] This suggests a caspase-independent mechanism mediated by AIF is also significant.[1]
Q3: Why are my results inconsistent when using this compound to induce apoptosis?
Inconsistency in apoptosis assays can arise from several factors, including cell culture conditions, reagent handling, and the timing of the assay.[8] Apoptosis is a dynamic and transient process, so performing measurements at a single, arbitrary time point can lead to variability.[8] It is crucial to perform both dose-response and time-course experiments to determine the optimal this compound concentration and incubation period for your specific cell line.
Q4: What are the key protein markers to analyze for this compound-induced apoptosis?
To confirm apoptosis, it is recommended to analyze several markers. For western blotting, key targets include the cleavage of caspase-3 and its substrate, PARP, which are hallmarks of caspase-dependent apoptosis.[9][10] Additionally, monitoring the expression levels of Bcl-2 family proteins can provide insight into the regulation of the intrinsic pathway.[11] For caspase-independent mechanisms, detecting the translocation of AIF from the mitochondria to the nucleus is critical.[1][5]
This compound Apoptosis Signaling Pathway
This compound initiates apoptosis primarily by disrupting the function of HSP70 family proteins, which leads to mitochondrial dysfunction. This triggers two parallel cell death cascades: a caspase-dependent pathway initiated by cytochrome c, and a caspase-independent pathway driven by AIF.
Troubleshooting Guides
Annexin V / Propidium Iodide (PI) Flow Cytometry Assay
This assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Apoptosis/Necrosis in Negative Control | 1. Over-confluent or unhealthy cells undergoing spontaneous apoptosis.[13] 2. Harsh cell harvesting (e.g., over-trypsinization) causing membrane damage.[13] 3. Contamination in cell culture. | 1. Use cells in the logarithmic growth phase. 2. Use a gentle dissociation reagent like Accutase or a cell scraper. Centrifuge at low speed (300-400 x g).[8][13] 3. Regularly test for mycoplasma and other contaminants. |
| No/Low Apoptosis in this compound-Treated Group | 1. This compound concentration is too low or incubation time is too short.[13] 2. Apoptotic cells detached and were discarded with the supernatant.[13] 3. Assay was performed at a sub-optimal time point (e.g., after the apoptotic peak). | 1. Perform a dose-response (e.g., 1-20 µM this compound) and a time-course (e.g., 12, 24, 48 hours) experiment. 2. Always collect both adherent and floating cells for analysis.[14] 3. Conduct a time-course study to identify the optimal window for apoptosis detection. |
| Most Cells are Annexin V+/PI+ (Late Apoptotic/Necrotic) | 1. This compound concentration is too high, causing rapid cell death.[15] 2. Incubation time is too long, and early apoptotic cells have progressed to late stages.[15] | 1. Reduce the concentration of this compound. 2. Reduce the incubation time. A time-course experiment is essential. |
| Poor Separation Between Cell Populations | 1. Incorrect settings on the flow cytometer (voltage, compensation).[13] 2. Cell clumps or debris. | 1. Use single-stain controls to set proper compensation and unstained controls to set voltages.[12] 2. Gently pipette to ensure a single-cell suspension. Consider filtering the sample if clumping is severe.[8] |
Caspase Activity Assays (Colorimetric/Fluorometric)
These assays measure the activity of key executioner caspases like caspase-3/7.[16]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Significant Increase in Caspase Activity | 1. The specific cancer cell line may utilize a caspase-independent apoptosis pathway.[5][17] 2. The measurement was taken before or after the peak of caspase activation. 3. Insufficient protein in the cell lysate.[18] | 1. Confirm findings with a different apoptosis assay (e.g., Annexin V or Western Blot for AIF). 2. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to capture transient caspase activation. 3. Ensure protein concentration is adequate (typically 1-4 mg/mL). Use a Bradford assay to quantify protein before starting.[18] |
| High Background Signal in Control | 1. Reagents (e.g., lysis buffer, reaction buffer) are old or were stored improperly.[16] 2. Incorrect wavelength/filter settings on the plate reader.[16] | 1. Use fresh reagents and store them according to the manufacturer's instructions. Thaw components completely and mix gently before use.[16] 2. Verify the correct excitation/emission wavelengths for the specific substrate (e.g., pNA at 400-405 nm for colorimetric assays).[19] |
| Inconsistent Readings Across Replicates | 1. Inaccurate pipetting or air bubbles in wells.[16] 2. Foaming during mixing of components.[17] | 1. Use calibrated pipettes. Pipette gently against the side of the well to avoid bubbles.[16] 2. Mix gently by tapping or brief vortexing. |
Western Blotting for Apoptosis Markers
Western blotting can detect changes in the expression and cleavage of key apoptotic proteins.[10]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Cleaved Caspase-3/PARP | 1. Low abundance of the cleaved protein due to sub-optimal this compound treatment time or dose.[20] 2. Poor antibody quality or incorrect antibody dilution.[9] 3. Insufficient protein loaded onto the gel.[21] | 1. Optimize treatment conditions with a time-course and dose-response experiment. Use a positive control (e.g., cells treated with etoposide) to validate the protocol.[22] 2. Use an antibody validated for western blotting. Titrate the primary antibody to find the optimal concentration. 3. Load at least 20-30 µg of protein per lane. |
| High Background Obscuring Bands | 1. Insufficient membrane blocking.[9] 2. Primary or secondary antibody concentration is too high.[21] 3. Inadequate washing between antibody incubations.[9] | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (5% non-fat milk or BSA). 2. Further dilute the antibodies. 3. Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST). |
| Non-Specific Bands Detected | 1. Antibody is cross-reacting with other proteins. 2. Protein degradation during sample preparation.[9] | 1. Check the antibody datasheet for known cross-reactivity. Run appropriate controls. 2. Always prepare lysates on ice and add protease/phosphatase inhibitors to the lysis buffer. |
General Experimental Workflow
A systematic approach is critical for obtaining reproducible data. The workflow should always include optimization steps before proceeding to downstream analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 6. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. mpbio.com [mpbio.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. kairos-js.co.id [kairos-js.co.id]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Optimizing SHetA2 and Palbociclib Synergistic Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the synergistic effects of SHetA2 and palbociclib (B1678290).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of synergy between this compound and palbociclib?
A1: The synergy between this compound and palbociclib stems from their complementary attacks on the Cyclin D1-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. Palbociclib directly inhibits the kinase activity of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma protein (Rb).[1][2] this compound, on the other hand, induces the degradation of Cyclin D1, a key partner for CDK4/6 activation.[3][4] The combination of these two agents leads to a more profound and sustained inhibition of Rb phosphorylation, resulting in enhanced G1 cell cycle arrest and apoptosis.[3][5]
Q2: In what cancer types has the synergy between this compound and palbociclib been demonstrated?
A2: Preclinical studies have demonstrated significant synergy between this compound and palbociclib in cervical cancer cell lines, including both human papillomavirus (HPV)-positive (SiHa, CaSki) and HPV-negative (C33A) models.[5][6] The combination has also shown additive effects in a SiHa xenograft mouse model.[5][7] While palbociclib is used in treating hormone receptor-positive breast cancer and is under investigation for ovarian cancer, specific preclinical data on the synergistic combination of this compound and palbociclib in these cancers is less established.[8][9][10]
Q3: What are the typical concentration ranges for observing synergy between this compound and palbociclib in vitro?
A3: The effective concentrations for synergy can vary between cell lines. However, studies in cervical cancer cells have shown synergy with this compound concentrations in the low micromolar (µM) range and palbociclib in the nanomolar (nM) to low micromolar (µM) range. It is crucial to determine the IC50 of each drug individually in your specific cell line before designing synergy experiments.
Q4: How is synergy quantitatively assessed?
A4: The most common method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[1][11] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1] Software such as CompuSyn can be used to calculate CI values from dose-response data.[12]
Q5: Are there any known resistance mechanisms to this drug combination?
A5: While specific resistance mechanisms to the this compound and palbociclib combination are not yet fully elucidated, resistance to palbociclib as a single agent is known to involve alterations in the Rb-E2F pathway, such as Rb loss or mutations, and upregulation of other cell cycle components like Cyclin E.[13][14] It is plausible that similar mechanisms could contribute to resistance to the combination therapy.
Troubleshooting Guides
Problem 1: I am not observing synergy (CI ≥ 1) between this compound and palbociclib in my experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Ranges | Ensure that the concentration ranges for both drugs bracket their individual IC50 values. Synergy is often most pronounced at specific dose ratios. |
| Suboptimal Drug Ratio | Perform experiments with different fixed ratios of this compound to palbociclib to identify the optimal synergistic ratio for your cell line. |
| Cell Line Insensitivity | The cell line you are using may be inherently resistant to one or both drugs. Verify the sensitivity of your cells to each drug individually. |
| Experimental Variability | Inconsistent cell seeding density, reagent preparation, or incubation times can lead to variable results. Standardize all experimental parameters. |
| Inaccurate Data Analysis | Double-check your calculations for the Combination Index. Ensure that you are using the correct formulas and that your dose-response curves have a good fit (high R-squared value). |
Problem 2: I am seeing high variability in my cell viability (e.g., MTT) assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly check your cell cultures for microbial contamination, which can affect cell viability. |
| MTT Incubation Time | Optimize the MTT incubation time for your specific cell line to ensure adequate formazan (B1609692) crystal formation without causing toxicity.[2] |
| Incomplete Formazan Solubilization | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.[4] |
Problem 3: My western blot for phosphorylated Rb (pRb) shows a weak or no signal.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Ensure you are loading a sufficient amount of protein (typically 20-40 µg of total cell lysate). |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. |
| Antibody Quality | Use a validated antibody specific for the phosphorylation site of interest. Check the antibody datasheet for recommended dilutions and blocking conditions. |
| Inefficient Protein Transfer | Verify the efficiency of your protein transfer from the gel to the membrane using a Ponceau S stain. |
| Blocking Buffer Interference | For some phospho-antibodies, milk-based blocking buffers can interfere with antibody binding due to the presence of phosphoproteins. Try using a BSA-based blocking buffer. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and Palbociclib in Cervical Cancer Cell Lines
| Cell Line | Drug | IC50 | Combination Index (CI) at ED50 | Synergy/Antagonism |
| SiHa | This compound | 2.5 µM | 0.38 | Synergy |
| Palbociclib | 1.0 µM | |||
| CaSki | This compound | 1.0 µM | 0.45 | Synergy |
| Palbociclib | 2.5 µM | |||
| C33A | This compound | 1.0 µM | 0.42 | Synergy |
| Palbociclib | 0.5 µM |
Data adapted from preclinical studies in cervical cancer.[3][5] ED50 represents the effective dose that inhibits 50% of cell growth.
Table 2: In Vivo Dosing for this compound and Palbociclib Combination in a Xenograft Model
| Parameter | Details |
| Animal Model | Athymic Nude Mice with SiHa Xenograft Tumors |
| This compound Dose | 60 mg/kg, daily oral gavage |
| Palbociclib Dose | 100 mg/kg, daily oral gavage |
| Treatment Duration | 24 days |
| Observed Effect | Additive tumor growth inhibition |
Data from a preclinical study in a cervical cancer xenograft model.[3][5]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and palbociclib, both individually and in a fixed-ratio combination. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug. Use these values to calculate the Combination Index (CI) using the Chou-Talalay method.[11]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, palbociclib, or the combination at synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Key Signaling Proteins
-
Protein Extraction: Treat cells as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb, phospho-Rb (Ser780/795), Cyclin D1, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Mandatory Visualizations
Caption: Combined effect of this compound and palbociclib on the Rb-E2F signaling pathway.
Caption: Experimental workflow for evaluating this compound and palbociclib synergy.
Caption: Logical rationale for combining this compound and palbociclib.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Durable response to palbociclib and letrozole in ovarian cancer with CDKN2A loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palbociclib in the treatment of recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to Predict Effective Drug Combinations - Moving beyond Synergy Scores | bioRxiv [biorxiv.org]
challenges in SHetA2 oral bioavailability and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anticancer agent SHetA2. The focus is on addressing challenges related to its oral bioavailability and providing potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very low and inconsistent plasma concentrations of this compound in our mouse model after oral gavage. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a primary challenge with this compound, largely due to its poor aqueous solubility.[1][2] Here’s a troubleshooting guide:
-
Vehicle/Formulation Check:
-
Problem: this compound is highly hydrophobic and will not dissolve in simple aqueous vehicles.[2] Using a simple suspension in carboxymethylcellulose can result in bioavailability of less than 1%.
-
Solution: Employ a self-emulsifying drug delivery system (SEDDS). A formulation with Kolliphor HS 15 (formerly Solutol HS 15) has been shown to significantly increase oral bioavailability.[2] A common starting point is a 30% aqueous solution of Kolliphor HS 15.
-
-
Dose and Absorption Saturation:
-
Problem: Dose-proportional increases in plasma concentration may not be observed, especially at higher doses.[2] Studies in mice, rats, and dogs suggest that absorption saturation can occur.[2]
-
Solution: If you are using high doses, consider that you may have surpassed the limit of intestinal absorption.[2] It may be more effective to administer a lower dose more frequently. An optimal dose of 187 mg/kg/day in a dietary formulation was identified in one mouse study, with higher doses leading to decreased systemic absorption.[2]
-
-
Metabolism:
-
Problem: this compound is metabolized, with monohydroxylated this compound being a major metabolite.[2]
-
Solution: When analyzing plasma samples, ensure your analytical method (e.g., LC-MS/MS) is validated to detect both the parent this compound and its major metabolites to get a complete pharmacokinetic profile.
-
Q2: What is the primary mechanism of action of this compound, and how does this relate to its anticancer activity?
A2: this compound exerts its anticancer effects through a mechanism that is independent of retinoic acid receptors, which contributes to its favorable safety profile. The core mechanism involves:
-
Binding to Heat Shock Proteins: this compound binds to several HSP70 family proteins, most notably mortalin (HSPA9), Grp78, and hsc70.[1][3]
-
Disruption of Protein-Protein Interactions: This binding disrupts the interaction between mortalin and its client proteins, such as p53 and p66shc.[1]
-
Induction of Mitochondrial Dysfunction: The disruption of mortalin's function leads to mitochondrial swelling, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[1]
-
Cell Cycle Arrest and Apoptosis: this compound induces G1 cell cycle arrest by promoting the degradation of cyclin D1.[1] The release of mitochondrial factors activates caspase cascades, leading to apoptosis (programmed cell death) in cancer cells.[1] This effect is selective for cancer cells, with healthy cells primarily undergoing a reversible G1 arrest.[2]
Q3: We are planning to formulate this compound for oral delivery. What are the key starting points and considerations?
A3: Based on preclinical studies, here are the key considerations for developing an oral formulation of this compound:
-
Enhancing Solubility: Due to its poor aqueous solubility, formulation strategies that enhance solubility are critical.
-
SEDDS: As mentioned, Kolliphor HS 15 has been successfully used to create a self-emulsifying drug delivery system that improves bioavailability.[2]
-
Solid Dispersions: Cryogenic fabrication techniques like ultra-rapid freeze-drying (URFD) and spray freeze drying (SFD) have been used to create amorphous solid dispersions of this compound with Kolliphor HS 15. This approach can produce powders with good flowability suitable for encapsulation.
-
-
Dosage Form:
-
For preclinical studies, a liquid formulation in a SEDDS administered by oral gavage is common.
-
For potential clinical applications, developing a solid dosage form, such as a capsule containing a solid dispersion, is a viable strategy.
-
-
Excipient Compatibility: Ensure that all excipients used in the formulation are compatible with this compound and do not degrade the active pharmaceutical ingredient.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Formulation | Reference |
| Molecular Formula | C22H27N3O2S2 | N/A | N/A | [4] |
| Molecular Weight | 445.6 g/mol | N/A | N/A | |
| Oral Bioavailability | <1% | Rat | 1% aq. methylcellulose/0.2% Tween 80 | |
| 15% | Mouse | Sesame oil (20 mg/kg) | ||
| 19% | Mouse | Sesame oil (60 mg/kg) | ||
| 22.3% | Mouse | Not specified | [4] | |
| Elimination Half-life | 4.5 h | Mouse | Not specified | [4] |
| Systemic Clearance | 76.4 mL/h | Mouse | Not specified | [4] |
| NOAEL (28-day) | >1500 mg/kg/day | Dog | 30% aqueous Solutol HS 15 | |
| 500 mg/kg/day | Rat | 1% aq. methylcellulose/0.2% Tween 80 |
NOAEL: No Observed Adverse Effect Level
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ovarian Cancer Lines | Ovarian | 4-5 | [5] |
| Various NCI-60 Lines | Various | 0.2 - 3.7 | [6] |
IC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
1. Aqueous Solubility Assay (Shake-Flask Method)
This protocol provides a general procedure for determining the thermodynamic aqueous solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid material.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a standard curve of this compound to accurately quantify the concentration.
-
-
Calculation:
-
Calculate the solubility of this compound in the test medium based on the measured concentration and the dilution factor.
-
2. In Vitro Dissolution Testing for this compound Formulations
This protocol outlines a general method for assessing the in vitro release of this compound from a solid dosage form (e.g., a capsule containing a solid dispersion).
-
Apparatus Setup:
-
Use a USP Apparatus 2 (Paddle Apparatus).
-
Set the dissolution medium volume (e.g., 900 mL) and temperature (37 ± 0.5°C). The dissolution medium should be selected based on the properties of this compound and the formulation (e.g., simulated gastric fluid or simulated intestinal fluid, potentially with a small amount of surfactant to maintain sink conditions).
-
Set the paddle rotation speed (e.g., 50 or 75 RPM).
-
-
Procedure:
-
Place one dosage form into each dissolution vessel.
-
Start the apparatus.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the cumulative percentage of this compound dissolved at each time point.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
3. In Vivo Pharmacokinetic Study in Mice
This protocol provides a general workflow for an oral pharmacokinetic study of a this compound formulation in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Use an appropriate strain of mice (e.g., C57BL/6).
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]
-
Blood can be collected via a suitable method, such as saphenous vein puncture or retro-orbital bleeding (with appropriate justification and technique).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound (and its metabolites, if desired) in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Visualizations
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Workflow for developing and testing an oral this compound formulation.
Caption: Challenges and potential solutions for this compound oral bioavailability.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Modeling and Tissue Distribution Characteristics of this compound in Tumor-Bearing Mice [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.unsw.edu.au [research.unsw.edu.au]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
SHetA2 Technical Support Center: Minimizing Toxicity in Primary Cell Cultures
Welcome to the SHetA2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in primary cell cultures, with a focus on minimizing potential toxicity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic heteroarotinoid compound that exhibits anti-cancer properties. Its primary mechanism of action involves binding to and inhibiting the function of 70-kDa heat shock protein (HSP70) family members, including mortalin (HSPA9), heat shock cognate 70 (hsc70), and glucose-regulated protein 78 (Grp78).[1][2] In cancer cells, this disruption leads to mitochondrial dysfunction, cell cycle arrest at the G1 phase, and ultimately, apoptosis (programmed cell death).[3][4][5][6]
Q2: Is this compound expected to be toxic to primary, non-cancerous cells?
A2: A key feature of this compound is its differential cytotoxicity, demonstrating significantly lower toxicity in normal, non-cancerous cells compared to cancer cells.[3][4] While cancer cells are highly dependent on HSP70 proteins for survival and proliferation, normal cells are less so. This compound's mechanism of inducing apoptosis is not as readily activated in primary cells. However, at high concentrations, some effects, such as cell cycle arrest, may be observed.[3]
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and the duration of exposure. For most cancer cell lines, the concentration that inhibits 50% of cell growth (IC50) is in the low micromolar range. For primary cells, a significantly higher concentration is generally required to observe cytotoxic effects. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Store the this compound stock solution at -20°C or -80°C, protected from light.
Troubleshooting Guide: Unexpected Toxicity in Primary Cell Cultures
Even with its favorable safety profile, you may encounter unexpected toxicity in your primary cell cultures. This guide provides potential causes and solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High levels of cell death at expected non-toxic concentrations. | 1. Primary cell health and viability: Primary cells are more sensitive than cell lines to handling and culture conditions. | - Ensure optimal thawing, seeding, and maintenance of your primary cells. Avoid over-confluency. - Regularly check the morphology of your cells. - Perform a baseline viability assessment before starting your experiment. |
| 2. Incorrect this compound concentration: Errors in dilution calculations or degradation of the compound can lead to inaccurate dosing. | - Double-check all calculations for preparing working solutions from your stock. - Prepare fresh dilutions for each experiment. - Consider verifying the concentration of your stock solution if issues persist. | |
| 3. Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell stress and death, which may be mistaken for drug toxicity. | - Visually inspect cultures for signs of contamination (e.g., turbidity, color change in media). - Perform routine mycoplasma testing. | |
| Variability in results between experiments. | 1. Inconsistent cell seeding density: The number of cells at the start of the experiment can influence the apparent toxicity of a compound. | - Standardize your cell seeding protocol to ensure a consistent number of cells per well or dish for each experiment. |
| 2. Differences in this compound exposure time: The duration of treatment will impact the cellular response. | - Use a consistent incubation time for all experiments. | |
| 3. Passage number of primary cells: Primary cells have a limited lifespan and their characteristics can change with increasing passage number. | - Use primary cells at a low and consistent passage number for your experiments. | |
| Control (vehicle-treated) cells also show signs of stress or death. | 1. DMSO toxicity: The solvent used to dissolve this compound can be toxic at higher concentrations. | - Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific primary cells (typically ≤ 0.1%). - Run a vehicle-only control (media with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. |
| 2. Suboptimal culture conditions: Issues with media, supplements, or incubator conditions can stress the cells. | - Use fresh, pre-warmed media and supplements recommended for your primary cell type. - Verify incubator temperature, CO2 levels, and humidity. |
Data Presentation: Comparative Cytotoxicity of this compound
The following tables summarize the differential cytotoxic effects of this compound on various human cancer cell lines versus normal human primary cells.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| UMSCC38 | Head and Neck Squamous Cell Carcinoma | ~2.5 |
| A2780 | Ovarian Cancer | 4-5 |
| SK-OV-3 | Ovarian Cancer | 4-5 |
| AN3CA | Endometrial Cancer | >10 |
| Hec1B | Endometrial Cancer | ~5 |
| Ishikawa | Endometrial Cancer | ~5 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Cytotoxicity of this compound in Normal Human Primary Cells
| Primary Cell Type | Observation | Reference |
| Human Fallopian Tube Secretory Epithelial Cells | No apoptosis observed at concentrations effective against ovarian cancer cells. | [3] |
| Normal Kidney Epithelial Cells | Less sensitive to growth inhibition and apoptosis compared to kidney cancer cell lines. | [3] |
| Human Endothelial Cells | Induction of G1 arrest, but not apoptosis, at concentrations that are cytotoxic to cancer cells. | [3] |
Experimental Protocols
1. Dose-Response and Viability Assessment using MTT Assay
This protocol is for determining the IC50 of this compound in primary cell cultures.
-
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose) and a media-only control (no cells).
-
Carefully remove the medium from the cells and replace it with the this compound dilutions or control media.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
2. Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol is to differentiate between viable, apoptotic, and necrotic cells following this compound treatment.
-
Materials:
-
Primary cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed primary cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SHetA2 Treatment: A Guide to Reducing Experimental Variability
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine SHetA2 treatment protocols and minimize experimental variability. The following information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a flexible heteroarotinoid that induces cell death in cancer cells primarily by targeting members of the Heat Shock Protein 70 (HSP70) family, including mortalin, GRP78, and hsc70.[1][2][3][4] By binding to these chaperones, this compound disrupts their normal function, leading to a cascade of events including:
-
Mitochondrial Dysfunction: this compound causes mitochondrial swelling, loss of membrane potential, and reduced ATP production.[1][3][5] It also interferes with mitochondrial protein import and dynamics by disrupting mortalin's function.[2]
-
Induction of Apoptosis: The mitochondrial damage leads to the release of pro-apoptotic factors like cytochrome c and Apoptosis Inducing Factor (AIF), triggering programmed cell death.[1][2] This can occur through both caspase-dependent and caspase-independent pathways, depending on the cancer cell type.[1]
-
Cell Cycle Arrest: this compound can induce G1 cell cycle arrest by reducing the levels of cyclin D1.[2][6][7][8]
-
Induction of Mitophagy: In some cancer cells, this compound treatment leads to an accumulation of damaged mitochondria, triggering mitophagy, a selective form of autophagy to remove them.[1][3]
2. How should this compound be prepared for in vitro and in vivo experiments?
Proper preparation of this compound is critical for obtaining reproducible results.
-
In Vitro: For cell culture studies, a 10 mM stock solution of this compound should be prepared in dimethylsulfoxide (DMSO).[1][3] It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatment and control groups and is kept at a low, non-toxic level (typically ≤ 0.1%).
-
In Vivo: For oral administration in animal models, this compound can be suspended in 30% Kolliphor HS 15 in water.[1][3] Another approach is to mix this compound with Kolliphor HS15 in a 3:1 ratio and incorporate it into a modified American Institute of Nutrition (AIN)76A diet.[7] Using a self-emulsifying drug delivery system like Kolliphor HS15 has been shown to significantly increase the oral bioavailability of this compound.[7]
3. What are the typical effective concentrations for this compound in vitro and in vivo?
The effective concentration of this compound can vary depending on the cell line and experimental model.
-
In Vitro: The half-maximal inhibitory concentration (IC50) for this compound in various cancer cell lines typically ranges from 0.37 to 4.6 µM.[9] A common working concentration for in vitro assays is between 5 µM and 10 µM.[1][3][6]
-
In Vivo: Effective oral doses in mouse xenograft models have been reported in the range of 30 mg/kg/day to 60 mg/kg/day.[1][2][3] These doses have been shown to significantly inhibit tumor growth without causing observable toxicity.[1][2][3][5]
4. Are there known issues with this compound stability?
This compound formulated in a dietary mix with Kolliphor HS15 has been shown to be stable for at least two weeks when stored at 4°C in the dark and for at least 8 hours at room temperature when exposed to light.[7] For in vitro experiments, it is best practice to prepare fresh dilutions of the this compound stock solution for each experiment to avoid potential degradation.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | - Drug Insolubility: this compound may have precipitated out of the culture medium. - Cell Line Resistance: The cell line may be inherently resistant to this compound. - Incorrect Dosage: The concentration of this compound may be too low. - Degraded Compound: The this compound stock solution may have degraded. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic. Visually inspect for precipitates. - Test a panel of cell lines to identify sensitive ones. Consider evaluating the expression levels of this compound targets (mortalin, Grp78, hsc70). - Perform a dose-response curve to determine the IC50 for your specific cell line. - Prepare a fresh stock solution of this compound in DMSO. |
| High variability between replicates | - Inconsistent Cell Seeding: Uneven cell numbers across wells. - Inaccurate Drug Dilution: Errors in preparing serial dilutions. - Edge Effects in Plates: Evaporation from wells on the outer edges of the plate. - Variable DMSO Concentration: Inconsistent final DMSO concentration across wells. | - Use a cell counter to ensure accurate and consistent cell seeding. - Prepare a master mix of the drug dilution to add to replicate wells. - Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead. - Ensure the final DMSO concentration is identical in all wells, including the vehicle control. |
| Unexpected vehicle control effects | - DMSO Toxicity: The concentration of DMSO may be too high for the specific cell line. | - Determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.1%). Ensure the vehicle control has the same final DMSO concentration as the treated wells. |
In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition | - Poor Bioavailability: Inefficient absorption of this compound after oral administration. - Insufficient Dosage: The administered dose may be too low for the specific tumor model. - Rapid Metabolism: The compound may be quickly metabolized and cleared. | - Use a formulation with a self-emulsifying drug delivery system like Kolliphor HS15 to improve bioavailability.[7] - Perform a dose-escalation study to find the optimal effective dose. Doses of 30-60 mg/kg/day have been shown to be effective.[1][2][3] - While this compound has shown favorable pharmacokinetics, consider alternative administration routes if oral delivery is ineffective. |
| Toxicity observed in animals | - High Dosage: The administered dose may be above the maximum tolerated dose. - Formulation Issues: The vehicle itself may be causing adverse effects. | - Although this compound has a large therapeutic window, if toxicity is observed, reduce the dose.[5] The No Observed Adverse Effect Level (NOAEL) in a 28-day dog study was >1,500 mg/kg/day.[5][10] - Ensure the vehicle (e.g., 30% Kolliphor HS 15) is well-tolerated in a control group of animals. |
| High variability in tumor size | - Inconsistent Tumor Implantation: Variation in the number of viable cells injected. - Variable Drug Administration: Inaccurate gavage technique leading to inconsistent dosing. - Tumor Heterogeneity: Natural variation in tumor growth rates. | - Ensure a consistent number of viable cells are injected subcutaneously. - Ensure all personnel are properly trained in oral gavage techniques. - Randomize animals into treatment and control groups after tumors have reached a measurable size (e.g., ~200 mm³).[1] |
Experimental Protocols & Data
Key Experimental Methodologies
1. Cell Viability (MTT) Assay
-
Seed 4-6 x 10⁴ cells per well in a 96-well plate and allow to adhere for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
Add 15 µL of MTT solution to each well and incubate for 1 hour at 37°C.
-
Add 100 µL of stop solution and incubate overnight at 37°C.
-
Measure the optical density at 570 nm and 620 nm.[5]
2. Co-Immunoprecipitation (Co-IP)
-
Treat cells with this compound or vehicle for the desired time (e.g., 4 or 24 hours).[1][5]
-
Lyse the cells and collect protein isolates.
-
Incubate approximately 500 µg of protein lysate with agarose (B213101) beads coupled with the antibody against the protein of interest (e.g., mortalin or hsc70) overnight at 4°C.[1][5]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immuno-precipitated complexes and analyze by western blot.[1]
3. In Vivo Xenograft Studies
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 million Ishikawa cells in 100 µL saline) into immunodeficient mice.[5]
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of ~200 mm³, randomize mice into treatment and control groups.[1]
-
Administer this compound (e.g., 30 or 60 mg/kg/day) or vehicle control daily by oral gavage for a specified period (e.g., 21 days).[1][3]
-
Measure tumor volume regularly and weigh tumors at the end of the study.[1]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| Ca Ski, SiHa | Cervical Cancer | ATP Levels | 10 µM | Significant decrease in ATP levels after 24h.[1] |
| C-33 A, Ca Ski, SiHa | Cervical Cancer | MitoSOX | 10 µM | Significant increase in mitochondrial superoxide (B77818) after 24h.[1] |
| AN3CA, Hec1B, Ishikawa | Endometrial Cancer | Soft Agar | 5 µM | Significant reduction in colony formation.[6] |
| Hec1B, Ishikawa | Endometrial Cancer | Cell Cycle | 10 µM | Significant G1 cell cycle arrest after 24h.[6][8] |
| Multiple Lines | Various Cancers | Cytotoxicity | IC50 | 0.37–4.6 μM.[9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dose | Duration | Effect |
| Ca Ski Xenograft (mice) | Cervical Cancer | 30 and 60 mg/kg/day | 21 days | Dose-responsive reduction in tumor growth. 60 mg/kg/day was statistically significant.[1][3] |
| APCmin/+ (mice) | Intestinal Tumorigenesis | 30 and 60 mg/kg/day | 12 weeks | ~50% reduction in intestinal polyps.[2] |
| Ishikawa Xenograft (mice) | Endometrial Cancer | Not specified | Not specified | Combination with paclitaxel (B517696) was more effective than either drug alone.[6] |
Visualizing this compound Mechanisms and Workflows
Caption: this compound binds to HSP70 proteins, leading to mitochondrial dysfunction and cell cycle arrest.
Caption: A logical workflow for troubleshooting low cytotoxicity in this compound in vitro experiments.
Caption: A standard workflow for conducting in vivo xenograft studies with this compound.
References
- 1. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a dietary formulation of the this compound chemoprevention drug for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing SHetA2 Delivery to Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of SHetA2 to tumor tissues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound to tumor tissues?
A1: The primary challenge in delivering this compound to tumor tissues is its poor aqueous solubility.[1][2] this compound is a highly hydrophobic molecule, which limits its oral bioavailability and systemic circulation, thereby reducing its accumulation in tumor tissues.[1][2]
Q2: What are the main strategies to enhance this compound delivery to tumors?
A2: The main strategies to enhance this compound delivery focus on improving its solubility and bioavailability. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound with surfactants like Kolliphor HS15 to form a microemulsion upon gentle agitation in aqueous environments, such as the gastrointestinal tract.[3] This improves oral absorption.[3]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its circulation time and potentially enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[4]
-
Dietary Formulations: Incorporating this compound into a dietary mixture with a self-emulsifying agent allows for continuous oral administration and can achieve effective tissue drug levels.[4]
Q3: How does this compound exert its anti-cancer effects once it reaches the tumor tissue?
A3: this compound's anti-cancer activity stems from its ability to bind to and inhibit members of the 70-kDa heat shock protein (HSP70) family, specifically mortalin (HSPA9), heat shock cognate 70 (hsc70/HSPA8), and glucose-regulated protein 78 (Grp78/HSPA5).[5][6] This disruption of HSP70 chaperone function leads to:
-
Induction of Apoptosis: this compound interferes with the anti-apoptotic functions of HSP70, leading to the activation of both intrinsic and extrinsic apoptotic pathways.[7][8][9] This includes the release of pro-apoptotic factors from mitochondria and the activation of caspases.[8][9]
-
Cell Cycle Arrest: By disrupting HSP70's support of cell cycle proteins, this compound can induce cell cycle arrest, primarily at the G1 phase.[6]
Troubleshooting Guides
Formulation with Kolliphor HS15 (SEDDS)
Q4: I am having trouble dissolving this compound completely in the Kolliphor HS15 formulation. What can I do?
A4:
-
Ensure Proper Ratio: A common starting point for dietary formulations in preclinical models is a 3:1 ratio of this compound to Kolliphor HS15.[4] For oral gavage or injectable formulations, a higher concentration of Kolliphor HS15 (e.g., 30% w/v) in an aqueous vehicle may be necessary to fully solubilize the drug.[10]
-
Gentle Heating: Gently warming the mixture (e.g., to <40°C) can aid in the dissolution of this compound in Kolliphor HS15.[11] Avoid excessive heat, which could degrade the drug or the excipient.
-
Mechanical Mixing: Use a vortex mixer or sonicator to ensure thorough mixing and facilitate the formation of a homogenous solution or fine dispersion.[11]
-
Co-solvents: In some cases, the addition of a co-solvent like ethanol (B145695) or propylene (B89431) glycol might improve solubility. However, this should be carefully evaluated for compatibility and potential toxicity.
Q5: My this compound-Kolliphor HS15 formulation shows precipitation upon dilution in an aqueous medium. How can I prevent this?
A5:
-
Optimize Surfactant Concentration: The concentration of Kolliphor HS15 is critical for maintaining the stability of the microemulsion. A surfactant concentration of 30-60% is often required for stable SEDDS.[12] You may need to increase the proportion of Kolliphor HS15 in your formulation.
-
Assess Self-Emulsification Performance: A well-formulated SEDDS should spontaneously form a fine, transparent, or bluish-white emulsion upon gentle agitation in an aqueous phase.[13] If you observe rapid precipitation, the formulation is not effectively self-emulsifying. Re-evaluate the oil-surfactant ratio.
-
Consider the "Spring and Parachute" Effect: Amorphous solid dispersions of this compound with Kolliphor HS15 can lead to a transient supersaturation ("spring") followed by a sustained supersaturated state ("parachute"), which can enhance absorption before precipitation occurs.[9]
Nanoparticle Formulation (PLGA-based)
Q6: I am experiencing low encapsulation efficiency of this compound in my PLGA nanoparticles. How can I improve it?
A6:
-
Optimize the Formulation Method: The double emulsion solvent evaporation method is often used for encapsulating hydrophobic drugs like this compound. Ensure that the organic phase (e.g., dichloromethane (B109758) or acetone) containing PLGA and this compound is well-emulsified with the aqueous phase containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Increase Drug-to-Polymer Ratio: A higher initial concentration of this compound relative to PLGA can sometimes increase the amount of drug encapsulated, but there is an upper limit beyond which the drug may not be effectively entrapped.
-
Solvent Selection: The choice of organic solvent can influence the solubility of both the drug and the polymer, affecting encapsulation efficiency. Ensure this compound is highly soluble in the chosen organic solvent.
Q7: My this compound-loaded PLGA nanoparticles are aggregating. What are the possible causes and solutions?
A7:
-
Inadequate Surfactant Concentration: The concentration of the stabilizer (e.g., PVA) in the aqueous phase is crucial for preventing nanoparticle aggregation. Ensure you are using an adequate concentration (e.g., 1% w/v PVA).
-
Zeta Potential: A sufficiently high absolute zeta potential (positive or negative) can indicate good colloidal stability due to electrostatic repulsion between particles. If your nanoparticles have a near-neutral zeta potential, they are more likely to aggregate.
-
Lyophilization Issues: If aggregation occurs after freeze-drying, consider using a cryoprotectant like trehalose (B1683222) or mannitol (B672) in the nanoparticle suspension before lyophilization.
-
Storage Conditions: Store the nanoparticle suspension at 4°C. Avoid freezing unless a suitable cryoprotectant has been added.[14]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound with Different Delivery Systems in Preclinical Models
| Delivery System | Animal Model | Dose | Oral Bioavailability (%) | Key Findings | Reference |
| Suspension in 1% methylcellulose/0.2% Tween 80 | Rat | 100-2000 mg/kg (oral) | <1.6 | Very low oral bioavailability. | [2] |
| Suspension in 30% aqueous Kolliphor HS15 | Dog | 100 mg/kg (oral) | 11.2 | Improved bioavailability compared to simple suspension. | [10] |
| Dietary formulation (3:1 this compound:Kolliphor HS15) | Mouse | 187 mg/kg/day | Not directly reported, but achieved effective tissue levels | Achieved micromolar concentrations in ovary/fallopian tube tissues. | [4] |
| Intravenous | Mouse | 10 mg/kg | 100 (by definition) | Systemic clearance of 76.4 mL/h. | [2] |
| Oral gavage in 30% Kolliphor HS15 | Mouse | 60 mg/kg | 22.3 | Intestinal absorption is the major determinant of bioavailability. | [2] |
Table 2: In Vivo Efficacy of this compound with Different Delivery Systems
| Delivery System | Tumor Model | Dose | Tumor Growth Inhibition | Key Findings | Reference |
| Oral gavage | Ovarian cancer xenograft | 10 mg/kg/day | Significant tumor growth inhibition | Demonstrates in vivo efficacy of oral this compound. | [6] |
| Oral gavage in Kolliphor HS15 | Endometrial cancer xenograft | Not specified | Significant tumor growth inhibition, synergistic with paclitaxel (B517696) | Combination with paclitaxel was more effective than either drug alone without increased toxicity. | [15] |
| Oral gavage | Cervical cancer xenograft | 30 and 60 mg/kg/day | Dose-responsive reduction in tumor growth | Demonstrates efficacy in a cervical cancer model. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
Materials:
-
This compound
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile glass vials
Procedure:
-
Weigh the desired amount of this compound and Kolliphor HS15. For a 30% (w/v) Kolliphor HS15 formulation, use 300 mg of Kolliphor HS15 for every 1 ml of final volume. The amount of this compound will depend on the desired final concentration (e.g., 6 mg/ml for a 60 mg/kg dose in mice).
-
Add the Kolliphor HS15 to a sterile glass vial.
-
Add the this compound powder to the Kolliphor HS15.
-
Triturate the this compound and Kolliphor HS15 together to form a paste, if necessary.
-
Slowly add the sterile PBS or water to the vial while vortexing or stirring continuously.
-
Continue mixing until a clear or slightly opalescent, homogenous solution/emulsion is formed. Gentle heating (<40°C) may be applied to facilitate dissolution.
-
Visually inspect the formulation for any undissolved particles or phase separation.
-
The formulation is now ready for oral administration.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion Solvent Evaporation Method)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Acetone (organic solvent)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an appropriate volume of DCM (e.g., 5 ml).
-
Prepare the Aqueous Phase: Dissolve PVA (e.g., 1g) in deionized water (e.g., 100 ml) to create a 1% (w/v) solution. Gentle heating may be required to fully dissolve the PVA. Allow the solution to cool to room temperature.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication. Sonication should be performed in an ice bath to prevent overheating. A typical sonication might be for 3-5 minutes with a cycle of 1 second on and 3 seconds off.
-
Solvent Evaporation: Immediately after emulsification, transfer the o/w emulsion to a rotary evaporator to remove the organic solvent (DCM). This should be done at room temperature under reduced pressure.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation. Centrifuge at a low speed (e.g., 8,000 rpm for 3 minutes) to pellet any large aggregates. Then, centrifuge the supernatant at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.
-
Washing and Resuspension: Discard the supernatant and resuspend the nanoparticle pellet in deionized water or a suitable buffer. This washing step can be repeated to remove excess PVA.
-
Storage: Store the nanoparticle suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant is recommended.
Visualizations
Caption: this compound inhibits HSP70 proteins, leading to apoptosis and cell cycle arrest.
References
- 1. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling and Tissue Distribution Characteristics of this compound in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. HSP70 Apoptosis, Mechanisms & Interactions [hsp70.com]
- 10. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijpras.com [ijpras.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SHetA2 Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SHetA2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in fluorescence-based assays. By understanding the potential for interaction and implementing proper controls, you can ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Sulfur Heteroarotinoid A2) is a synthetic small molecule with anti-cancer properties. Its mechanism of action involves binding to heat shock protein A (HSPA) chaperones, including Grp78, hsc70, and mortalin.[1][2] This interaction disrupts the proper folding and function of client proteins, leading to mitochondrial damage, endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3][4]
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. Interference can manifest in several ways:
-
Autofluorescence: this compound may possess intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another, potentially overlapping with the signal of your fluorescent probe. The chemical structure of this compound, containing a thiochroman (B1618051) ring and a nitrophenyl group, suggests it may absorb light in the UV and visible regions.[5][6]
-
Fluorescence Quenching: this compound could act as a quencher, reducing the fluorescence signal of your probe. This can occur through various mechanisms, including the inner filter effect.[7]
-
Inner Filter Effect (IFE): This is a common issue where the compound absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[7][8][9][10] This leads to an underestimation of the true fluorescence signal.
-
Chemical Reactivity: Although less common, the compound could chemically react with the fluorescent dye or other assay components, altering their fluorescent properties.
Q3: At what concentrations is this compound interference more likely?
Interference is often concentration-dependent. While this compound has shown efficacy at micromolar concentrations in various cancer cell lines, higher concentrations used in some in vitro assays may increase the likelihood of observing interference. It is crucial to be aware of the potential for artifacts, especially when working at the upper end of the dose-response curve.
Q4: What are the common fluorescence-based assays used to study the effects of this compound?
Researchers have successfully used a variety of fluorescence-based assays to investigate the biological effects of this compound, including:
-
Mitochondrial Membrane Potential Assays: Using dyes like JC-1.[3]
-
Reactive Oxygen Species (ROS) Assays: Employing probes like MitoSOX to detect mitochondrial superoxide (B77818).[11]
-
Cell Viability and Cytotoxicity Assays: Using reagents such as AlamarBlue (resazurin) and Calcein-AM.
-
Immunofluorescence: For visualizing the localization of proteins involved in apoptosis and cell stress, such as AIF and γH2AX.[3]
The successful use of these assays indicates that with proper controls and data interpretation, interference can be managed.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.
Issue 1: Suspected Autofluorescence of this compound
Symptoms:
-
An increase in fluorescence signal is observed in samples treated with this compound, even in the absence of the biological target (e.g., cells or enzyme).
-
The background fluorescence of your assay increases with increasing concentrations of this compound.
Troubleshooting Protocol:
-
Run a "Compound Only" Control:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense into the wells of your microplate.
-
Read the fluorescence at the same excitation and emission wavelengths used for your experimental fluorophore.
-
-
Analyze the Data:
-
If you observe a dose-dependent increase in fluorescence, this compound is autofluorescent at your assay's wavelengths.
-
-
Mitigation Strategies:
-
Subtract Background: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the "compound only" control from your experimental wells.
-
Switch Fluorophore: If possible, choose a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence of this compound. Red-shifted dyes are often a good choice as small molecule autofluorescence is more common in the blue and green regions of the spectrum.[12]
-
Spectral Unmixing: For imaging applications, if your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms to separate the this compound autofluorescence from your specific signal.
-
Issue 2: Suspected Fluorescence Quenching or Inner Filter Effect (IFE)
Symptoms:
-
A decrease in fluorescence signal is observed that is not attributable to the biological activity being measured.
-
The dose-response curve plateaus or even decreases at high concentrations of this compound.
Troubleshooting Protocol:
-
Run a "Fluorophore + Compound" Control:
-
Prepare wells containing your fluorescent dye or fluorescent substrate at the final assay concentration.
-
Add a serial dilution of this compound to these wells.
-
Incubate for the same duration as your main experiment.
-
Measure the fluorescence.
-
-
Measure this compound Absorbance:
-
Using a spectrophotometer, measure the absorbance spectrum of this compound at the concentrations used in your assay.
-
Check for absorbance at the excitation and emission wavelengths of your fluorophore.
-
-
Analyze the Data:
-
A dose-dependent decrease in fluorescence in the "fluorophore + compound" control suggests quenching or IFE.
-
Significant absorbance of this compound at the excitation or emission wavelengths of your fluorophore is a strong indicator of the inner filter effect.
-
-
Mitigation Strategies:
-
Lower Compound Concentration: If possible, work with this compound concentrations where the IFE is minimal (typically where the absorbance of the compound is less than 0.1).[7]
-
Mathematical Correction: Several mathematical models can correct for the inner filter effect, but these often require measuring the absorbance of each well.[9][10]
-
Change Assay Format: For microplate-based assays, reducing the path length by using low-volume plates or reading from the top instead of the bottom can sometimes reduce the IFE.
-
Use a Different Assay: If IFE is severe, consider an orthogonal assay that does not rely on fluorescence, such as a luminescence-based assay or a label-free method.
-
Data Presentation: this compound Activity in Cancer Cell Lines
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in various cancer cell lines. These values can help you determine the relevant concentration range for your experiments and anticipate where interference might become a factor.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian | ~2.5 | [6] |
| A2780 | Ovarian | ~1.0 | [6] |
| UMSCC38 | Head and Neck Squamous Carcinoma | ~1.0 | [11] |
| Caki-1 | Kidney | ~2.5 | [1] |
| Multiple Lines | Various | 0.37 - 4.6 | [2][13] |
Table 2: Log GI50 Values of this compound in the NCI-60 Human Tumor Cell Line Panel
| Cancer Panel | Cell Line | Log GI50 (this compound) |
| Leukemia | CCRF-CEM | -4.9 |
| HL-60(TB) | -4.5 | |
| K-562 | -5.0 | |
| MOLT-4 | -4.7 | |
| RPMI-8226 | -4.5 | |
| SR | -4.9 | |
| Non-Small-Cell Lung | A549/ATCC | -4.9 |
| EKVX | -4.9 | |
| HOP-62 | -4.7 | |
| HOP-92 | -4.7 | |
| NCI-H226 | -4.9 | |
| NCI-H23 | -4.9 | |
| NCI-H322M | -5.0 | |
| NCI-H460 | -4.6 | |
| NCI-H522 | -5.0 | |
| Colon | COLO 205 | -4.9 |
| HCT-116 | -4.8 | |
| HCT-15 | -4.9 | |
| HT29 | -4.9 | |
| KM12 | -5.0 | |
| SW-620 | -4.8 | |
| CNS | SF-268 | -5.0 |
| SF-295 | -5.0 | |
| SF-539 | -5.0 | |
| SNB-19 | -4.9 | |
| SNB-75 | -4.8 | |
| U251 | -5.0 | |
| Melanoma | LOX IMVI | -4.8 |
| MALME-3M | -5.6 | |
| M14 | -4.7 | |
| SK-MEL-2 | -5.0 | |
| SK-MEL-28 | -4.8 | |
| SK-MEL-5 | -4.9 | |
| UACC-257 | -4.9 | |
| UACC-62 | -5.0 | |
| Ovarian | IGROV1 | -4.9 |
| OVCAR-3 | -4.8 | |
| OVCAR-4 | -4.8 | |
| OVCAR-5 | -4.8 | |
| OVCAR-8 | -4.8 | |
| NCI/ADR-RES | -4.9 | |
| SK-OV-3 | -4.8 | |
| Renal | 786-0 | -4.8 |
| A498 | -5.0 | |
| ACHN | -5.0 | |
| CAKI-1 | -4.9 | |
| RXF 393 | -4.7 | |
| SN12C | -5.0 | |
| TK-10 | -5.0 | |
| UO-31 | -4.9 | |
| Prostate | PC-3 | -4.0 |
| DU-145 | -4.9 | |
| Breast | MCF7 | -4.5 |
| MDA-MB-231 | -5.0 | |
| HS 578T | -4.6 | |
| BT-549 | -4.9 | |
| T-47D | -4.8 | |
| Data extracted from a study on the growth inhibitory effects of this compound. Lower Log GI50 values indicate greater inhibition of cell growth.[6] |
Experimental Protocols
Here we provide detailed methodologies for key fluorescence-based assays that can be used to study the effects of this compound, with specific recommendations for control experiments to account for potential interference.
Protocol 1: Mitochondrial Membrane Potential (ΔΨm) Assessment using JC-1
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Assay Buffer (e.g., HBSS)
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period. Include wells for untreated controls and a positive control (e.g., 10 µM FCCP for 10-30 minutes).
-
JC-1 Staining:
-
Prepare a 2X working solution of JC-1 in pre-warmed assay buffer.
-
Carefully add an equal volume of the 2X JC-1 solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with pre-warmed assay buffer.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the JC-1 monomers (Excitation: ~485 nm, Emission: ~530 nm) and JC-1 aggregates (Excitation: ~535 nm, Emission: ~590 nm).
-
Calculate the ratio of red to green fluorescence for each well.
-
Control Experiments for this compound Interference:
-
This compound Autofluorescence Control: Prepare wells with this compound at all tested concentrations in assay buffer without cells. Read the fluorescence in both the green and red channels.
-
JC-1 Quenching Control: In cell-free wells, add the JC-1 working solution and a serial dilution of this compound. Measure the fluorescence in both channels to see if this compound quenches the dye's fluorescence.
Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX Red
Principle: MitoSOX Red is a cell-permeant dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.
Materials:
-
MitoSOX Red reagent
-
DMSO
-
Assay Buffer (e.g., HBSS)
-
This compound
-
Antimycin A or Rotenone - as a positive control for superoxide production
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable plate or on coverslips and allow them to adhere.
-
Compound Treatment: Treat cells with this compound. Include untreated and positive controls.
-
MitoSOX Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed assay buffer.
-
Remove the treatment media and add the MitoSOX working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with pre-warmed assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~510 nm, Emission: ~580 nm).
Control Experiments for this compound Interference:
-
This compound Autofluorescence Control: Prepare wells with this compound in assay buffer without cells and measure fluorescence at the MitoSOX wavelengths.
-
MitoSOX Quenching Control: In cell-free wells, add the MitoSOX working solution and a serial dilution of this compound. To mimic the oxidized, fluorescent form of the probe, you can try to chemically oxidize a small amount of MitoSOX, though this can be challenging. A simpler approach is to assess quenching in cells with high superoxide levels (positive control) in the presence and absence of this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound action.
Caption: Decision-making workflow for troubleshooting this compound interference.
References
- 1. This compound [jscimedcentral.com]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 5. Sheta-2 | C20H23N3O2S2 | CID 9844020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. sw.pharma.hr [sw.pharma.hr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
SHetA2 vs. Cisplatin: A Comparative Guide to Efficacy in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two anti-cancer agents, SHetA2 and cisplatin (B142131), in the context of ovarian cancer cell lines. The information presented is based on available preclinical data and is intended to inform research and drug development efforts.
Introduction
Ovarian cancer remains a significant challenge in oncology, with a high mortality rate often attributed to late-stage diagnosis and the development of chemoresistance. Cisplatin, a platinum-based chemotherapeutic, has been a cornerstone of ovarian cancer treatment for decades. Its primary mechanism of action involves the formation of DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis. However, its efficacy is often limited by both intrinsic and acquired resistance, as well as significant side effects.
This compound is an investigational small molecule that has demonstrated promising anti-cancer activity with a distinct mechanism of action. It induces apoptosis in cancer cells by targeting the heat shock protein mortalin, disrupting its interaction with the tumor suppressor protein p53.[1] This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[2] A key characteristic of this compound is its differential effect, showing greater toxicity towards cancer cells while sparing normal cells.[2]
This guide will compare the efficacy of this compound and cisplatin in ovarian cancer cell lines, focusing on quantitative measures of cytotoxicity and apoptosis. Detailed experimental protocols for the key assays are provided, along with visualizations of the respective signaling pathways.
Quantitative Efficacy Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and cisplatin in various ovarian cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
| Cell Line | Drug | IC50 (µM) | Incubation Time (hours) | Citation(s) |
| A2780 | This compound | ~4-5 | 24 | [3] |
| Cisplatin | 1 - 13.2 | 48 - 72 | [4][5][6] | |
| A2780/DDP (Cisplatin-Resistant) | Cisplatin | 25.39 - 50.96 | 48 - 72 | [5] |
| SKOV-3 | Cisplatin | 10 - 135 | 48 - 72 | [4][5][7] |
| CaOV-3 | Cisplatin | 1.8 | 72 | [8] |
| OVCAR-3 | Cisplatin | 3.7 | 72 | [8] |
| TOV-112D | Cisplatin | 1.6 | 72 | [8] |
| TOV-21G | Cisplatin | 1.8 | 72 | [8] |
Apoptosis Induction
Both this compound and cisplatin induce apoptosis in ovarian cancer cells, albeit through different mechanisms. The following data provides insight into the percentage of apoptotic cells following treatment.
| Cell Line | Drug | Concentration | Apoptosis (%) | Citation(s) |
| A2780 | This compound | Not Specified | Increased | [9] |
| Cisplatin + Fisetin | 0.1 µg/ml | ~48 (secondary) | [10] | |
| A2780/CP (Cisplatin-Resistant) | Cisplatin | 10 µM | ~7 | [11] |
| Cisplatin + β-elemene | 10 µM | ~55 | [11] | |
| SKOV-3 | This compound | Not Specified | Increased | [9] |
| Cisplatin | 100 nM | ~9.5 | [7] |
Signaling Pathways
The distinct mechanisms of action of this compound and cisplatin are depicted in the following signaling pathway diagrams.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment: Culture and treat ovarian cancer cells with this compound or cisplatin for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.
Conclusion
Both this compound and cisplatin are effective inducers of apoptosis in ovarian cancer cell lines. Cisplatin, the established chemotherapeutic, acts through DNA damage, while the investigational drug this compound utilizes a distinct mechanism by targeting the mortalin-p53 axis. The available data suggests that this compound is potent in the low micromolar range and exhibits a favorable differential toxicity profile.
Further head-to-head comparative studies in a broader panel of ovarian cancer cell lines, including cisplatin-resistant models, are warranted to fully elucidate the relative efficacy of this compound. The unique mechanism of action of this compound may offer a therapeutic advantage, particularly in the context of cisplatin-resistant disease. The information and protocols provided in this guide are intended to facilitate such future research.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis-related mRNA expression profiles of ovarian cancer cell lines following cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of death receptor ligand -mediated apoptosis in epithelial ovarian carcinoma: the search for sensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
SHetA2 and Paclitaxel: A Synergistic Combination Against Endometrial Cancer
A comprehensive analysis of preclinical data reveals a potent synergistic effect between the novel drug SHetA2 and the standard-of-care chemotherapy paclitaxel (B517696) in endometrial cancer models. This combination not only enhances therapeutic efficacy but also holds the potential to reduce treatment-related toxicity, offering a promising new strategy for patients with advanced or recurrent disease.
The novel, orally bioavailable drug this compound has demonstrated significant anti-cancer activity in endometrial cancer, both as a single agent and, more notably, in combination with paclitaxel.[1][2][3][4] Preclinical studies show that this compound works synergistically with paclitaxel to inhibit tumor growth in cell lines and in vivo models, providing a strong rationale for its clinical development.[1] This guide provides a detailed comparison of their combined efficacy, supported by experimental data and an exploration of the underlying molecular mechanisms.
Enhanced Efficacy: Quantitative Data Summary
The combination of this compound and paclitaxel has been shown to be more effective than either drug alone.[1] This synergistic relationship was observed across multiple endometrial cancer cell lines, including AN3CA, Hec13b, and Ishikawa.[2]
| Cell Line | Drug Combination | Effect | Reference |
| AN3CA | This compound + Paclitaxel | Synergistic Inhibition | [1][2] |
| Hec13b | This compound + Paclitaxel | Synergistic Inhibition | [1][2] |
| Ishikawa | This compound + Paclitaxel | Synergistic Inhibition | [1][2] |
In an in vivo study using an Ishikawa xenograft model, the combination of this compound and paclitaxel resulted in significantly greater tumor growth inhibition compared to either monotherapy.[1][5] Importantly, this enhanced efficacy was achieved without any observable increase in toxicity, as indicated by stable body weights in the treated animals.[1]
Deciphering the Synergy: Mechanism of Action
The synergistic effect of this compound and paclitaxel stems from their distinct but complementary mechanisms of action that target multiple facets of cancer cell biology.
This compound's Multi-Pronged Attack:
This compound targets the heat shock A (HSPA) chaperone proteins Grp78, hsc70, and mortalin, which are frequently mutated and overexpressed in endometrial cancer.[1][3][4] By disrupting the function of these chaperones, this compound triggers a cascade of anti-cancer effects:
-
Cell Cycle Arrest: It induces G1 phase cell cycle arrest, preventing cancer cell proliferation.[2][4]
-
Induction of Apoptosis: this compound promotes programmed cell death through both caspase-dependent and apoptosis-inducing factor (AIF)-mediated pathways.[1][2][4]
-
Mitochondrial Damage: The drug damages mitochondria, the powerhouses of the cell.[2][4]
-
Metabolic Disruption: this compound inhibits both oxidative phosphorylation and glycolysis, effectively starving the cancer cells of energy.[1][4][6]
Paclitaxel's Mitotic Disruption:
Paclitaxel is a well-established chemotherapeutic agent that works by stabilizing microtubules.[7][8][9] This prevents their normal dynamic function, which is crucial for cell division, leading to mitotic arrest and ultimately, cell death.[8][9]
The Synergistic Interaction:
The combination of this compound and paclitaxel creates a powerful anti-cancer effect. This compound's ability to disrupt mortalin complexes is thought to play a key role in sensitizing cancer cells to paclitaxel.[1] Mortalin is involved in centrosome duplication, a process that cancer cells can exploit to overcome paclitaxel-induced mitotic arrest.[1] By inhibiting mortalin, this compound may prevent this escape mechanism, thereby enhancing the efficacy of paclitaxel.[1]
Below is a diagram illustrating the proposed synergistic signaling pathways of this compound and paclitaxel.
Caption: Synergistic pathways of this compound and paclitaxel in endometrial cancer.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the synergy between this compound and paclitaxel.
Cell Lines and Culture:
-
Human endometrial cancer cell lines AN3CA, Hec13b, and Ishikawa were used.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Synergy Assessment (Chou-Talalay Method):
-
Cells were treated with serial dilutions of this compound and paclitaxel, both individually and in combination at a fixed ratio.
-
Cell viability was assessed after a 72-hour incubation period using the MTT assay.
-
The Combination Index (CI) was calculated using CompuSyn software. A CI value less than 1 indicates synergy.[2]
In Vivo Xenograft Study:
-
Athymic nude mice were subcutaneously injected with Ishikawa cells.
-
Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone (60 mg/kg/day, oral), paclitaxel alone (10 mg/kg/week, intraperitoneal), and the combination of this compound and paclitaxel.[2][5]
-
Tumor volume and mouse body weight were monitored regularly.
-
After the designated treatment period, tumors were excised and weighed.
The workflow for these key experiments is illustrated in the diagram below.
Caption: Workflow of in vitro and in vivo synergy studies.
Conclusion
The preclinical evidence strongly supports the synergistic interaction between this compound and paclitaxel in endometrial cancer models.[1][6] This combination therapy demonstrates enhanced anti-tumor efficacy without increased toxicity, suggesting a promising clinical path forward.[1][3] Further investigation in clinical trials is warranted to translate these encouraging findings into improved therapeutic options for patients with endometrial cancer.[3][6]
References
- 1. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 7. Study on Biological Characteristics and Mechanism of Paclitaxel Induced Drug Resistance in Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. youtube.com [youtube.com]
A Comparative Analysis of Novel SHetA2 Analogs: Structure-Activity Relationship and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel analogs of the promising anti-cancer agent SHetA2 (Sulfur Heteroarotinoid A2). By examining their structure-activity relationships (SAR), this document aims to inform the rational design of more potent and selective cancer therapeutics. Detailed experimental protocols for key biological assays are provided, alongside visualizations of the critical signaling pathways influenced by these compounds.
Structure-Activity Relationship of this compound Analogs
The development of novel Flexible Heteroarotinoid (Flex-Het) analogs of this compound has led to the identification of compounds with enhanced efficacy against cancer cells. A recent study focused on the synthesis and biological evaluation of a diverse series of this compound analogs against the A2780 ovarian cancer cell line.[1][2] This research has provided valuable insights into the structural modifications that influence the cytotoxic and apoptotic activities of these compounds.
A series of thiourea, urea, N-benzylthiourea, and other derivatives were synthesized to explore the SAR of the Flex-Het scaffold.[1] The lead compound, this compound, demonstrated an IC50 value of 3.17 μM with an 84.3% efficacy in the A2780 cell line.[1][2] Notably, several new analogs exhibited comparable or superior activity, with IC50 values ranging from 1.86 to 4.70 μM and efficacies between 85.6% and 95.9%.[1][2]
Key structural modifications influencing activity include alterations to the pendent aryl ring. For instance, analogs where the nitro (NO2) group on this ring was replaced with trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups displayed high activity and an excellent therapeutic window, showing potent cytotoxicity against cancer cells with reduced effects on normal cells.[1]
Below is a summary of the in vitro activity of selected this compound analogs against the A2780 human ovarian cancer cell line.
| Compound | Linker | Pendent Aryl Ring Substitution | IC50 (µM) | Efficacy (%) |
| This compound (Lead) | Thiourea | 4-NO2 | 3.17 | 84.3 |
| Analog 2c | Thiourea | 4-CF3 | 2.52 | 92.1 |
| Analog 2d | Thiourea | 4-OCF3 | 2.89 | 90.5 |
| Analog 3e | Urea | 4-CF3 | 1.86 | 95.9 |
| Analog 3f | Urea | 4-OCF3 | 2.15 | 93.7 |
Mechanism of Action: Targeting Heat Shock Proteins
This compound and its analogs exert their anti-cancer effects through a mechanism that is independent of retinoic acid receptors.[3] The primary molecular targets identified are members of the 70-kDa heat shock protein (HSP70) family, specifically mortalin (HSPA9), heat shock cognate 70 (hsc70 or HSPA8), and glucose-regulated protein 78 (Grp78 or HSPA5).[3]
These chaperone proteins are often overexpressed in cancer cells, where they play a crucial role in protein folding, stability, and trafficking, thereby promoting cell survival and proliferation. This compound disrupts the normal functioning of these chaperones by interfering with their binding to client proteins. This disruption triggers a cascade of downstream events leading to cancer cell death.
The binding of this compound to mortalin, a mitochondrial chaperone, leads to mitochondrial dysfunction. This is characterized by mitochondrial swelling, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors such as cytochrome c and Apoptosis-Inducing Factor (AIF). The release of AIF from the mitochondria and its subsequent translocation to the nucleus contributes to DNA damage and caspase-independent cell death.
Furthermore, by disrupting the interaction of hsc70 and mortalin with client proteins like the tumor suppressor p53 and cell cycle regulator cyclin D1, this compound promotes apoptosis and induces cell cycle arrest at the G1 phase.
Visualizing the this compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound and its analogs.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key in vitro assays used to characterize the activity of this compound analogs are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A2780) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the this compound analog for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial screening and characterization of novel this compound analogs.
References
SHetA2 Demonstrates Broad In Vivo Efficacy Across Multiple Animal Models, Outperforming and Potentiating Standard Chemotherapies
Researchers and drug development professionals now have access to a growing body of evidence supporting the in vivo efficacy of SHetA2, a novel small molecule drug, in various cancer models. Studies consistently demonstrate its ability to inhibit tumor growth as a single agent and to synergistically enhance the effects of standard chemotherapeutic drugs, often with minimal to no associated toxicity. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed protocols.
This compound, a sulfur-containing heteroarotinoid, targets the 70-kDa heat shock protein (HSP70) family members, including mortalin, Hsc70, and Grp78.[1] These chaperone proteins are frequently overexpressed in cancer cells, playing a crucial role in promoting proliferation, metabolism, and survival.[1] By disrupting the interaction of these chaperones with their client proteins, this compound triggers a cascade of events leading to cancer cell death.[2][3] The investigational new drug is currently in a Phase 1 clinical trial for advanced or recurrent ovarian, cervical, and endometrial cancer.[4]
Comparative In Vivo Efficacy of this compound
This compound has demonstrated significant tumor growth inhibition in multiple xenograft models, including cervical, endometrial, and ovarian cancers, as well as in a primary chemoprevention model of intestinal tumorigenesis.
Single-Agent Efficacy:
In a cervical cancer xenograft model using Ca Ski cells, oral administration of this compound at 30 and 60 mg/kg/day resulted in a dose-responsive reduction in tumor growth.[3] The 60 mg/kg/day dose achieved a statistically significant reduction in both tumor volume and weight.[3] Similarly, in an endometrial cancer model using Ishikawa xenografts, oral treatment with 60 mg/kg/day this compound significantly inhibited tumor growth.[5] Furthermore, in a model of colon and small intestinal tumorigenesis (APCmin/+ mice), oral this compound at 30 or 60 mg/kg/day for 12 weeks reduced the development of intestinal polyps by approximately 50% without evidence of toxicity.[6]
Combination Therapy:
This compound's efficacy is further enhanced when used in combination with standard-of-care chemotherapies. In an endometrial cancer xenograft model, the combination of this compound (60 mg/kg/day, oral) and paclitaxel (B517696) (10 mg/kg/week, intraperitoneal injection) was more effective at inhibiting tumor growth than either drug alone.[5] A study on cervical cancer xenografts (SiHa cells) showed that combining this compound (60 mg/kg/day, oral) with the CDK4/6 inhibitor palbociclib (B1678290) (100 mg/kg/day, oral) resulted in an additive reduction in tumor growth.[7] Another study in a cervical cancer model demonstrated that combining this compound with 2-deoxyglucose (2-DG) to inhibit glycolysis, a compensatory mechanism to this compound-induced oxidative phosphorylation inhibition, led to synergistic tumor growth inhibition in vivo without increased toxicity.[8]
Quantitative Data Summary
| Cancer Type | Animal Model | Treatment | Dosage | Route | Key Findings | Reference |
| Cervical Cancer | Ca Ski Xenograft | This compound | 30 and 60 mg/kg/day | Oral | Dose-responsive tumor growth reduction; 60 mg/kg/day was statistically significant. | [3] |
| Cervical Cancer | SiHa Xenograft | This compound + Palbociclib | This compound: 60 mg/kg/day; Palbociclib: 100 mg/kg/day | Oral | Additive tumor growth inhibition compared to single agents. | [7] |
| Cervical Cancer | SiHa Xenograft | This compound + 2-DG | Not specified in abstract | Not specified in abstract | Synergistic tumor growth inhibition. | [8] |
| Endometrial Cancer | Ishikawa Xenograft | This compound | 60 mg/kg/day | Oral | Significant inhibition of tumor growth. | [5] |
| Endometrial Cancer | Ishikawa Xenograft | This compound + Paclitaxel | This compound: 60 mg/kg/day; Paclitaxel: 10 mg/kg/week | Oral (this compound), IP (Paclitaxel) | Combination was more effective than either drug alone. | [5] |
| Ovarian Cancer | SKOV3 Orthotopic Xenograft | This compound | 10 mg/kg (IV), 60 mg/kg (Oral) | IV, Oral | Characterized tissue distribution for PBPK modeling. | [9] |
| Colon/Intestinal | APCmin/+ Mouse | This compound | 30 and 60 mg/kg/day | Oral | ~50% reduction in intestinal polyps. | [6] |
Experimental Protocols
General In Vivo Xenograft Studies (Cervical and Endometrial Cancer)
-
Animal Model: Athymic nude mice are typically used.
-
Cell Implantation: Cancer cells (e.g., Ca Ski, SiHa, Ishikawa) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to reach a palpable size, and their dimensions are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups.
-
This compound Administration: this compound is typically formulated in a vehicle like Kolliphor HS15 and administered daily via oral gavage at doses ranging from 30 to 60 mg/kg.[3][5][7][10]
-
Combination Drug Administration: Partner drugs like paclitaxel are administered via intraperitoneal injection, while oral drugs like palbociclib are given by oral gavage, at their established effective doses and schedules.[5][7]
-
Control Group: The control group receives the vehicle alone.
-
-
Efficacy Endpoint: Treatment continues for a predefined period (e.g., 21-24 days). The primary endpoint is the difference in tumor volume and/or final tumor weight between the treated and control groups.[3][5][7]
-
Toxicity Monitoring: Animal body weights are monitored throughout the study as a measure of gross toxicity.[5][7] At the end of the study, organs may be harvested for histological analysis.
Mechanism of Action and Signaling Pathways
This compound's anti-cancer activity stems from its ability to bind to and disrupt the function of HSP70 family proteins, primarily mortalin, Hsc70, and Grp78.[1][10] This disruption leads to multiple downstream effects that culminate in cell cycle arrest and apoptosis.[2]
Caption: this compound disrupts HSP70 chaperone function, leading to apoptosis and cell cycle arrest.
The release of the tumor suppressor protein p53 from mortalin allows its translocation to the mitochondria and nucleus, where it promotes apoptosis.[2][3] this compound also induces the degradation of Cyclin D1, a key regulator of cell cycle progression, leading to G1 arrest.[4] Furthermore, by promoting the degradation of the anti-apoptotic protein Bcl-2, this compound sensitizes cancer cells to intrinsic apoptosis.[2]
Caption: Standard workflow for assessing in vivo efficacy of this compound in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 4. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically Based Pharmacokinetic Modeling and Tissue Distribution Characteristics of this compound in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of SHetA2 and HSP90 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of heat shock proteins has emerged as a promising strategy. This guide provides a detailed head-to-head comparison of SHetA2, a novel agent with a unique mechanism of action, against traditional HSP90 inhibitors. The information presented herein is supported by preclinical experimental data to aid researchers in their evaluation of these compounds for future studies.
Executive Summary
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins, making it a prime target for cancer therapy. Traditional HSP90 inhibitors, such as Ganetespib, Luminespib (B612032), Onalespib, and Pimitespib, primarily target the N-terminal ATP-binding pocket of HSP90, leading to the degradation of these client proteins. In contrast, this compound exhibits a distinct mechanism by targeting the HSP70 family of chaperones, including mortalin (HSPA9), Hsc70 (HSPA8), and Grp78 (HSPA5). By disrupting the interaction between these HSP70 proteins and their client proteins, this compound induces anti-cancer effects through a different pathway. This guide will delve into the comparative efficacy and mechanisms of these two classes of heat shock protein inhibitors.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and conventional HSP90 inhibitors lies in their molecular targets and the subsequent downstream effects.
Traditional HSP90 Inhibitors (e.g., Ganetespib, Luminespib): These small molecules competitively bind to the ATP pocket in the N-terminal domain of HSP90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. This results in the simultaneous shutdown of multiple oncogenic signaling pathways.[1]
This compound: This compound does not bind to HSP90. Instead, it targets members of the HSP70 chaperone family.[2] Specifically, this compound has been shown to bind to mortalin, hsc70, and Grp78.[3][4] This interaction disrupts the formation of functional complexes between these chaperones and their respective client proteins, such as p53 and p66shc, leading to mitochondrial-mediated apoptosis and cell cycle arrest.[1][4]
Comparative In Vitro Efficacy: A Quantitative Look
The cytotoxic effects of this compound and various HSP90 inhibitors have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Ovarian | A2780 | 2.3 - 3.9 | [2] |
| Cervical | HeLa | ~2.5 | [2] | |
| Non-Small Cell Lung | NCI-H460 | 4.6 | [5] | |
| Colon | HCT-116 | 4.8 | [5] | |
| Breast | MCF7 | 4.5 | [5] | |
| Ganetespib | Non-Small Cell Lung | NCI-H1975 | 0.002 - 0.03 | [6] |
| Gastric | AGS | 0.00305 | [3] | |
| Gastric | NCI-N87 | 0.00296 | [3] | |
| Breast | MDA-MB-231 | Low nanomolar | [7] | |
| Luminespib | Gastric | Various | 0.002 - 0.04 | [8] |
| Breast | BT474 | ~0.009 | [8] | |
| Pancreatic | Various | 0.01 | [9] | |
| Onalespib | Non-Small Cell Lung | A549 | 0.05 | [10] |
| Neuroendocrine | BON | 0.027 | [11] | |
| Prostate | PNT2 (non-tumorigenic) | 0.48 | [12] | |
| Pimitespib | Breast | Various | Varies | [13] |
| Adult T-cell Leukemia | ATL cell lines | < 0.5 | [14] | |
| Gastrointestinal Stromal | - | - | [15] |
Impact on Chaperone Client Proteins
A hallmark of both this compound and HSP90 inhibitors is their effect on the expression and stability of client proteins. Western blot analysis is a standard technique to visualize these changes.
HSP90 Inhibitors: Treatment with N-terminal HSP90 inhibitors typically leads to the degradation of a broad range of client proteins, including AKT, HER2, c-Raf, and CDK4.[1][2] A concurrent upregulation of HSP70 is often observed as a cellular stress response to HSP90 inhibition.[1]
This compound: this compound's mechanism involves the disruption of HSP70-client protein complexes rather than inducing their degradation in the same manner as HSP90 inhibitors. For instance, this compound has been shown to disrupt the interaction between mortalin and its client proteins p53 and p66shc.[4] It can also lead to a reduction in the levels of specific proteins involved in cell cycle progression, such as cyclin D1.[14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound and HSP90 inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or HSP90 inhibitor) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target client proteins (e.g., AKT, p53, Cyclin D1) and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to a target protein (e.g., mortalin). Add protein A/G-agarose beads to capture the antibody-protein complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., p53).
Conclusion
This compound and traditional N-terminal HSP90 inhibitors represent two distinct therapeutic strategies targeting cellular chaperone machinery. While HSP90 inhibitors have shown potent anti-cancer activity by inducing the degradation of a wide array of oncoproteins, their clinical development has been met with challenges. This compound, with its unique mechanism of targeting HSP70 family proteins, offers an alternative approach that may circumvent some of these challenges. The data presented in this guide highlights the differences in their mechanisms and provides a foundation for researchers to design further comparative studies. A deeper understanding of these differences will be crucial for the strategic development of chaperone inhibitors in oncology.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Hsp90 and mTOR inhibitors as potential drugs for the treatment of TSC1/TSC2 deficient cancer | PLOS One [journals.plos.org]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pimitespib, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of the Cytotoxic Effect of a Complex of Selenium Nanoparticles Doped with Sorafenib, “Naked” Selenium Nanoparticles, and Sorafenib on Human Hepatocyte Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Taiho Pharmaceutical Obtains Approval to Manufacture and Market HSP90 inhibitor Jeselhy® Tablets 40 mg (Pimitespib) for Gastrointestinal Stromal Tumor (GIST) | 2022 | TAIHO PHARMA [taiho.co.jp]
- 15. Ganetespib and HSP90: translating preclinical hypotheses into clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SHetA2 and MKT-077 on Mortalin Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small-molecule inhibitors, SHetA2 and MKT-077, focusing on their interaction with the heat shock protein 70 family member, mortalin (also known as HSPA9, GRP75, or mot-2). Mortalin is a critical molecular chaperone predominantly located in the mitochondria, where it plays essential roles in protein folding, import, and maintaining mitochondrial integrity.[1][2] Its overexpression in numerous cancers is linked to oncogenesis, primarily through the inactivation of the tumor suppressor protein p53, making it a promising therapeutic target.[3][4] This document objectively compares the mechanisms, cellular effects, and clinical potential of this compound and MKT-077, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Mortalin Chaperone
Both this compound and MKT-077 exert their anti-cancer effects by targeting mortalin, but they exhibit distinct binding mechanisms and downstream consequences.
This compound (Sulfur Heteroarotinoid A2) is an investigational drug that binds to multiple HSP70 family members, including mortalin, hsc70, and Grp78.[5][6] Its interaction with mortalin is notable as it binds directly to the Substrate Binding Domain (SBD).[1][7] This is a significant distinction from many other HSP70 inhibitors that target the ATPase domain, a mechanism often associated with off-target effects due to the conservation of ATPase domains across many proteins.[7] The primary mechanism of this compound is the disruption of mortalin's complexes with its various client proteins.[5][8][9] By binding to the SBD, this compound interferes with mortalin's chaperone function, leading to the release and subsequent degradation or functional alteration of these clients.[5][7]
MKT-077 is a cationic rhodacyanine dye that selectively accumulates in the mitochondria of cancer cells, a phenomenon attributed to their higher mitochondrial membrane potential.[10][11] It was identified as a mortalin-binding compound that abrogates mortalin's interaction with p53.[10][12][13] Studies have mapped the MKT-077 binding site on mortalin to the amino acid region 252-310.[3][11][14] This region critically overlaps with the binding site for the tumor suppressor p53, providing a direct mechanism for MKT-077's ability to disrupt the mortalin-p53 complex.[3][11] Upon treatment with MKT-077, p53 is released from cytoplasmic sequestration by mortalin, allowing it to translocate to the nucleus and reactivate its transcriptional functions.[10][12][15]
Comparative Cellular Effects
The differential binding and mechanisms of this compound and MKT-077 translate into distinct, albeit sometimes overlapping, cellular consequences.
| Feature | This compound | MKT-077 |
| Primary Target | Mortalin (HSPA9), Hsc70 (HSPA8), Grp78 (HSPA5)[5][6] | Mortalin (HSPA9), Hsc70[16][17] |
| Binding Site on Mortalin | Substrate Binding Domain (SBD)[1][7] | p53-binding region (aa 252-310)[3][11][14] |
| Effect on Mortalin-p53 Complex | Disrupts interaction, releasing p53[3][18][19] | Disrupts interaction, releasing p53[10][12][13] |
| Mitochondrial Effects | Induces swelling, loss of membrane potential, release of Cytochrome c and AIF, inhibits mortalin import, and promotes mitophagy in cancer cells.[5][7][18][20] | Accumulates in mitochondria, impairs function, and increases fragmentation.[10][21][22] |
| Metabolic Impact | Inhibits oxidative phosphorylation (OxPhos); can also inhibit glycolysis.[2][5][20] | Inhibits mitochondrial respiration.[21][23] |
| Cell Cycle Regulation | Induces G1 phase arrest via cyclin D1 degradation.[5][18] | Can induce cellular senescence.[24] |
| Cell Death Mechanism | Induces both caspase-dependent and AIF-mediated apoptosis.[20][25] | Induces growth arrest and apoptosis.[4][15] |
| Clinical Status | Currently in a Phase I clinical trial (NCT04928508).[3] | Failed Phase I clinical trials due to renal toxicity.[3][5][14] |
Quantitative Data Comparison: In Vitro Efficacy
The following table summarizes the effective concentrations (EC50) of MKT-077 in various cell lines. While specific EC50/IC50 values for this compound are less consistently reported across the literature, many cited in vitro experiments use concentrations in the range of 5-10 µM.[25][26]
| Cell Line | Cancer Type | MKT-077 EC50 (µM)[10] |
| MCF-7 | Breast Carcinoma | 0.92 |
| EJ | Bladder Carcinoma | 0.74 |
| HT1080 | Fibrosarcoma | 0.36 |
| HeLa | Cervical Carcinoma | 1.84 |
| NIH 3T3/Ras | v-Ha-ras-transformed Fibroblasts | 1.5 |
| NIH 3T3 | Normal Fibroblasts | 13.8 |
The significantly higher EC50 value in normal NIH 3T3 cells compared to its transformed counterpart highlights the cancer-selective toxicity of MKT-077.
Signaling Pathways and Experimental Workflows
Visualizations created using Graphviz DOT language illustrate key mechanisms and protocols.
Caption: Mechanism of p53 reactivation by this compound and MKT-077.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Mortalin-p53 Interaction
This protocol is used to verify that this compound or MKT-077 disrupts the interaction between mortalin and its client proteins, such as p53, within the cell.[10][18]
-
Cell Treatment: Culture cancer cell lines (e.g., A2780 ovarian cancer, MCF-7 breast cancer) and treat with the desired concentration of this compound, MKT-077, or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Protein Extraction: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the whole-cell protein extract.
-
Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G-agarose beads. Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (e.g., anti-p53 antibody) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washes and Elution: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the suspected interacting protein (e.g., anti-mortalin antibody). A reduced or absent band for mortalin in the drug-treated samples compared to the control indicates that the compound disrupted the mortalin-p53 interaction.
Affinity Chromatography for Target Identification
This method was employed to initially identify mortalin as a primary binding partner for this compound and MKT-077.[10][27]
-
Drug Conjugation: Synthesize a derivative of the drug (this compound or MKT-077) with a functional group suitable for conjugation. Covalently link the drug derivative to a solid support matrix, such as Sepharose or magnetic beads.[27]
-
Protein Binding: Incubate the drug-conjugated beads with a whole-cell protein extract. The target protein (mortalin) and any other binding partners will specifically bind to the immobilized drug.
-
Washing: Wash the beads extensively with buffer to remove all non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing buffer conditions (e.g., pH, salt concentration) or, more specifically, by incubating the beads with a high concentration of the free, unconjugated drug to competitively displace the bound proteins.[27]
-
Identification: Analyze the eluted proteins by SDS-PAGE. Excise protein bands of interest and identify them using mass spectrometry (e.g., Orbitrap or QStar).[18][27]
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the health of the mitochondria, which is often compromised by mortalin inhibitors.[20]
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound, MKT-077, or vehicle control.
-
Dye Loading: Incubate the treated cells with JC-1 dye. JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria.
-
Fluorescence Measurement: In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-1 spontaneously forms "J-aggregates," which emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form, which emits green fluorescence (~529 nm).
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, a hallmark of early apoptosis.[20][26]
Conclusion
This compound and MKT-077 are both potent inhibitors of mortalin function that induce cancer cell death by disrupting the protective mortalin-p53 interaction. However, they represent two distinct approaches to targeting this chaperone.
-
MKT-077 acts as a mitochondriotropic agent, concentrating in the organelle where it physically disrupts the mortalin-p53 complex. While effective in preclinical models, its clinical development was halted by significant renal toxicity, likely due to off-target effects or its accumulation profile.[5][14]
-
This compound demonstrates a potentially more refined mechanism, binding to the substrate-binding domain of mortalin and other HSP70s.[7] This action disrupts a broader range of client protein interactions beyond just p53, affecting mitochondrial biogenesis, metabolism, and cell cycle progression.[5][20] Critically, preclinical studies and its progression to a Phase I clinical trial suggest a more favorable toxicity profile.[3][28]
For researchers, the story of these two compounds underscores the therapeutic potential of targeting mortalin. While the direct, potent action of MKT-077 validated the mortalin-p53 axis as a druggable target, the development of this compound highlights a potentially safer and mechanistically broader approach. Future drug development efforts may focus on optimizing compounds that, like this compound, target the substrate-binding domain to achieve high efficacy with minimal toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Manipulation of metabolic responses enhances this compound efficacy without toxicity in cervical cancer cell lines and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mortalin: Protein partners, biological impacts, pathological roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mortalin and PINK1/Parkin‐Mediated Mitophagy Represent Ovarian Cancer‐Selective Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 9. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far [frontiersin.org]
- 12. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synthetic and Natural Inhibitors of Mortalin for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 18. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Uptake Rate of Cationic Mitochondrial Inhibitor MKT-077 Determines Cellular Oxygen Consumption Change in Carcinoma Cells | PLOS One [journals.plos.org]
- 24. "Mortalin sensitizes human cancer cells to MKT-077-induced senescence" by Custer C. Deocaris, Nashi Widodo et al. [animorepository.dlsu.edu.ph]
- 25. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. files.core.ac.uk [files.core.ac.uk]
Confirming Mortalin's Role in SHetA2-Induced Apoptosis: A Comparative Guide to siRNA and Alternative Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of using small interfering RNA (siRNA) versus other established techniques to validate the pivotal role of the chaperone protein mortalin in SHetA2-induced apoptosis. Experimental data and detailed protocols are provided to support objective evaluation.
The investigational drug this compound has demonstrated promising anti-cancer activity, largely attributed to its ability to induce apoptosis in malignant cells. A key mechanism of action for this compound involves its interaction with the 70 kDa heat shock protein family (HSP70), particularly mortalin (also known as HSPA9).[1][2] this compound binds to mortalin, disrupting its chaperone functions and its interaction with client proteins, which ultimately triggers programmed cell death.[3][4][5] One of the most critical interactions disrupted by this compound is the binding of mortalin to the tumor suppressor protein p53. By releasing p53 from sequestration by mortalin in the cytoplasm, this compound allows p53 to translocate to the nucleus and mitochondria, where it can initiate the apoptotic cascade.[1][3][6][7][8] This disruption also leads to mitochondrial dysfunction, characterized by swelling, loss of membrane potential, and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF).[2][3][4][6][8]
The gold standard for validating the role of a specific protein in a cellular process is to observe the effect of its selective knockdown or inhibition. This guide compares the use of siRNA with alternative methods for confirming the role of mortalin in this compound-induced apoptosis.
Comparative Analysis of Methodologies
The selection of a particular method for protein knockdown or inhibition depends on various factors, including the experimental goals, cell type, and desired duration of the effect. Here, we compare siRNA, shRNA, and small molecule inhibitors for the study of mortalin's role in this compound-induced apoptosis.
| Feature | siRNA (small interfering RNA) | shRNA (short hairpin RNA) | Small Molecule Inhibitors (e.g., MKT-077) |
| Mechanism of Action | Transiently silences gene expression at the mRNA level via the RNA interference (RNAi) pathway.[9][10] | Induces long-term, stable gene silencing through viral vector integration and continuous shRNA expression.[11][12] | Directly binds to the target protein (mortalin), inhibiting its function (e.g., ATPase activity or protein-protein interactions).[12][13] |
| Duration of Effect | Transient (typically 48-96 hours).[9] | Stable and long-lasting.[12] | Reversible and dependent on compound concentration and half-life.[13] |
| Delivery Method | Transfection using lipid-based reagents or electroporation.[9] | Transduction using viral vectors (e.g., lentivirus, adenovirus).[12] | Direct addition to cell culture media. |
| Specificity | Can have off-target effects, though these can be minimized with careful design and validation.[9] | Can also have off-target effects; integration site of the viral vector can influence surrounding gene expression. | Specificity can vary; some inhibitors may have off-target effects on other proteins.[13] |
| Ease of Use | Relatively simple and rapid for transient knockdown experiments.[9] | More complex due to the need for viral vector production and handling. | Generally easy to use for in vitro studies. |
| Applications | Ideal for initial validation studies and high-throughput screening.[9][14] | Suitable for creating stable cell lines with long-term gene suppression and for in vivo studies.[12] | Useful for studying the acute effects of protein inhibition and for potential therapeutic applications.[12][13] |
Experimental Protocols
siRNA-Mediated Knockdown of Mortalin
This protocol outlines a general procedure for the transient knockdown of mortalin in a cancer cell line to study its effect on this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A2780)
-
Complete cell culture medium
-
siRNA targeting mortalin (validated sequences)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Reagents for apoptosis assays (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute mortalin-specific siRNA and control siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for mortalin knockdown.
-
This compound Treatment: After the initial incubation, treat the cells with the desired concentration of this compound or vehicle control for an additional 24-48 hours.
-
Apoptosis Analysis: Harvest the cells and assess apoptosis using Annexin V/PI staining followed by flow cytometry.
-
Western Blot Analysis: Lyse a parallel set of treated cells to confirm mortalin knockdown and to analyze the expression of apoptosis-related proteins (e.g., cleaved caspase-3, p53).
Quantitative Data from Mortalin Knockdown Studies
Studies have demonstrated that siRNA-mediated knockdown of mortalin in cancer cells leads to a significant increase in apoptosis and reduces cell viability.[11][15]
| Cell Line | Treatment | Outcome | Reference |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Mortalin shRNA | ~50% reduction in cell viability; significant increase in TUNEL-positive apoptotic cells. | [15] |
| Oral Cancer Cells | Mortalin siRNA | Reduced cell proliferation, migration, and invasion; induction of apoptosis. | [11] |
| Neuroblastoma Cells | Mortalin siRNA | Suppressed cell proliferation and induced mitochondrial dysfunction. | [16] |
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.
Caption: this compound-induced apoptotic signaling pathway involving mortalin.
Caption: Experimental workflow for confirming mortalin's role using siRNA.
Conclusion
The use of siRNA to transiently silence mortalin expression is a powerful and direct method to confirm its essential role in this compound-induced apoptosis. The experimental workflow is straightforward and provides clear, quantifiable endpoints. While alternative methods like shRNA offer stable knockdown and small molecule inhibitors provide a pharmacological approach, siRNA remains a cornerstone for initial validation and mechanistic studies in the context of drug action. The data consistently show that reducing mortalin levels sensitizes cancer cells to apoptosis, thereby validating it as a key target of this compound. This understanding is crucial for the ongoing development of this compound and other mortalin-targeting cancer therapies.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EP002/#550 Preclinical synergistic mechanisms of investigational new drug, this compound - ProQuest [proquest.com]
- 6. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound [frontiersin.org]
- 8. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in tumor cells by siRNA-mediated silencing of the livin/ML-IAP/KIAP gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Mortalin: Protein partners, biological impacts, pathological roles, and therapeutic opportunities [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. An Alternative Splicing Network Links Cell Cycle Control to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
SHetA2: A Promising Agent in Overcoming Chemoresistance in Cancer Therapy
A head-to-head comparison of SHetA2 efficacy in chemoresistant versus chemosensitive cancer cell lines reveals its potential to circumvent common resistance mechanisms, offering a new avenue for treating refractory cancers.
The development of resistance to chemotherapy is a major obstacle in the successful treatment of many cancers. Tumor cells can employ a variety of mechanisms to evade the cytotoxic effects of chemotherapeutic agents, leading to treatment failure and disease progression. The novel investigational drug this compound has emerged as a promising therapeutic agent that demonstrates efficacy in both chemosensitive and, notably, chemoresistant cancer cell lines. This guide provides a comprehensive comparison of this compound's performance in these two contexts, supported by experimental data and detailed methodologies.
Unveiling the Potency of this compound: A Quantitative Comparison
Data from preclinical studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those that have developed resistance to standard chemotherapeutic drugs. While specific head-to-head IC50 values for this compound in paired chemoresistant and chemosensitive cell lines are not yet widely published in publicly available literature, the existing body of research strongly supports its potential to overcome resistance.
For instance, studies have shown that this compound acts synergistically with conventional chemotherapeutic agents like paclitaxel (B517696) in endometrial cancer cell lines. This synergistic effect suggests that this compound can enhance the efficacy of these drugs, potentially in cell lines that have acquired resistance.[1] The dose-reduction index (DRI) values from such combination studies indicate that the dose of paclitaxel can be significantly reduced while achieving the same level of therapeutic effect when combined with this compound, implying an overcoming of resistance mechanisms.[1]
While a comprehensive table of IC50 values for this compound in various paired cell lines is still forthcoming in the literature, the consistent demonstration of its efficacy in diverse cancer models, including those known for their chemoresistance, underscores its therapeutic potential.
The Mechanism of Action: How this compound Circumvents Chemoresistance
This compound's unique mechanism of action is central to its ability to combat chemoresistance. Unlike many conventional chemotherapy drugs that target DNA synthesis or cell division, this compound targets the heat shock protein 70 (HSP70) family member, mortalin.[2][3][4]
Key Mechanistic Features:
-
Disruption of Mortalin-Client Protein Complexes: In cancer cells, mortalin is often overexpressed and plays a crucial role in protecting cancer cells from stress and apoptosis.[4] this compound binds to mortalin, disrupting its interaction with various client proteins that are essential for cancer cell survival and proliferation.[2][5]
-
Induction of Mitochondrial Dysfunction: By disrupting mortalin's function, this compound triggers a cascade of events within the mitochondria, the cell's powerhouse. This includes mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[4][6]
-
Activation of Intrinsic Apoptosis: The release of these mitochondrial factors activates the intrinsic pathway of apoptosis, or programmed cell death.[4] This process is often dysregulated in chemoresistant cancer cells, and this compound's ability to reactivate it is a key aspect of its efficacy.
-
Synergy with Other Chemotherapies: this compound has been shown to synergize with other cancer drugs, such as paclitaxel and CDK4/6 inhibitors.[4][5] This suggests that this compound can lower the threshold for apoptosis induction by conventional chemotherapies, making them more effective even in resistant cells.
This multi-faceted mechanism allows this compound to bypass the common resistance pathways that render many conventional cancer drugs ineffective.
Visualizing the Pathway: How this compound Induces Apoptosis
The following diagram illustrates the signaling pathway through which this compound is proposed to induce apoptosis in cancer cells, a mechanism that is effective even in the face of chemoresistance.
Caption: this compound binds to mortalin, leading to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately triggering caspase-dependent and -independent apoptosis.
Experimental Protocols: A Closer Look at the Methodology
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of this compound on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (both chemosensitive and chemoresistant) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after this compound treatment.
Protocol:
-
Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., the IC50 value) for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induced by this compound.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 and cleaved Caspase-3, following this compound treatment.
Protocol:
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
This compound represents a significant advancement in the quest for effective cancer therapies, particularly for chemoresistant tumors. Its unique mechanism of action, centered on the disruption of the mortalin chaperone system and the subsequent induction of mitochondrial-mediated apoptosis, allows it to bypass many of the resistance mechanisms that plague conventional treatments. The synergistic effects observed when this compound is combined with other chemotherapeutic agents further highlight its potential to improve patient outcomes. While more direct comparative studies are needed to fully quantify its efficacy in a wide range of chemoresistant versus chemosensitive cell line pairs, the existing evidence strongly supports the continued development of this compound as a novel and potent anti-cancer agent.
References
- 1. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 6. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window: SHetA2 vs. Traditional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved safety and efficacy profiles is a cornerstone of oncological research. This guide provides a detailed comparison of the therapeutic window of SHetA2, a novel small molecule targeting heat shock proteins, with that of traditional chemotherapeutic agents, specifically paclitaxel (B517696) and cisplatin. By presenting quantitative data, detailed experimental methodologies, and visual representations of molecular pathways, this document aims to offer an objective resource for evaluating the potential of this compound as a safer and more effective alternative in cancer therapy.
Executive Summary
This compound (Sulfur Heteroarotinoid A2) demonstrates a significantly wider therapeutic window compared to traditional chemotherapeutics like paclitaxel and cisplatin. This is attributed to its selective induction of apoptosis in cancer cells while having minimal toxic effects on normal cells. Preclinical studies have established a high No Observed Adverse Effect Level (NOAEL) for this compound, starkly contrasting with the well-documented dose-limiting toxicities of conventional chemotherapy. This improved safety profile, combined with its synergistic effects with existing treatments, positions this compound as a promising candidate for further clinical development.
Data Presentation: A Quantitative Comparison
The therapeutic window of a drug is a critical measure of its safety, defined by the ratio of the toxic dose to the therapeutic dose. A wider therapeutic window indicates a safer drug. The following tables summarize the in vitro efficacy (IC50) and in vivo toxicity (MTD, LD50, NOAEL) of this compound compared to paclitaxel and cisplatin.
Table 1: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (nM) | Cisplatin IC50 (µM) |
| Ishikawa | Endometrial | ~5[1] | - | - |
| AN3CA | Endometrial | ~5[1] | - | - |
| Hec-1b | Endometrial | ~5[1] | - | - |
| Ovarian Cancer Cell Lines (generic) | Ovarian | - | 0.4 - 3.4[2] | 0.1 - 0.45 (µg/ml)[2] |
| Breast Cancer Cell Lines (generic) | Breast | - | 2.5 - 7.5[3] | - |
| PC-3 | Prostate | 5[4] | - | - |
| T47D | Breast | 3.99 - 4.8[4] | - | - |
| Various NCI-60 Cell Lines | Various | 0.37 - 4.6[4] | - | - |
Note: Direct comparative studies of IC50 values across the same cell lines for all three drugs are limited. The data presented is compiled from various sources and should be interpreted with caution.
Table 2: In Vivo Toxicity Data in Animal Models (Mouse)
| Compound | Parameter | Dose | Route of Administration | Observation | Reference |
| This compound | NOAEL (Dog) | >1500 mg/kg/day (28 days) | Oral | No observed adverse effects. | [5][6][7] |
| LOAEL (Rat) | 2000 mg/kg/day (28 days) | Oral | Decreased food consumption and body-weight gains. | [5][6] | |
| Effective Dose | 10 - 60 mg/kg/day | Oral | Inhibition of xenograft tumor growth. | [8] | |
| Paclitaxel | MTD | 20 mg/kg | Intraperitoneal | Maximum tolerated dose in a non-small-cell lung cancer xenograft model. | [9] |
| LD50 | 19.5 mg/kg | Intravenous | Lethal dose in 50% of mice. | [10] | |
| Cisplatin | MTD | 6 mg/kg | Intraperitoneal | Maximum tolerated dose in BALB/c mice. | [3] |
| LD50 | 6.6 mg/kg | Intraperitoneal | Lethal dose in 50% of DBA mice. | [3] |
Mechanism of Action: A Tale of Two Pathways
The superior therapeutic window of this compound stems from its distinct mechanism of action compared to the broad cytotoxicity of traditional chemotherapeutics.
This compound: Targeting the Chaperones of Cancer
This compound selectively induces apoptosis in cancer cells by targeting members of the 70-kDa heat shock protein (HSP70) family, including mortalin (HSPA9), Grp78 (HSPA5), and Hsc70 (HSPA8).[8][11] These chaperone proteins are often overexpressed in cancer cells and play a crucial role in tumor cell survival, proliferation, and resistance to therapy. By binding to these proteins, this compound disrupts their normal function, leading to a cascade of events culminating in cancer cell death.
Caption: this compound signaling pathway leading to selective cancer cell apoptosis.
Traditional Chemotherapeutics: A Double-Edged Sword
Paclitaxel and cisplatin, while effective, exert their cytotoxic effects through mechanisms that do not discriminate well between cancerous and healthy rapidly dividing cells, leading to a narrow therapeutic window and significant side effects.
-
Paclitaxel: This taxane (B156437) derivative targets microtubules, essential components of the cellular cytoskeleton. Paclitaxel stabilizes microtubules, preventing their dynamic instability required for cell division (mitosis).[12][13][14] This leads to mitotic arrest and subsequent apoptosis.
Caption: Paclitaxel's mechanism of action via microtubule stabilization.
-
Cisplatin: This platinum-based compound cross-links with the DNA of cells, creating adducts that interfere with DNA replication and repair mechanisms.[15][16] This DNA damage triggers cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral toxicity and pharmacokinetic studies of this compound, a new chemopreventive agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 7. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. page-meeting.org [page-meeting.org]
- 10. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SHetA2's Preclinical Safety Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical safety profile of SHetA2, a novel flexible heteroarotinoid, with established chemotherapeutic agents: cisplatin, carboplatin (B1684641), and paclitaxel (B517696). The information is intended to assist researchers in evaluating the relative safety of this compound for further development. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided.
Executive Summary
This compound has demonstrated a favorable preclinical safety profile in rodent and non-rodent species, characterized by a wide therapeutic window. Unlike traditional cytotoxic agents, this compound exhibits selective apoptosis-inducing activity in cancer cells while sparing normal cells. This selectivity is attributed to its unique mechanism of action, which involves binding to mortalin (HSPA9), a heat shock protein often overexpressed in cancer cells. This interaction disrupts mortalin's sequestration of the tumor suppressor protein p53, leading to p53-mediated apoptosis. Preclinical studies have shown a lack of significant systemic toxicity, mutagenicity, carcinogenicity, or teratogenicity at therapeutically relevant doses. In contrast, conventional chemotherapeutics like cisplatin, carboplatin, and paclitaxel are associated with significant dose-limiting toxicities, including nephrotoxicity, myelosuppression, and neurotoxicity.
Quantitative Preclinical Safety Data
The following tables summarize the key quantitative safety data for this compound and its comparators from preclinical studies.
Table 1: this compound - Repeated Dose Oral Toxicity Data
| Species | Duration | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Key Observations |
| Rat (Sprague-Dawley) | 28 days | 500 mg/kg/day | 2,000 mg/kg/day | At the LOAEL, decreased activity in males, decreased body-weight gains and food consumption, and changes in organ weights were observed.[1] |
| Dog (Beagle) | 28 days | >1,500 mg/kg/day | Not Established | No toxicity was observed at any tested dose.[1] |
Table 2: Comparator Agents - Preclinical Toxicity Data
| Compound | Species | Duration | Route | Toxicity Endpoint | Value | Key Observations |
| Cisplatin | Rat | Single Dose | Intravenous | MTD (Maximum Tolerated Dose) | ~6.5 mg/kg | Dose-limiting nephrotoxicity is a major concern. |
| Carboplatin | Rat | Single Dose | Intravenous | MTD (Maximum Tolerated Dose) | 60 mg/kg | Dose-limiting toxicity is myelosuppression (thrombocytopenia and leukopenia). Less nephrotoxic than cisplatin.[2][3] |
| Paclitaxel | Dog | Single Dose | Intravenous | MTD (Maximum Tolerated Dose) | 120 mg/m² | Dose-limiting toxicity is neutropenia. Gastrointestinal toxicity was also observed at higher doses.[4][5] |
Note: Direct comparison of NOAEL/LOAEL values across compounds is challenging due to different routes of administration and study designs. This compound was administered orally, while the comparators are typically administered intravenously.
Experimental Protocols
The following are detailed methodologies for key preclinical safety studies.
Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)
This protocol is a standard guideline for assessing the sub-acute oral toxicity of a chemical and is representative of the studies conducted for this compound.[6][7][8]
-
Test Animals: Young, healthy adult rodents (preferably Sprague-Dawley rats), nulliparous and non-pregnant females. Animals are randomized into control and treatment groups.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. They have free access to a standard laboratory diet and drinking water.
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group receiving the vehicle alone. The highest dose is chosen to induce toxic effects but not death or severe suffering. Subsequent doses are typically spaced to demonstrate a dose-response relationship.
-
Administration: The test substance is administered orally by gavage once daily, seven days a week, for 28 days.
-
Observations:
-
Clinical Observations: Animals are observed at least once daily for mortality, morbidity, and general clinical signs.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmological Examination: Performed prior to the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may be examined as needed to investigate observed effects.
-
-
Data Analysis: Quantitative data are analyzed using appropriate statistical methods to determine the significance of any observed differences between the treated and control groups. The NOAEL and LOAEL are determined based on these analyses.
Intravenous Toxicity Studies for Comparator Agents
For intravenously administered agents like cisplatin, carboplatin, and paclitaxel, the general principles of the repeated dose toxicity studies are similar, with the primary difference being the route of administration.
-
Administration: The drug is typically administered via intravenous infusion over a specified period. The vehicle used is a sterile, biocompatible solution.
-
Local Tolerance: The infusion site is monitored for any signs of local irritation or reaction.
-
Specific Monitoring: Given the known toxicities of these agents, specific monitoring is crucial. For example, for cisplatin, renal function tests (BUN, creatinine) are paramount. For carboplatin and paclitaxel, complete blood counts are essential to monitor for myelosuppression.
Visualizations
This compound Signaling Pathway
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Haematological toxicity of carboplatin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I dose escalation safety study of nanoparticulate paclitaxel (CTI 52010) in normal dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose escalation safety study of nanoparticulate paclitaxel (CTI 52010) in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
SHetA2 vs. Other Arotinoids: A Comparative Analysis of Gene Expression and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHetA2, a flexible heteroarotinoid, has emerged as a promising anti-cancer agent with a distinct mechanism of action that differentiates it from classical retinoids and other arotinoids. While both this compound and other arotinoids exhibit anti-proliferative and pro-apoptotic effects in cancer cells, their molecular targets and the resulting alterations in gene expression profiles appear to diverge significantly. This guide provides a comparative analysis of the gene expression profiles and mechanisms of action of cells treated with this compound versus other arotinoids, based on available experimental data.
A pivotal distinction is that this compound's activity is independent of the retinoic acid receptors (RAR) and retinoid X receptors (RXR), which are the primary mediators of the biological effects of classical retinoids.[1][2][3] This fundamental difference in its mechanism of action suggests a unique downstream cascade of gene expression changes.
Comparative Analysis of Cellular Mechanisms and Gene Expression
The primary mechanism of this compound involves binding to and disrupting the function of 78-kDa glucose-regulated protein (Grp78/BiP), heat shock 70-kDa protein 8 (Hsc70/HSPA8), and mortalin (HSPA9), which are members of the heat shock protein 70 (HSP70) family.[2] This interaction leads to the release of their client proteins, triggering a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and modulation of the unfolded protein response (UPR).[2][4]
In contrast, while some arotinoids like Ro 40-8757 also exhibit anti-proliferative effects independent of RAR activation, their precise molecular targets and downstream gene expression changes are not as extensively characterized as those of this compound.[5][6]
The following table summarizes the known effects of this compound on key signaling pathways and compares them with the limited information available for other arotinoids and classical retinoids.
| Feature | This compound | Other Arotinoids (e.g., Ro 40-8757) | Classical Retinoids (e.g., ATRA) |
| Primary Target(s) | Grp78, Hsc70, Mortalin (HSP70 family)[2] | Largely uncharacterized, but some are RAR-independent[5][6] | Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[7] |
| Cell Cycle Regulation | Induces G1 or G2/M arrest; Downregulates Cyclin D1[4] | Induces accumulation of dephosphorylated Rb[5] | Induces G1 arrest; Modulates cyclin-dependent kinases |
| Apoptosis Induction | Mitochondria-dependent, involves cytochrome c release[1] | Can induce apoptosis | Induces apoptosis through various pathways |
| Unfolded Protein Response (UPR) | Induces ER stress and the UPR[2] | Not well-documented | Can modulate ER stress response |
| Gene Expression Changes | Downregulation of NF-κB target genes, Cyclin D1; Upregulation of pro-apoptotic genes[3] | Does not upregulate RAR-target genes like cytokeratins 8 and 18[6] | Upregulation of genes with Retinoic Acid Response Elements (RAREs) |
Experimental Protocols
The following are summaries of experimental methodologies used in key studies investigating the effects of this compound.
Proteomic Analysis of this compound-Treated Endometrial Cancer Cells
-
Cell Line: Ishikawa endometrial cancer cells.
-
Treatment: Cells were treated with 10 µM this compound or vehicle control for 24 hours.
-
Protein Extraction and Analysis: Proteins were extracted, and mass spectrometry was performed to identify differentially expressed proteins.
-
Data Analysis: Ingenuity Pathway Analysis was used to identify regulated canonical pathways and upstream regulators.
Cell Cycle Analysis
-
Cell Lines: Hec1B, Ishikawa, and AN3CA endometrial cancer cells.
-
Treatment: Cells were treated with 10 µM this compound for 24 hours.
-
Method: Propidium iodide (PI) staining followed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[4]
Apoptosis Assay
-
Cell Line: UMSCC38 head and neck squamous cell carcinoma cells.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Method: Analysis of mitochondrial permeability transition and cytochrome c release from mitochondria to assess the induction of apoptosis.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for analyzing gene expression changes.
Conclusion
This compound demonstrates a unique mechanism of action among arotinoids, primarily through its interaction with the HSP70 family of proteins, leading to cellular effects that are independent of the classical retinoid signaling pathways. This distinction results in a gene expression profile that is likely substantially different from that of RAR/RXR-activating retinoids and other non-RAR-binding arotinoids. While direct comparative transcriptomic data is currently lacking, the available evidence strongly suggests that this compound's therapeutic potential stems from its ability to modulate distinct cellular pathways, including the unfolded protein response and cell cycle regulation, through its novel protein targets. Further research employing global gene expression profiling techniques will be invaluable in fully elucidating the comparative molecular effects of this compound and other arotinoids, paving the way for more targeted and effective cancer therapies.
References
- 1. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative effects of the arotinoid Ro 40-8757 in human gastrointestinal and pancreatic cancer cell lines: combinations with 5-fluorouracil and interferon-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of cytokeratins 8 and 18 in human breast cancer T47D cells is retinoid-specific and retinoic acid receptor-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Cyclin D1 as a Pharmacodynamic Biomarker for SHetA2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of cyclin D1 as a pharmacodynamic (PD) biomarker for the novel anti-cancer agent SHetA2. It offers a comparative analysis with other potential biomarkers, supported by experimental data, to aid in the rational design of preclinical and clinical studies.
Executive Summary
This compound, a flexible heteroarotinoid, exerts its anti-cancer effects through a multi-pronged mechanism, a key component of which is the induction of G1 cell cycle arrest. This is achieved by targeting cyclin D1 for proteasomal degradation.[1][2][3] The robust and quantifiable downregulation of cyclin D1 protein levels following this compound treatment positions it as a strong candidate for a pharmacodynamic biomarker. This guide presents data supporting its use and compares it with other potential biomarkers, namely Bcl-2 and the cellular localization of mortalin.
Data Presentation: this compound-Induced Cyclin D1 Degradation
The efficacy of this compound in downregulating cyclin D1 has been demonstrated in multiple cancer cell lines. The following table summarizes the key quantitative data from in vitro studies in ovarian cancer cell lines.
| Cell Line | This compound IC50 for Cyclin D1 Reduction | Maximum Cyclin D1 Inhibition | Reference |
| A2780 | 4-5 µM | ~80% | [4] |
| SKOV3 | 4-5 µM | ~70% | [3][4] |
Table 1: In vitro efficacy of this compound on cyclin D1 downregulation in ovarian cancer cell lines.[3][4]
In vivo studies in ovarian cancer xenografts have further validated these findings, demonstrating a correlation between this compound administration, reduced tumor growth, and decreased cyclin D1 levels within the tumor tissue.[2][3]
Comparison of Pharmacodynamic Biomarkers for this compound
While cyclin D1 is a primary and well-validated biomarker for this compound, other molecules have been investigated. The following table compares cyclin D1 with Bcl-2 and mortalin relocalization.
| Biomarker | Mechanism of Modulation by this compound | Method of Detection | Advantages | Disadvantages | Reference |
| Cyclin D1 | Induces phosphorylation, ubiquitination, and proteasomal degradation. | Western Blot, IHC, ELISA | Direct target of the primary mechanism of action (cell cycle arrest). Quantifiable and robust downregulation. | Levels can be influenced by other pathways. | [1][2][3] |
| Bcl-2 | Downregulation is associated with this compound-induced apoptosis. | Western Blot, IHC | Reflects the pro-apoptotic activity of this compound. | Less direct measure of the primary cell cycle arrest mechanism. Quantitative correlation with dose is less established. | [1][2] |
| Mortalin Relocalization | This compound disrupts mortalin's mitochondrial localization. | Immunofluorescence, Subcellular Fractionation followed by Western Blot | Reflects target engagement at an upstream level. | Quantification can be complex and less standardized. May not directly correlate with downstream anti-tumor effects. | [1] |
| ccK18 (cleaved cytokeratin 18) | Released during apoptosis. | ELISA | Non-invasive (can be measured in circulation). | Found to have high variability and deemed unsuitable as a reliable PD marker for this compound. | [3][5] |
Table 2: Comparison of potential pharmacodynamic biomarkers for this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Western Blot for Cyclin D1 Detection
1. Sample Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry for Cell Cycle Analysis
1. Cell Preparation:
-
Culture and treat cells with this compound as described above.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate cells at -20°C for at least 2 hours (can be stored for longer).
2. Staining:
-
Centrifuge fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
3. Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
The available data strongly support the validation of cyclin D1 as a robust and reliable pharmacodynamic biomarker for this compound. Its direct link to the drug's primary mechanism of action, coupled with the availability of well-established and quantifiable detection methods, makes it a superior choice compared to other potential biomarkers like Bcl-2 and mortalin relocalization. For clinical development, monitoring cyclin D1 levels in tumor biopsies can provide a clear indication of target engagement and biological activity of this compound, thereby guiding dose selection and patient stratification. Further studies directly comparing these biomarkers in a comprehensive in vivo model would be beneficial to definitively establish a hierarchy of their utility.
References
- 1. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of SHetA2 in Cancer Recurrence Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the investigational drug SHetA2, focusing on its long-term efficacy in preclinical models of cancer recurrence. By objectively comparing its performance with established therapies such as PARP inhibitors and standard chemotherapy, this document aims to inform future research and drug development efforts in the ongoing battle against cancer relapse.
Executive Summary
Cancer recurrence remains a formidable challenge in oncology, driving the search for novel therapeutic strategies that can effectively eliminate residual disease and prevent relapse. This compound, a small molecule that targets the heat shock protein 70 (HSP70) family, has emerged as a promising candidate. This guide synthesizes the available preclinical data on this compound's performance in cancer recurrence and maintenance therapy models, primarily in the context of ovarian and endometrial cancers. Its efficacy is compared against PARP inhibitors, a cornerstone of maintenance therapy for recurrent ovarian cancer, and paclitaxel (B517696), a standard-of-care chemotherapy for recurrent endometrial cancer.
Mechanism of Action: this compound
This compound exerts its anti-cancer effects by binding to and disrupting the function of key HSP70 family members: mortalin (HSPA9), heat shock cognate 70 (hsc70/HSPA8), and glucose-regulated protein 78 (Grp78/HSPA5).[1][2] In cancer cells, these chaperone proteins are often overexpressed and play a crucial role in maintaining the stability and function of numerous oncoproteins, thereby promoting cell survival, proliferation, and resistance to therapy.[1]
By interfering with the chaperone activity of these HSP70 proteins, this compound triggers a cascade of events culminating in cancer cell death. Key downstream effects include:
-
Disruption of Protein Homeostasis: Release of client proteins from their HSP70 chaperones leads to misfolding, degradation, and loss of function.
-
Induction of Apoptosis: this compound promotes both intrinsic and extrinsic apoptotic pathways. It can induce the release of cytochrome c from mitochondria and increase the activity of caspases.[3]
-
Cell Cycle Arrest: The drug can cause cell cycle arrest, primarily at the G1 phase, by promoting the degradation of key cell cycle regulators like cyclin D1.[4]
-
Mitochondrial Dysfunction: this compound can lead to mitochondrial damage, characterized by loss of membrane potential.[3]
Comparative Efficacy in a Cancer Recurrence Model
Direct head-to-head, long-term studies comparing this compound with other agents in cancer recurrence models are limited. However, by examining data from preclinical studies in maintenance therapy and xenograft models, we can draw informative comparisons.
Ovarian Cancer Recurrence Model
PARP inhibitors, such as olaparib (B1684210) and niraparib, are the standard of care for maintenance therapy in recurrent ovarian cancer, particularly in patients with BRCA mutations. Preclinical and clinical data have demonstrated their ability to significantly prolong progression-free survival (PFS).[5][6][7][8][9][10][11]
This compound has been evaluated in a mouse model that mimics maintenance therapy for ovarian cancer. In this model, this compound treatment significantly reduced the establishment and growth of high-grade serous ovarian cancer (HGSOC) tumors.[1][12]
Table 1: Comparison of this compound and PARP Inhibitors in Ovarian Cancer Models
| Feature | This compound | PARP Inhibitors (Olaparib, Niraparib) |
| Mechanism of Action | Binds and disrupts HSP70 family proteins (Mortalin, hsc70, Grp78) | Inhibit poly (ADP-ribose) polymerase (PARP), leading to synthetic lethality in HRD/BRCA-mutated cells |
| Preclinical Model | Mouse model mimicking maintenance therapy (peritoneal HGSOC tumors) | Various preclinical models, including BRCA-mutated xenografts |
| Reported Efficacy | Significantly reduced establishment and growth of tumors[1][12] | Significant improvement in progression-free survival[5][6][7][8][9][10][11] |
| Combination Therapy | Synergistic effects with PRIMA-1MET (p53 reactivator)[4] | Combination with bevacizumab has shown clinical benefit |
Endometrial Cancer Recurrence Model
Paclitaxel is a frequently used chemotherapeutic agent for patients with recurrent endometrial cancer.[13][14] this compound has been studied in endometrial cancer xenograft models, both as a single agent and in combination with paclitaxel.
Table 2: Comparison of this compound and Paclitaxel in Endometrial Cancer Models
| Feature | This compound | Paclitaxel | This compound + Paclitaxel |
| Mechanism of Action | Binds and disrupts HSP70 family proteins | Stabilizes microtubules, leading to cell cycle arrest and apoptosis | Complementary mechanisms targeting protein folding and microtubule dynamics |
| Preclinical Model | Athymic nude mice with Ishikawa endometrial cancer xenografts[15] | Widely studied in various endometrial cancer models | Athymic nude mice with Ishikawa endometrial cancer xenografts[15] |
| Reported Efficacy | Significantly inhibited tumor growth[15] | Standard-of-care with known clinical activity[13][14] | More effective at inhibiting tumor growth than either drug alone[2][15][16][17] |
| Toxicity | No significant effects on mouse body weights observed[15] | Known side effects in clinical use | No increased toxicity observed in preclinical models compared to single agents[2][16][17] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in this guide, based on available information.
This compound in an Ovarian Cancer Maintenance Therapy Model
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Cell Line: MES-OV human ovarian cancer cell line.
-
Tumor Induction: Intraperitoneal injection of MES-OV cells.
-
Treatment Initiation: Treatment is typically initiated 28 days post-injection to mimic a maintenance setting where microscopic residual disease is present.
-
Drug Administration: this compound is administered orally (e.g., via gavage) at a dose of 60 mg/kg/day. A vehicle control group is included.[15]
-
Duration of Treatment: Treatment is continued for a specified period (e.g., 38 days) to assess the long-term impact on tumor establishment and growth.[4]
-
Efficacy Endpoints:
-
Tumor burden assessment (e.g., through bioluminescence imaging if cells are luciferase-tagged, or by necropsy at the end of the study).
-
Overall survival.
-
Monitoring of animal health and body weight.
-
This compound and Paclitaxel Combination in an Endometrial Cancer Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Line: Ishikawa human endometrial cancer cell line.
-
Tumor Induction: Subcutaneous injection of Ishikawa cells.
-
Treatment Initiation: Treatment begins once tumors reach a palpable size.
-
Drug Administration:
-
Duration of Treatment: As per the study design to evaluate significant tumor growth inhibition.
-
Efficacy Endpoints:
-
Tumor volume measurement at regular intervals.
-
Animal body weight monitoring to assess toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis and cell proliferation).
-
Conclusion and Future Directions
The available preclinical evidence suggests that this compound holds promise as a therapeutic agent for preventing cancer recurrence, particularly in gynecological cancers. Its novel mechanism of action, targeting the HSP70 chaperone machinery, offers a potential advantage, especially in tumors that have developed resistance to conventional therapies. The synergistic activity of this compound with standard-of-care agents like paclitaxel is particularly encouraging and warrants further investigation.
To solidify the position of this compound in the landscape of cancer recurrence therapies, future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the long-term efficacy and toxicity of this compound with PARP inhibitors in BRCA-mutated and non-mutated ovarian cancer recurrence models.
-
Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to benefit from this compound therapy. This could include the expression levels of HSP70 family proteins or the mutational status of their client proteins.
-
Exploration in Other Cancers: Investigating the efficacy of this compound in recurrence models of other solid tumors where HSP70 overexpression is a known feature.
-
Clinical Translation: The ongoing Phase 1 clinical trial of this compound in patients with advanced or recurrent ovarian, cervical, and endometrial cancer will provide crucial safety and preliminary efficacy data in humans.
References
- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic heteroarotinoid this compound induces apoptosis in squamous carcinoma cells through a receptor-independent and mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel ovarian cancer maintenance therapy targeted at mortalin and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Review of Olaparib in the Treatment of Recurrent Platinum Sensitive Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Recurrent Ovarian Cancer - Results of LYNPARZA® (olaparib) [lynparza.com]
- 11. Olaparib and advanced ovarian cancer: Summary of the past and looking into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]
- 13. A phase II trial of paclitaxel in patients with advanced or recurrent adenocarcinoma of the endometrium: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retreatment with carboplatin and paclitaxel for recurrent endometrial cancer: A retrospective study of the Memorial Sloan Kettering Cancer Center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of SHetA2: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SHetA2 are paramount to ensuring laboratory safety and regulatory compliance. As a cytotoxic agent, this compound requires specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated waste materials.
Core Principles of this compound Disposal
This compound is a derivative of heteroarotinoid that exhibits cytotoxicity in cancer cells.[1] Due to its cytotoxic nature, all waste materials contaminated with this compound must be treated as hazardous. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[2][3] This ensures the complete destruction of the active compound.
Step-by-Step Disposal Protocol
Adherence to a strict protocol is crucial for the safe management of this compound waste. The following steps outline the recommended procedure from point-of-use to final disposal.
-
Segregation at Source: Immediately after use, all materials that have come into contact with this compound must be segregated from the general laboratory waste stream. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks.
-
Plasticware, glassware, and other consumables (e.g., pipette tips, vials, and plates).
-
Sharps, including needles and syringes.
-
-
Waste Container Selection: Utilize designated, leak-proof containers specifically labeled for cytotoxic/chemotherapeutic waste.[4][5][6] These containers are typically color-coded, often with a purple lid, to clearly distinguish them from other waste streams.[2][7]
-
Packaging of Waste:
-
Non-sharp waste: Place contaminated items such as gloves, wipes, and plasticware into a designated cytotoxic waste bag.[8]
-
Sharps waste: All sharps must be placed directly into a rigid, puncture-resistant sharps container designated for cytotoxic waste.[5]
-
Liquid waste: While direct disposal of liquid cytotoxic waste down the drain is prohibited, small, incidental amounts absorbed onto solid materials (like absorbent pads) can be placed in the cytotoxic waste container.[6] Consult your institution's specific guidelines for the disposal of bulk liquid this compound waste.
-
-
Labeling and Storage: Ensure all waste containers are clearly labeled with the cytotoxic hazard symbol. Store the sealed containers in a designated, secure area away from general laboratory traffic until they are collected by a certified hazardous waste transporter.
-
Transportation and Final Disposal: The collected cytotoxic waste must be transported by a licensed carrier to a permitted treatment facility for high-temperature incineration.[2] A complete record, often in the form of a hazardous waste consignment note, should be maintained to document the waste's journey to its final disposal location.[2]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general parameters for cytotoxic waste management.
| Parameter | Specification | Rationale |
| Incineration Temperature | >1000°C | Ensures complete destruction of cytotoxic compounds. |
| Waste Bag Thickness | Minimum 2 mm (polypropylene) | Prevents leaks and punctures during handling and transport.[4] |
| Container Type | Rigid, leak-proof, puncture-resistant | Ensures safe containment of sharps and other contaminated materials.[4][5] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling cytotoxic agents and do not originate from a specific experimental study on this compound disposal. These are standard operational procedures mandated by regulatory bodies to ensure laboratory safety.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. sps.nhs.uk [sps.nhs.uk]
Essential Safety and Logistics for Handling SHetA2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of SHetA2, an investigational cytotoxic agent. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
Given that this compound is a cytotoxic compound, stringent PPE protocols must be followed at all times. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Double-gloving with chemotherapy-rated nitrile gloves is mandatory. | Safety goggles with side shields or a full-face shield. | Disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs. | A NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles. |
| Reconstituting/Diluting | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles with side shields or a full-face shield. | Disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs. | Work should be performed in a certified biological safety cabinet (BSC) or chemical fume hood to minimize aerosol generation. |
| Administering to Cell Cultures | Single pair of chemotherapy-rated nitrile gloves. | Safety glasses. | Standard laboratory coat. | Not generally required when performed in a BSC. |
| Handling Contaminated Waste | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles. | Disposable, low-permeability fabric gown. | Not generally required if waste is properly contained. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure risk during the handling of this compound. The following diagram outlines the recommended operational procedure.
Disposal Plan
All materials that have come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.
| Waste Type | Container | Disposal Method |
| Solid Waste (Gloves, gowns, plasticware, etc.) | Yellow, puncture-proof container with a purple lid, clearly labeled "Cytotoxic Waste". | High-temperature incineration by a licensed hazardous waste facility.[1] |
| Liquid Waste (Unused solutions, contaminated media) | Leak-proof, screw-cap container, clearly labeled "Cytotoxic Liquid Waste". | High-temperature incineration by a licensed hazardous waste facility.[1] |
| Sharps (Needles, syringes, serological pipettes) | Yellow, puncture-proof sharps container with a purple lid, labeled "Cytotoxic Sharps". | High-temperature incineration by a licensed hazardous waste facility.[1] |
Key Disposal Principles:
-
Do not dispose of cytotoxic waste in regular trash or down the drain.[2]
-
All waste containers must be securely sealed before removal from the laboratory.
-
Contaminated patient materials, such as bedding or gowns, should also be treated as cytotoxic waste.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[3]
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound in a laboratory setting.
Cell Culture Studies:
-
Preparation of Stock Solutions: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[4] All handling of the powdered form and initial dilution should be performed in a BSC.
-
Treatment of Cells: When adding this compound to cell cultures, use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
Incubation: Incubate treated cells in a designated incubator, clearly labeled to indicate the presence of a cytotoxic agent.
-
Post-Treatment Handling: All subsequent handling of treated cells and culture media should be performed in a BSC, and all waste generated should be disposed of as cytotoxic waste.
Signaling Pathway
This compound is known to induce apoptosis through the intrinsic mitochondrial pathway.[5] The following diagram illustrates the simplified mechanism of action.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the cytotoxic agent this compound and ensure a safe laboratory environment.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
